molecular formula C7H10N2O B067681 1-Propyl-1H-imidazole-2-carbaldehyde CAS No. 161500-05-6

1-Propyl-1H-imidazole-2-carbaldehyde

Cat. No.: B067681
CAS No.: 161500-05-6
M. Wt: 138.17 g/mol
InChI Key: COIFMOLQDBIKOF-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-propylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIFMOLQDBIKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406437
Record name 1-Propyl-1H-imidazole-2-carbaldehyde
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161500-05-6
Record name 1-Propyl-1H-imidazole-2-carbaldehyde
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Record name 1-Propyl-1H-imidazole-2-carbaldehyde
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Foundational & Exploratory

1-Propyl-1H-imidazole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic aldehyde that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring an N-propylated imidazole ring functionalized with a carbaldehyde group at the C2 position, provides a unique combination of chemical reactivity and biological relevance. The imidazole moiety is a ubiquitous pharmacophore found in numerous pharmaceuticals, prized for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The aldehyde group serves as a reactive handle, enabling a wide array of chemical transformations for library synthesis and the development of novel molecular entities.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and key reactivity patterns of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Physicochemical and Computed Properties

This compound is typically encountered as a solid at room temperature. While detailed experimental data is sparse, its fundamental properties can be summarized from supplier data and computational models. One supplier has previously described it as a viscous liquid, suggesting that its physical state may vary with purity.[1]

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[2][3]
Molecular Weight 138.17 g/mol [2][3]
CAS Number 161500-05-6[2][3][4]
IUPAC Name 1-propylimidazole-2-carbaldehyde[2]
Physical Form Solid
Boiling Point 150°C (Predicted/Reported)[1]
Density 1.076 g/mL at 20°C (Predicted/Reported)[1]
XLogP3 0.6[2]
Topological Polar Surface Area 34.9 Ų[2]
InChI Key COIFMOLQDBIKOF-UHFFFAOYSA-N[1][2]
SMILES CCCn1ccnc1C=O[1]

Proposed Synthesis and Purification

Causality Behind Experimental Choices:
  • N-Alkylation First: The synthesis begins with the N-alkylation of imidazole. This step is crucial as it protects the acidic N-H proton, preventing it from being abstracted by the strong base in the subsequent step and directing the deprotonation to the C2 position.

  • Lithiation for C2-Formylation: The C2 proton of an N-alkylated imidazole is the most acidic carbon-bound proton due to the inductive effect of the adjacent nitrogen atoms. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures effectively generates a 2-lithioimidazole intermediate.

  • Low-Temperature Control: The reaction is conducted at cryogenic temperatures (e.g., -78°C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).

  • Formylation Quench: The generated nucleophilic C2-anion is then reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.

Proposed Experimental Protocol:

Step 1: Synthesis of 1-Propylimidazole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of imidazole in anhydrous THF at 0°C.

  • Allow the mixture to stir for 1 hour at room temperature until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.

  • Cool the mixture back to 0°C and add 1-bromopropane dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-propylimidazole.

Step 2: C2-Formylation to Yield this compound

  • Dissolve 1-propylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the 2-lithioimidazole intermediate.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again keeping the temperature below -70°C.

  • After the addition is complete, stir the mixture at -78°C for an additional 2 hours.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude oil/solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C2-Formylation Imidazole Imidazole NaH 1. NaH, THF, 0°C Imidazole->NaH Deprotonation Bromo 2. 1-Bromopropane NaH->Bromo Nucleophilic Attack Propylimidazole 1-Propylimidazole Bromo->Propylimidazole Propylimidazole_start 1-Propylimidazole nBuLi 1. n-BuLi, THF, -78°C Propylimidazole_start->nBuLi Lithiation DMF 2. DMF nBuLi->DMF Formylation Workup 3. NH4Cl (aq) workup DMF->Workup FinalProduct 1-Propyl-1H-imidazole- 2-carbaldehyde Workup->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Characterization

While a definitive experimental spectrum from a peer-reviewed source is unavailable, the spectroscopic properties of the title compound can be reliably predicted based on data from its parent, imidazole-2-carboxaldehyde, and the known effects of an N-propyl substituent.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde, the two imidazole ring protons, and the three distinct environments of the propyl chain.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.6 – 9.8Singlet (s)1H
Imidazole H57.3 – 7.5Doublet (d)1H
Imidazole H47.1 – 7.3Doublet (d)1H
N-Methylene (-N-CH₂ -CH₂-CH₃)4.1 – 4.3Triplet (t)2H
Propyl Methylene (-N-CH₂-CH₂ -CH₃)1.8 – 2.0Sextet2H
Propyl Methyl (-N-CH₂-CH₂-CH₃ )0.9 – 1.1Triplet (t)3H
¹³C NMR Spectroscopy

The carbon spectrum will be defined by the downfield aldehyde carbon, the carbons of the heterocyclic ring, and the three aliphatic carbons of the propyl group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C =O)180 – 183
Imidazole C2145 – 147
Imidazole C4130 – 133
Imidazole C5122 – 125
N-Methylene (-N-C H₂-CH₂-CH₃)48 – 51
Propyl Methylene (-N-CH₂-C H₂-CH₃)23 – 26
Propyl Methyl (-N-CH₂-CH₂-C H₃)10 – 12
FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H Stretch (sp²)3100 – 3150Imidazole Ring C-H
C-H Stretch (sp³)2850 – 3000Propyl Group C-H
C=O Stretch1680 – 1700Conjugated Aldehyde
C=N / C=C Stretch1450 – 1600Imidazole Ring Vibrations
Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecular ion peak (M⁺) is expected at m/z = 138. Key fragmentation patterns would likely involve the loss of the propyl group ([M-43]⁺) or the formyl group ([M-29]⁺).

Chemical Reactivity and Derivatization

The aldehyde functionality makes this compound a valuable intermediate for constructing more complex molecules. It readily undergoes reactions typical of aldehydes, providing access to a diverse range of derivatives.

Key Derivatization Reactions:
  • Reductive Amination: Forms secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone of medicinal chemistry for library synthesis.

  • Wittig Reaction: Converts the aldehyde to an alkene upon reaction with a phosphonium ylide. This allows for carbon-carbon bond formation and the extension of carbon chains.

  • Oxime and Hydrazone Formation: Condensation with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively.[6] These products can serve as ligands or be further transformed.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-propyl-1H-imidazole-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol (1-propyl-1H-imidazol-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄).

G start 1-Propyl-1H-imidazole- 2-carbaldehyde reductive_amination Secondary Amine start->reductive_amination R-NH₂, NaBH(OAc)₃ wittig Alkene start->wittig Ph₃P=CHR oxime Oxime start->oxime NH₂OH·HCl acid Carboxylic Acid start->acid [O] (e.g., KMnO₄) alcohol Primary Alcohol start->alcohol [H] (e.g., NaBH₄)

Caption: Key reaction pathways for derivatizing the aldehyde group.

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the antifungal agent ketoconazole and the proton-pump inhibitor omeprazole. The title compound, this compound, serves as a key intermediate for accessing novel imidazole-containing compounds.

  • Scaffold for Library Synthesis: The reactive aldehyde allows for the rapid diversification of the imidazole core through reactions like reductive amination, enabling the creation of large libraries of compounds for high-throughput screening.

  • Precursor to Bioactive Molecules: Imidazole derivatives are explored for a wide range of therapeutic targets, including anti-cancer, anti-inflammatory, and anti-microbial applications. The ability to easily modify the C2-substituent is critical for structure-activity relationship (SAR) studies.[7]

  • Ligand Synthesis: The nitrogen atoms of the imidazole ring and the oxygen of the aldehyde (or its derivatives) can act as coordination sites for metal ions.[1] This makes the compound and its derivatives useful for developing novel metal complexes with potential applications in catalysis or as therapeutic agents.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. The available safety data indicates it poses moderate hazards.

Hazard ClassGHS ClassificationPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P301+P312
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Skin Irritation H315: Causes skin irritation (potential)P280
Respiratory Irritation H335: May cause respiratory irritation (potential)P261

Source: Aggregated GHS information.[2]

Recommended Handling Procedures:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that safety showers and eyewash stations are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Dissolving in a combustible solvent for incineration is a possible method.[10]

References

  • This compound | C7H10N2O | CID 4777660. PubChem. [Link]

  • CAS 161500-05-6 | this compound. Hoffman Fine Chemicals. [Link]

  • Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]

  • Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. PrepChem.com. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. [Link]

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An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its structural characteristics, spectroscopic profile, and detailed synthesis methodologies, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a substituted imidazole derivative featuring a propyl group at the N1 position and a formyl group at the C2 position of the imidazole ring. The imidazole moiety is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. Its utility lies in the reactive aldehyde group, which can undergo a variety of chemical transformations, and the N-propyl group, which can influence the molecule's lipophilicity and steric interactions, potentially modulating the biological activity of its downstream derivatives.

Molecular Structure and Properties

The structural and physical properties of this compound are fundamental to its application in synthesis.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[1]
Molecular Weight 138.17 g/mol PubChem[1]
CAS Number 161500-05-6PubChem[1]
Appearance SolidSigma-Aldrich[2]
XLogP3-AA (Predicted) 0.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of imidazole-2-carbaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks an alkyl halide.

Reaction Principle and Causality

The N-alkylation of an imidazole ring is a cornerstone of heterocyclic chemistry. The imidazole ring possesses two nitrogen atoms; however, in the neutral state, only one nitrogen bears a hydrogen atom and is nucleophilic. Deprotonation of this nitrogen with a suitable base enhances its nucleophilicity, facilitating the attack on an electrophilic alkylating agent, such as a propyl halide.

The choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competing reactions. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. The solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF), is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is elevated to increase the reaction rate.

Synthetic Workflow

The synthesis can be visualized as a two-step process: deprotonation of the imidazole followed by nucleophilic attack.

G start Start Materials: - Imidazole-2-carbaldehyde - 1-Iodopropane - Potassium Carbonate - DMF deprotonation Deprotonation: Imidazole-2-carbaldehyde reacts with K₂CO₃ to form the imidazolide anion. start->deprotonation Add reagents to DMF alkylation N-Alkylation (SN2): Imidazolide anion attacks 1-iodopropane. deprotonation->alkylation Heat to 60°C workup Work-up & Purification: - Aqueous work-up - Extraction - Column Chromatography alkylation->workup After 3 hours product Final Product: This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure described in the patent literature.[3]

Materials:

  • 1H-Imidazole-2-carbaldehyde (1.00 g, 10.4 mmol)

  • 1-Iodopropane (1.22 mL, 12.5 mmol)

  • Potassium carbonate (2.16 g, 15.6 mmol)

  • N,N-Dimethylformamide (DMF) (10.0 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1H-imidazole-2-carbaldehyde (1.00 g, 10.4 mmol) in N,N-dimethylformamide (10.0 mL), add 1-iodopropane (1.22 mL, 12.5 mmol) and potassium carbonate (2.16 g, 15.6 mmol).

  • Stir the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Table 2: Summary of Reaction Parameters

ParameterValueReference
Starting Material 1H-Imidazole-2-carbaldehyde[3]
Alkylating Agent 1-Iodopropane[3]
Base Potassium Carbonate[3]
Solvent N,N-Dimethylformamide[3]
Temperature 60°C[3]
Reaction Time 3 hours[3]

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. The two imidazole ring protons will appear as singlets or doublets, and the aldehyde proton will be a downfield singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the three carbons of the propyl group, the two carbons of the imidazole ring, and the carbonyl carbon of the aldehyde group.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-propylated imidazole scaffold is a feature in a number of biologically active compounds.

For instance, N-alkylated imidazoles are precursors to a range of drugs, and the length of the alkyl chain can influence their antibacterial activity.[1][4] The aldehyde functionality of this compound allows for its incorporation into larger molecules through reactions such as condensations, reductive aminations, and Wittig-type reactions.

This compound and its derivatives are of interest in the development of:

  • Anticancer agents: The imidazole ring is a key component of many compounds designed to interact with biological targets involved in cancer progression.

  • Antimicrobial agents: N-alkylated imidazoles have been investigated for their antibacterial and antifungal properties.

  • Enzyme inhibitors: The specific substitution pattern can be tailored to fit into the active sites of various enzymes. For example, it is a building block for the synthesis of dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and a target for cancer therapy.[5][6]

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via N-alkylation of imidazole-2-carbaldehyde is a straightforward and efficient process. The presence of both a reactive aldehyde group and a lipophilic propyl chain makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is likely to yield novel drug candidates.

References

  • This compound | C7H10N2O | CID 4777660 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • This compound (C7H10N2O) - PubChemLite. PubChemLite. [Link]

  • US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents.
  • WO2020138281A1 - Cyclic amine derivative as advillin function promoter and novel cyclic amine derivative and pharmaceutical use thereof - Google Patents.
  • US10780088B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents.
  • US20110237581A1 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents.
  • ( 12 ) United States Patent - Googleapis.com.
  • THE MOMENTU DITUNTUTAN - Googleapis.com.

Sources

An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde (CAS: 161500-05-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, outlines a detailed synthetic pathway, explores its characteristic reactivity, and discusses its potential applications, particularly in the realm of drug discovery. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This whitepaper is intended to be an essential resource for researchers leveraging this versatile chemical building block.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities make it a highly versatile pharmacophore.[1] The introduction of a carbaldehyde group at the 2-position of the imidazole ring, as seen in this compound, furnishes a reactive handle for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[3] The N-propyl substituent modulates the compound's lipophilicity and steric profile, which can significantly influence its reactivity and biological activity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 161500-05-6[4]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Appearance Solid
SMILES CCCn1ccnc1C=O
InChI Key COIFMOLQDBIKOF-UHFFFAOYSA-N
Spectroscopic Data

While a publicly available, experimentally determined spectrum for this compound is not readily accessible, the following data for its precursor, 1-Propyl-1H-imidazole, provides a foundational understanding of its spectroscopic characteristics.

1-Propyl-1H-imidazole (Precursor)

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.46 (s, 1H), 7.06 (s, 1H), 6.91 (s, 1H), 3.90 (t, J = 7.2 Hz, 2H), 1.81 (td, J = 14.4, 7.2 Hz, 2H), 0.93 (t, J = 7.2 Hz, 3H).[5]

Note on Predicted Spectroscopic Data for this compound: The introduction of an electron-withdrawing aldehyde group at the C2 position is expected to deshield the protons on the imidazole ring, causing a downfield shift in their ¹H NMR signals. The aldehyde proton itself would likely appear as a singlet in the range of δ 9-10 ppm. In the ¹³C NMR spectrum, the carbonyl carbon would be expected to resonate around 180-190 ppm.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved in a two-step process starting from imidazole. The first step involves the N-alkylation of imidazole with a propyl halide, followed by formylation at the 2-position of the resulting 1-propyl-1H-imidazole.

Synthesis Workflow

Synthesis_Workflow Imidazole Imidazole PropylImidazole 1-Propyl-1H-imidazole Imidazole->PropylImidazole 1. N-Alkylation NaH, 1-bromopropane, THF TargetCompound 1-Propyl-1H-imidazole- 2-carbaldehyde PropylImidazole->TargetCompound 2. Formylation n-BuLi, DMF, THF

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-imidazole [5]

  • To a solution of imidazole (1.37 g, 20.1 mmol) in tetrahydrofuran (THF, 50.0 mL) at room temperature, slowly add sodium hydride (55% dispersion in mineral oil, 0.966 g, 22.1 mmol).

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add 1-bromopropane (5.48 mL, 60.3 mmol) dropwise to the reaction mixture at the same temperature.

  • Continue stirring for 16 hours.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, chloroform/methanol as eluent) to yield 1-propyl-1H-imidazole as a colorless oil.

Step 2: Synthesis of this compound (Adapted from a general procedure for 2-formylation of imidazoles) [6]

  • Dissolve 1-propyl-1H-imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete deprotonation at the C2 position.

  • Add dry N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the aldehyde group, which is influenced by the electronic nature of the imidazole ring.

Key Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid, using mild oxidizing agents.[3]

  • Reduction: Reduction of the aldehyde functionality yields the corresponding alcohol, (1-propyl-1H-imidazol-2-yl)methanol.

  • Wittig Reaction: The aldehyde can undergo Wittig-type reactions to form various alkene derivatives, providing a route to extend the carbon chain at the 2-position.[3]

  • Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form imines, hydrazones, and other related derivatives.

Reactivity of the Imidazole Ring

The imidazole ring itself can undergo further chemical modifications, although the presence of the deactivating aldehyde group at C2 makes electrophilic substitution less favorable than in unsubstituted 1-propyl-1H-imidazole.

Reactivity_Diagram sub This compound Aldehyde Group Imidazole Ring Oxidation\n(Carboxylic Acid) Oxidation (Carboxylic Acid) sub:f0->Oxidation\n(Carboxylic Acid) [O] Reduction\n(Alcohol) Reduction (Alcohol) sub:f0->Reduction\n(Alcohol) [H] Wittig Reaction\n(Alkenes) Wittig Reaction (Alkenes) sub:f0->Wittig Reaction\n(Alkenes) Ph₃P=CHR Condensation\n(Imines, etc.) Condensation (Imines, etc.) sub:f0->Condensation\n(Imines, etc.) R-NH₂

Sources

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of growing interest in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde functional group and a versatile imidazole scaffold makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic approaches, characteristic reactivity, and potential applications in drug discovery, supported by established scientific literature and technical data.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups contributes to its prevalence in pharmacologically active molecules. The introduction of a propyl group at the N1 position and a carbaldehyde at the C2 position of the imidazole ring, as in this compound, offers a versatile platform for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

General and Physical Properties

There is some discrepancy in the reported physical state of this compound, with some sources describing it as a viscous liquid or a brown oil, while others classify it as a solid.[2][3] This variation may be attributed to the purity of the sample or the presence of residual solvents. A definitive melting point from experimental data is not consistently reported, with some databases listing it as "N/A".[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Physical State Viscous liquid, Brown oil, or Solid[2][3][4]
Boiling Point 150 °C (experimental)[3]
269.4 ± 23.0 °C (predicted)[2]
Density 1.076 g/mL at 20 °C[3]
1.07 ± 0.1 g/cm³ (predicted)[2]
Refractive Index 1.534 (predicted)[2]
Solubility Soluble in methanol, acetone, diethyl ether, and chloroform.[3]
Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), two singlets for the imidazole ring protons, and a singlet for the aldehyde proton at a downfield chemical shift (typically around 9-10 ppm).

  • ¹³C NMR: The carbon spectrum would display signals for the three carbons of the propyl group, the carbons of the imidazole ring (with the C2 carbon attached to the aldehyde showing a characteristic downfield shift), and a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1680-1700 cm⁻¹). Other significant bands would include C-H stretching vibrations of the alkyl and aromatic parts of the molecule, and C=N and C=C stretching vibrations of the imidazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and the carbonyl group.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, its preparation can be approached through established methods for the N-alkylation and C2-formylation of imidazoles.

Synthetic Strategy

A plausible synthetic route involves a two-step process:

  • N-Alkylation of Imidazole: Imidazole can be N-alkylated with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like DMF or acetonitrile to yield 1-propylimidazole.

  • Formylation of 1-Propylimidazole: The resulting 1-propylimidazole can then be formylated at the C2 position. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the formylating agent. Alternatively, lithiation of the C2 position with a strong base like n-butyllithium followed by quenching with a formylating agent such as DMF can also be employed.

Synthesis_Workflow Imidazole Imidazole N_Alkylation N-Alkylation Imidazole->N_Alkylation PropylHalide 1-Bromopropane PropylHalide->N_Alkylation Base Base (e.g., NaH) Base->N_Alkylation Propylimidazole 1-Propylimidazole N_Alkylation->Propylimidazole Formylation C2-Formylation Propylimidazole->Formylation FormylatingAgent Formylating Agent (e.g., POCl₃/DMF) FormylatingAgent->Formylation TargetMolecule This compound Formylation->TargetMolecule caption General Synthetic Workflow

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure for Imidazole-2-carboxaldehyde Synthesis

The following is a generalized protocol for the formylation of an N-substituted imidazole, which can be adapted for 1-propylimidazole.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Dissolve 1-propylimidazole in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF).

  • Add the solution of 1-propylimidazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the imidazole ring and the aldehyde functional group.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole. The nitrogen atom at the 3-position is basic and can be protonated or alkylated.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, making this compound a valuable synthetic intermediate.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-propyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This reaction is highly valuable for building molecular complexity in drug discovery.

  • Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene.[6] This reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form new C-C bonds.

Reactivity_Diagram Aldehyde This compound CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Oxidation Alcohol Alcohol Aldehyde->Alcohol Reduction Amine Amine Aldehyde->Amine Reductive Amination Alkene Alkene Aldehyde->Alkene Wittig Reaction caption Key Reactions of the Aldehyde Group

Caption: Key synthetic transformations of the aldehyde functionality.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not prominent, the imidazole-2-carbaldehyde scaffold is a key intermediate in the synthesis of various biologically active compounds. The N-propyl group can modulate lipophilicity and metabolic stability, making this particular derivative an attractive starting point for lead optimization.

The aldehyde functionality allows for the introduction of diverse substituents and the construction of more complex heterocyclic systems. For instance, derivatives of imidazole-2-carbaldehyde have been investigated for their potential as:

  • Anticancer agents: The imidazole core is present in several anticancer drugs, and modifications at the C2 position can lead to compounds with potent antiproliferative activity.

  • Antimicrobial agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties.

  • Enzyme inhibitors: The imidazole ring can interact with the active sites of various enzymes, and the aldehyde can be used to introduce pharmacophores that enhance binding affinity and selectivity.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Stability: Imidazole derivatives are generally stable under normal laboratory conditions. However, the aldehyde group can be susceptible to oxidation over time, especially when exposed to air and light. Forced degradation studies on related imidazole-containing drugs have shown that the imidazole moiety can be susceptible to oxidative and photolytic degradation in solution.[7]

  • Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, refrigeration (2-8 °C) is advised to minimize potential degradation.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2] It may also cause respiratory irritation (H335).[2]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor or dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the diverse reactivity of its aldehyde group provide a solid foundation for its use in the design and synthesis of novel compounds with potential therapeutic applications. As the demand for new and effective drugs continues to grow, the strategic use of such well-characterized intermediates will undoubtedly play a crucial role in advancing the field of drug discovery.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049.
  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5647-5649.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • The Wittig Reaction With Chemiluminescence!. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PubMed. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that belongs to the functionally rich class of imidazole derivatives. The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The presence of a propyl group at the N-1 position and a carbaldehyde group at the C-2 position imparts specific physicochemical properties and reactivity to the molecule, making it a valuable building block in organic synthesis and a scaffold of interest in drug discovery programs. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, potential applications, and essential safety information.

Physicochemical and Molecular Properties

This compound is a solid at room temperature with a molecular formula of C₇H₁₀N₂O.[1][2][3] Its molecular structure, featuring a five-membered aromatic ring with two nitrogen atoms, a propyl substituent, and an aldehyde functional group, dictates its solubility, reactivity, and potential for intermolecular interactions. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O[1][2][3]
Molecular Weight 138.17 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 161500-05-6[1][3]
Physical Form Solid[2]
Boiling Point ~150°C[4]
Density ~1.076 g/mL at 20°C[4]
Solubility Soluble in methanol, acetone, diethyl ether, and chloroform[4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be approached through a two-step process: N-propylation of a suitable imidazole starting material followed by formylation at the C-2 position. The following protocol is a representative procedure based on established methodologies for imidazole derivatization.

Step 1: N-Propylation of Imidazole

This step involves the alkylation of the imidazole ring with a propyl halide.

Materials:

  • Imidazole

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydroxide (or potassium carbonate)

  • Toluene (or other suitable non-reactive aromatic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve imidazole (1.0 eq) in toluene.

  • Add powdered sodium hydroxide (1.2 eq) to the solution.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add 1-bromopropane (1.1 eq) to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water in a separatory funnel to remove any remaining base and salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 1-propyl-1H-imidazole.

  • The crude product can be purified by vacuum distillation.

Step 2: Formylation of 1-Propyl-1H-imidazole

This step introduces the aldehyde group at the C-2 position of the imidazole ring. A common method for this transformation is the Vilsmeier-Haack reaction.

Materials:

  • 1-Propyl-1H-imidazole (from Step 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by column chromatography on silica gel.

SynthesisWorkflow cluster_step1 Step 1: N-Propylation cluster_step2 Step 2: Formylation Imidazole Imidazole Reaction1 Alkylation (Reflux) Imidazole->Reaction1 PropylHalide 1-Bromopropane PropylHalide->Reaction1 Base Sodium Hydroxide Base->Reaction1 Solvent1 Toluene Solvent1->Reaction1 Workup1 Aqueous Workup & Purification Reaction1->Workup1 PropylImidazole 1-Propyl-1H-imidazole Workup1->PropylImidazole Reaction2 Vilsmeier-Haack Reaction PropylImidazole->Reaction2 DMF DMF DMF->Reaction2 POCl3 POCl₃ POCl3->Reaction2 Workup2 Quenching & Purification Reaction2->Workup2 FinalProduct 1-Propyl-1H-imidazole- 2-carbaldehyde Workup2->FinalProduct

A two-step synthesis workflow for this compound.

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a reactive handle that can be readily transformed into various other functional groups, allowing for the generation of diverse chemical libraries for biological screening.

Key Application Areas:

  • Scaffold for Novel Therapeutics: The core structure can be elaborated to synthesize compounds targeting a variety of diseases. Imidazole-containing drugs are known to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making this class of compounds useful as ligands in the development of metallodrugs or catalysts.[4]

  • Organic Synthesis: Beyond drug discovery, this aldehyde is a useful building block in multi-step organic syntheses to create complex heterocyclic systems.

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Core 1-Propyl-1H-imidazole- 2-carbaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination Oxidation Oxidation Core->Oxidation WittigReaction Wittig Reaction Core->WittigReaction Condensation Condensation Reactions Core->Condensation ReceptorLigands Receptor Ligands ReductiveAmination->ReceptorLigands EnzymeInhibitors Enzyme Inhibitors Oxidation->EnzymeInhibitors AntimicrobialAgents Antimicrobial Agents WittigReaction->AntimicrobialAgents MetalloDrugs Metallo-complexes Condensation->MetalloDrugs

Applications stemming from this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data of 1-Propyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring an imidazole ring substituted with a propyl group at the N1 position and a carbaldehyde group at the C2 position, makes it an interesting building block for the synthesis of more complex molecules. The chemical formula is C₇H₁₀N₂O, and its molecular weight is 138.17 g/mol .[1][2]

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the different chemical environments of the atoms.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the propyl chain, and the aldehyde group. The predicted chemical shifts (in ppm) are based on data from imidazole-2-carboxaldehyde and typical values for N-alkyl chains.[3]

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H9.5 - 10.0Singlet (s)1H
Imidazole-H47.3 - 7.6Doublet (d)1H
Imidazole-H57.1 - 7.4Doublet (d)1H
N-CH₂ (Propyl)4.1 - 4.4Triplet (t)2H
CH₂ (Propyl)1.7 - 2.0Sextet2H
CH₃ (Propyl)0.8 - 1.1Triplet (t)3H

Interpretation and Rationale:

  • Aldehyde Proton: The proton attached to the carbonyl group is highly deshielded and appears as a singlet far downfield.

  • Imidazole Protons: The two protons on the imidazole ring will appear as doublets due to coupling with each other. Their exact chemical shifts can be influenced by the solvent.

  • N-Propyl Protons: The methylene group attached to the nitrogen (N-CH₂) is deshielded and will appear as a triplet due to coupling with the adjacent methylene group. The middle methylene group will be a more complex multiplet (a sextet), and the terminal methyl group will be a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 185
C2 (Imidazole)145 - 150
C4 (Imidazole)125 - 130
C5 (Imidazole)120 - 125
N-CH₂ (Propyl)45 - 50
CH₂ (Propyl)22 - 26
CH₃ (Propyl)10 - 15

Interpretation and Rationale:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and appears at a very low field.

  • Imidazole Carbons: The chemical shifts of the imidazole ring carbons are characteristic of aromatic heterocyclic systems. C2, being attached to two nitrogen atoms and the aldehyde group, will be the most downfield of the ring carbons.

  • Propyl Carbons: The chemical shifts of the propyl group carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the spectrometer. acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shifts using the solvent residual peak. proc2->proc3 G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum. setup1->setup2 sample1 Place a small amount of the solid sample on the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Record the sample spectrum. sample2->sample3 clean1 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). sample3->clean1

Figure 3. Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 138.17 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
138Molecular ion (M⁺)
110Loss of ethylene (C₂H₄)
95Loss of the propyl group (C₃H₇)
68Imidazole ring fragment
41Propyl cation (C₃H₅⁺)

Interpretation and Rationale:

  • Molecular Ion: The peak at m/z 138 corresponds to the intact molecule with one electron removed.

  • Fragmentation: The fragmentation pattern of N-alkyl imidazoles often involves cleavage of the alkyl chain. The loss of the propyl group (m/z 95) is an expected fragmentation pathway. Further fragmentation of the imidazole ring can also occur.

Experimental Protocol for Mass Spectrometry (EI-MS)

G cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_data Data Interpretation intro1 Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC inlet). ion1 Ionize the sample using a beam of electrons (typically 70 eV). intro1->ion1 ion2 Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer. ion1->ion2 ion3 Detect the ions. ion2->ion3 data1 Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. ion3->data1

Figure 4. Workflow for EI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While direct experimental data is not widely available, the predictions and interpretations presented here, based on the analysis of closely related compounds and fundamental spectroscopic principles, offer a valuable resource for researchers working with this molecule. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, ensuring the reliable characterization of this compound for its various applications.

References

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  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier-transform infrared spectra of imidazole-2-carboxaldehyde. Retrieved January 13, 2026, from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]

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Solubility of 1-Propyl-1H-imidazole-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Propyl-1H-imidazole-2-carbaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic compound relevant in medicinal chemistry and material science. While specific quantitative solubility data is sparse in publicly available literature, this document synthesizes known qualitative data with fundamental physicochemical principles to offer a robust predictive framework for its behavior in a wide range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility in their own laboratory settings. The content herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications involving this compound.

Introduction to this compound

Imidazole and its derivatives are foundational scaffolds in pharmaceutical development and materials science, prized for their versatile chemical properties and biological activity.[1][2] this compound (C₇H₁₀N₂O) is a substituted imidazole featuring a propyl group at the N1 position and a carbaldehyde (aldehyde) group at the C2 position. This unique substitution pattern imparts a distinct physicochemical profile that dictates its interactions with various media.

Understanding the solubility of this compound is a critical first step in its application. Solubility influences reaction kinetics, dictates the choice of purification methods like crystallization and chromatography, and is a cornerstone of developing viable drug delivery systems.[3][4] This guide delves into the structural features of this compound to predict and explain its solubility in diverse organic solvent systems.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6]

Molecular Structure Analysis:

  • Imidazole Ring: The core imidazole ring is a polar, aromatic heterocycle. The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H tautomer of a parent imidazole can act as a hydrogen bond donor.[7][8] This ring structure contributes significantly to the molecule's polarity.

  • 2-Carbaldehyde Group (-CHO): The aldehyde group is highly polar and contains a carbonyl oxygen that is a strong hydrogen bond acceptor.

  • 1-Propyl Group (-CH₂CH₂CH₃): The n-propyl group is a non-polar, aliphatic chain that introduces lipophilic (hydrophobic) character to the molecule.

The interplay of these three functional components results in an amphiphilic molecule—one with both polar (hydrophilic) and non-polar (lipophilic) regions. The predicted partition coefficient, XlogP, is 0.6, indicating a relatively balanced but slight preference for hydrophilic environments.[9][10]

Logical Flow for Solubility Prediction The following diagram illustrates the conceptual approach to predicting solubility based on solvent-solute interactions.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_interactions Dominant Intermolecular Forces Solute Structure - Polar Imidazole Ring (H-bond acceptor) - Polar Aldehyde (H-bond acceptor) - Non-polar Propyl Chain HBond Hydrogen Bonding Dipole Dipole-Dipole VDW Van der Waals PolarProtic Polar Protic (e.g., Methanol, Water) PolarProtic->HBond Strong PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) PolarAprotic->Dipole Strong NonPolar Non-Polar (e.g., Hexane, Toluene) NonPolar->VDW Primary Outcome1 Prediction: High Solubility HBond->Outcome1 High Solubility Outcome2 Prediction: Good Solubility Dipole->Outcome2 Good Solubility Outcome3 Prediction: Limited Solubility VDW->Outcome3 Limited to Moderate Solubility

Caption: Predictive framework for solubility based on molecular interactions.

Known and Predicted Solubility Profile

While exhaustive quantitative data is not available, qualitative information and theoretical principles provide a strong basis for assessing solubility in common laboratory solvents.

Confirmed Solubilities

Based on available technical data sheets, this compound has been confirmed to be soluble in the following organic solvents[11]:

Solvent ClassSolvent NameRationale for Solubility
Polar Protic MethanolStrong hydrogen bonding potential between methanol's hydroxyl group and the imidazole nitrogens and aldehyde oxygen.
Polar Aprotic AcetoneStrong dipole-dipole interactions between acetone's carbonyl group and the polar regions of the solute.
Chlorinated ChloroformCapable of forming weak hydrogen bonds and dipole-dipole interactions.
Ethers Diethyl EtherModerate polarity and ability to act as a hydrogen bond acceptor allows for dissolution.
Predicted Solubility in Other Common Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, IsopropanolHigh Similar to methanol, these short-chain alcohols can engage in strong hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents have large dipole moments, facilitating strong dipole-dipole interactions with the polar imidazole and aldehyde moieties.
Non-Polar Hexane, HeptaneLow to Very Low The dominant non-polar character of these solvents cannot effectively solvate the highly polar imidazole and aldehyde groups. Only weak Van der Waals forces are possible with the propyl chain.
Aromatic Toluene, BenzeneModerate These solvents are non-polar but can participate in π-stacking interactions with the aromatic imidazole ring, potentially leading to better solubility than in aliphatic hydrocarbons.
Chlorinated Dichloromethane (DCM)Good to High Similar to chloroform, DCM's polarity is sufficient to dissolve the compound effectively.

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental determination is necessary. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is used for quick screening and is based on visual inspection.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration (e.g., ~20 mg/mL).

Methodology:

  • Add approximately 20 mg of this compound to a small, dry test tube.

  • Add 1 mL of the test solvent to the tube in 0.25 mL increments.

  • After each addition, cap and vigorously shake or vortex the tube for 30 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record observations:

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.[6][12]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard isothermal method for accurately determining equilibrium solubility.[5]

Objective: To determine the mass of solute that can be dissolved in a given volume of solvent at a specific temperature to form a saturated solution.

Workflow Diagram:

G start Start add_excess 1. Add excess solute to a known volume of solvent in a sealed vial. start->add_excess equilibrate 2. Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours. add_excess->equilibrate settle 3. Allow solids to settle. equilibrate->settle aliquot 4. Withdraw a clear aliquot of the supernatant. Filter if necessary (e.g., with a 0.45 µm PTFE filter). settle->aliquot dilute 5. Accurately dilute the aliquot with a suitable solvent. aliquot->dilute analyze 6. Analyze concentration using a calibrated analytical method (e.g., HPLC-UV, GC). dilute->analyze calculate 7. Calculate solubility (e.g., in mg/mL or mol/L). analyze->calculate end End calculate->end

Caption: Workflow for the quantitative shake-flask solubility determination method.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a glass vial (e.g., add 100 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains after equilibration, confirming saturation.

  • Equilibration: Seal the vial and place it in an incubator shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no solid particulates are transferred, it is best practice to pass the supernatant through a syringe filter compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. The result is the solubility of the compound in that solvent at that temperature.

Self-Validation Check: To ensure equilibrium was truly reached, a second measurement should be taken after a longer equilibration time (e.g., 48 hours). The solubility values should be consistent.

Summary and Practical Implications

This compound is an amphiphilic molecule with a dominant polar character.

  • High Solubility: It is expected to be highly soluble in polar protic solvents (methanol, ethanol) and polar aprotic solvents (acetone, DMSO, DMF) due to strong hydrogen bonding and dipole-dipole interactions.

  • Good to Moderate Solubility: It demonstrates good solubility in chlorinated solvents (chloroform, DCM) and moderate solubility in aromatic solvents like toluene.

  • Low Solubility: Its solubility is predicted to be low in non-polar aliphatic solvents such as hexane and heptane.

This solubility profile provides critical guidance for its practical handling:

  • For Synthesis: Polar aprotic solvents like DMF or acetonitrile are excellent choices for reaction media.

  • For Purification: A mixed-solvent system, such as Toluene/Hexane or DCM/Methanol, could be effective for recrystallization or column chromatography, exploiting the differential solubility to separate impurities.

  • For Formulation: For applications requiring aqueous delivery, the inherent polarity of the imidazole core is beneficial, though formulation strategies may still be needed to enhance solubility and stability.[2]

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 838. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777660, this compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 161500-05-6 | this compound. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-24. Retrieved from [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Physical Sciences, 7(3), 1-13. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5801. Retrieved from [Link]

  • Jain, A. K., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research, 5(5), 931-936. Retrieved from [Link]

  • Elizalde-González, M. P., et al. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Chemical Data Collections, 57, 101191. Retrieved from [Link]

  • ResearchGate. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H10N2O). Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on 1-Propyl-1H-imidazole-2-carbaldehyde, a derivative for which the biological potential remains largely unexplored. While direct studies on this specific molecule are not yet available in the public domain, its structural features—a substituted imidazole ring—suggest a high probability of significant biological activity. This document outlines a comprehensive research program designed to systematically investigate the potential anticancer, antimicrobial, and enzyme-inhibitory properties of this compound. We will detail proposed synthetic methodologies, robust screening protocols, and potential mechanisms of action, providing a complete roadmap for researchers and drug development professionals interested in unlocking the therapeutic potential of this promising compound.

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities allow it to interact with a wide range of biological targets, including enzymes and receptors.[4] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, from antifungal agents like ketoconazole to anticancer drugs such as dacarbazine.[4][5]

This compound (Figure 1) is a structurally intriguing molecule that combines the proven pharmacophore of the imidazole ring with a reactive carbaldehyde group and a propyl substituent that modulates its lipophilicity. The aldehyde functionality offers a handle for further chemical modifications, such as the synthesis of Schiff bases or other derivatives, while the propyl group can influence membrane permeability and interaction with hydrophobic pockets of target proteins. These features make it a compelling candidate for biological screening.

Compound Name This compound
CAS Number 161500-05-6[6]
Molecular Formula C₇H₁₀N₂O[6]
Molecular Weight 138.17 g/mol [6]
Structure Chemical structure of this compound

Figure 1: Chemical properties of this compound.

Synthesis and Characterization: A Proposed Pathway

To enable biological evaluation, a reliable synthetic route to this compound is essential. A plausible two-step synthesis is proposed, starting from commercially available imidazole (Scheme 1).

Synthesis_Workflow imidazole Imidazole intermediate 1-Propyl-1H-imidazole imidazole->intermediate N-Alkylation final_product 1-Propyl-1H-imidazole- 2-carbaldehyde intermediate->final_product Formylation reagent1 Propyl halide (e.g., 1-bromopropane) Base (e.g., KOH) reagent2 Formylating agent (e.g., DMF) Organolithium reagent (e.g., n-BuLi) Anticancer_Screening_Workflow start Prepare stock solution of This compound in DMSO seed_cells Seed cancer cell lines in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of the compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Potential_Anticancer_Pathway compound 1-Propyl-1H-imidazole- 2-carbaldehyde kinase Tyrosine Kinase (e.g., VEGFR, EGFR) compound->kinase Inhibition pi3k_akt PI3K/Akt Pathway kinase->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway kinase->ras_raf_mek_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibition ras_raf_mek_erk->proliferation

Sources

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2][3][4] Among its myriad of functionalized forms, 1-Propyl-1H-imidazole-2-carbaldehyde stands out as a critical building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and key derivatives of this compound. It further delves into its applications in drug discovery, detailing established protocols and the rationale behind synthetic and analytical choices, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of the Imidazole-2-carbaldehyde Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4] This structure is prevalent in numerous biologically essential molecules, including the amino acid histidine and purines, and is a key pharmacophore in a wide array of approved drugs.[4][5] The electron-rich nature of the imidazole ring allows it to interact with various biological targets through hydrogen bonding and other non-covalent interactions, making it a privileged structure in drug design.[1]

The introduction of a carbaldehyde (aldehyde) group at the C2 position of the imidazole ring creates a versatile synthetic handle. This aldehyde functionality allows for a multitude of chemical transformations, providing a gateway to a diverse chemical space of imidazole derivatives. These derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiparasitic properties.[1][3][6][7] this compound, with its N1-propyl substitution, offers a balance of lipophilicity and synthetic utility, making it a compound of significant interest.

Core Compound Profile: this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in synthesis and drug development.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[8][9][10]
Molecular Weight 138.17 g/mol [8][10][11]
Appearance Solid
CAS Number 161500-05-6[8][10]
Boiling Point 150°C[11]
Density 1.076 g/mL at 20°C[11]
Solubility Soluble in methanol, acetone, diethyl ether, and chloroform.[11]
SMILES CCCn1ccnc1C=O[8][11]
InChI Key COIFMOLQDBIKOF-UHFFFAOYSA-N[8][11]
Synthesis of the Core Scaffold

The synthesis of N-substituted imidazole-2-carbaldehydes can be approached through several strategies. A common and effective method involves the formylation of an N-alkylated imidazole. The N-propylation of imidazole is typically the initial step, followed by the introduction of the aldehyde group at the C2 position.

Workflow for the Synthesis of this compound:

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol:

  • Step 1: N-Propylation of Imidazole. Imidazole is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF). The resulting imidazolide anion is then reacted with an alkylating agent such as 1-bromopropane to yield 1-propyl-1H-imidazole. The choice of a strong base ensures complete deprotonation, driving the reaction to completion.

  • Step 2: Lithiation. The 1-propyl-1H-imidazole is dissolved in anhydrous THF and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise. The acidic proton at the C2 position of the imidazole ring is abstracted, forming the highly reactive 2-lithio-1-propyl-1H-imidazole intermediate. The low temperature is critical to prevent side reactions and degradation of the organolithium reagent.

  • Step 3: Formylation. Anhydrous N,N-dimethylformamide (DMF) is added to the solution containing the lithiated intermediate. The DMF acts as the formylating agent. The reaction is allowed to slowly warm to room temperature.

  • Step 4: Quenching and Work-up. The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel to yield pure this compound.

Key Derivatives and Their Synthesis

The aldehyde group of this compound is a versatile functional group that serves as a starting point for a wide range of chemical transformations.

Caption: Major synthetic pathways for derivatization.

Reductive Amination for Amine Derivatives

This reaction is a cornerstone for introducing diverse amine functionalities, which are crucial for modulating solubility and forming salt bridges in biological systems.

  • Protocol: this compound is dissolved in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A primary or secondary amine is added, followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction proceeds at room temperature.

  • Causality: The reaction first forms an iminium ion intermediate, which is then selectively reduced by the hydride reagent. NaBH(OAc)₃ is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde before iminium ion formation, thus minimizing side products.

Wittig Reaction for Alkene Derivatives

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, enabling the extension of the carbon skeleton and the introduction of conjugated systems.

  • Protocol: A phosphonium ylide, prepared by treating a phosphonium salt with a strong base (e.g., n-BuLi), is reacted with this compound in an anhydrous solvent like THF.

  • Causality: The nucleophilic ylide attacks the electrophilic aldehyde carbon, leading to a betaine intermediate which then collapses to form an alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Grignard Reaction for Secondary Alcohols

This classic organometallic reaction allows for the formation of new carbon-carbon bonds and the creation of chiral centers.

  • Protocol: A solution of this compound in anhydrous diethyl ether or THF is treated with a Grignard reagent (R-MgBr) at low temperature (e.g., 0°C).

  • Causality: The highly nucleophilic carbon of the Grignard reagent attacks the aldehyde carbonyl, forming a new C-C bond. An aqueous acidic workup then protonates the resulting alkoxide to yield the secondary alcohol. Strict anhydrous conditions are essential as Grignard reagents are highly reactive towards water.

Applications in Drug Discovery

The structural motif derived from this compound is found in numerous compounds with significant therapeutic potential. The imidazole core often acts as a bioisostere for other functional groups or as a key coordinating ligand for metalloenzymes.

Anticancer Agents

Many imidazole derivatives have been investigated as potential anticancer agents.[7][12] They can exert their effects through various mechanisms, including the inhibition of crucial enzymes like topoisomerase or by acting as sirtuin inhibitors.[7][12]

Caption: Imidazole derivatives as sirtuin inhibitors in cancer therapy.

For instance, certain imidazole derivatives have been shown to inhibit sirtuins, a class of NAD+-dependent deacetylases that are often overexpressed in cancer cells.[7] By inhibiting sirtuins, these compounds can lead to the hyperacetylation of tumor suppressor proteins like p53, ultimately inducing apoptosis or cell cycle arrest in malignant cells.[7]

Antifungal and Antibacterial Agents

The imidazole ring is a key component of many successful antifungal drugs (e.g., ketoconazole, miconazole) and antibacterial agents (e.g., metronidazole).[4][5][6] Derivatives of this compound are actively being explored for the development of new antimicrobial compounds to combat drug-resistant pathogens.

Analytical and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons. The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The protons on the imidazole ring and the propyl chain will have characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon of the aldehyde is highly deshielded and appears around δ 180-190 ppm.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the purity of column chromatography fractions.

Conclusion and Future Perspectives

This compound is a valuable and versatile platform for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its aldehyde group make it an ideal starting material for generating chemical libraries for drug discovery. The continued exploration of derivatives stemming from this core scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs, particularly in the areas of oncology and infectious diseases. Future research will likely focus on developing more stereoselective synthetic methods and exploring novel biological targets for these promising compounds.

References

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  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

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  • Main reaction pathways for the formation of 1H-imidazole derivatives... - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: [Link])

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Sources

A Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde: Synthesis, Reactivity, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Propyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific research on this particular molecule is emerging, this document synthesizes available data on its synthesis, predicted reactivity, and the broader context of imidazole derivatives in drug development to offer a forward-looking perspective for researchers.

Introduction: The Promise of a Substituted Imidazole

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This compound (Figure 1) combines this valuable heterocyclic core with a reactive aldehyde functionality and a propyl substituent that can influence its physicochemical properties. This strategic combination makes it a promising starting point for the synthesis of novel compound libraries for biological screening. The imidazole nucleus is a key component in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities.[3][4][5]

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[6][7]
Molecular Weight 138.17 g/mol [6][7]
CAS Number 161500-05-6[7]
IUPAC Name 1-propylimidazole-2-carbaldehyde[6]
Appearance Solid
InChI Key COIFMOLQDBIKOF-UHFFFAOYSA-N

Synthesis of this compound: A Proposed Two-Step Approach

Synthesis_Workflow cluster_0 Step 1: Synthesis of Imidazole-2-carboxaldehyde cluster_1 Step 2: N-Propylation Imidazole Imidazole Protected_Imidazole Protected_Imidazole Imidazole->Protected_Imidazole Protection Lithiation Lithiation Protected_Imidazole->Lithiation n-BuLi Formylation Formylation Lithiation->Formylation DMF Deprotection Deprotection Formylation->Deprotection Acid Imidazole_2_carboxaldehyde Imidazole_2_carboxaldehyde Deprotection->Imidazole_2_carboxaldehyde Purification Alkylation Alkylation Imidazole_2_carboxaldehyde->Alkylation Propyl_halide, Base 1_Propyl_1H_imidazole_2_carbaldehyde 1_Propyl_1H_imidazole_2_carbaldehyde Alkylation->1_Propyl_1H_imidazole_2_carbaldehyde Purification Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_imidazole Imidazole Ring Reactions Start 1-Propyl-1H-imidazole- 2-carbaldehyde Oxidation Carboxylic Acid Derivative Start->Oxidation Oxidation (e.g., H₂O₂) Reduction Alcohol Derivative Start->Reduction Reduction (e.g., NaBH₄) Wittig Alkene Derivative Start->Wittig Wittig Reaction Reductive_Amination Amine Derivative Start->Reductive_Amination Reductive Amination Electrophilic_Substitution Substituted Imidazole (e.g., Halogenation) Start->Electrophilic_Substitution Electrophilic Substitution Metal_Coordination Metal Complex Start->Metal_Coordination Coordination with Metals

Sources

Methodological & Application

Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde from 1-Propylimidazole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details two robust and effective methods for the synthesis of 1-propyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and materials science, starting from 1-propylimidazole. We present in-depth protocols for both the Vilsmeier-Haack formylation and a lithiation-formylation strategy. This document provides not only step-by-step experimental procedures but also a thorough discussion of the underlying reaction mechanisms, a comparative analysis of the two approaches, and expected characterization data to aid researchers, scientists, and drug development professionals in the successful synthesis and validation of this important intermediate.

Introduction

Imidazole-2-carbaldehydes are a class of heterocyclic compounds of significant interest in the development of novel pharmaceuticals and functional materials. The aldehyde functionality at the C2 position serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. Specifically, N-alkylated derivatives such as this compound are valuable precursors for the synthesis of various bioactive molecules. The selection of an appropriate synthetic strategy for the formylation of the imidazole ring is crucial and depends on factors such as substrate reactivity, desired regioselectivity, and available laboratory infrastructure. This guide provides a detailed exploration of two of the most effective methods for achieving this transformation: the Vilsmeier-Haack reaction and a directed ortho-metalation (DoM) approach via lithiation.

Comparative Analysis of Synthetic Methodologies

The choice between the Vilsmeier-Haack reaction and a lithiation-formylation approach for the synthesis of this compound involves a trade-off between operational simplicity, reaction conditions, and substrate scope.

FeatureVilsmeier-Haack ReactionLithiation-Formylation
Reagents POCl₃, DMFn-BuLi, DMF
Temperature 0 °C to elevated temperatures (e.g., 60-90 °C)Cryogenic temperatures (e.g., -78 °C)
Key Advantages Operationally simpler, uses common and less hazardous reagents than organolithiums, generally good yields.[1][2]High regioselectivity, can be very high-yielding.[3]
Key Disadvantages The Vilsmeier reagent is a potent electrophile and may not be suitable for substrates with sensitive functional groups. The reaction can sometimes be sluggish.Requires strictly anhydrous conditions and inert atmosphere, involves pyrophoric reagents (n-BuLi), and requires cryogenic temperatures.[4]
Work-up Aqueous work-up with neutralization.Quenching with DMF followed by aqueous work-up.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7] This electrophilic species then attacks the electron-rich C2 position of the imidazole ring.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich 1-propylimidazole attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium intermediate to yield the desired aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Propylimidazole 1-Propylimidazole Intermediate Iminium Intermediate Propylimidazole->Intermediate + Vilsmeier Reagent Aldehyde 1-Propyl-1H-imidazole- 2-carbaldehyde Intermediate->Aldehyde H₂O Work-up

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol

Materials:

  • 1-Propylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 1-Propylimidazole: Dissolve 1-propylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Lithiation and Formylation

This method involves the deprotonation of 1-propylimidazole at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with DMF to introduce the formyl group.[8][9] The C2 proton of N-substituted imidazoles is the most acidic, facilitating regioselective lithiation.[3]

Reaction Mechanism
  • Deprotonation (Lithiation): n-BuLi, a strong base, selectively abstracts the acidic proton at the C2 position of 1-propylimidazole, forming a 2-lithio-1-propylimidazole intermediate.[4] This step is typically carried out at low temperatures (-78 °C) to prevent side reactions.

  • Nucleophilic Attack (Formylation): The highly nucleophilic carbon of the 2-lithio-1-propylimidazole attacks the electrophilic carbonyl carbon of DMF. This results in the formation of a lithium alkoxide intermediate.

  • Hydrolysis: Aqueous work-up protonates the alkoxide and leads to the elimination of dimethylamine, yielding the final aldehyde product.

Lithiation_Formylation cluster_0 Lithiation cluster_1 Formylation & Hydrolysis Propylimidazole 1-Propylimidazole Lithiated_Intermediate 2-Lithio-1-propylimidazole Propylimidazole->Lithiated_Intermediate + n-BuLi (-78 °C) nBuLi n-BuLi nBuLi->Lithiated_Intermediate Alkoxide_Intermediate Lithium Alkoxide Intermediate Lithiated_Intermediate->Alkoxide_Intermediate + DMF DMF DMF DMF->Alkoxide_Intermediate Aldehyde 1-Propyl-1H-imidazole- 2-carbaldehyde Alkoxide_Intermediate->Aldehyde H₂O Work-up

Caption: Lithiation-Formylation Workflow.

Experimental Protocol

Materials:

  • 1-Propylimidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask

  • Syringes and needles

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 1-propylimidazole (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While stirring at -78 °C, add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: To the reaction mixture at -78 °C, add anhydrous DMF (1.5 equivalents) dropwise via syringe.

  • Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₁₀N₂O[10]
Molecular Weight 138.17 g/mol [10]
Appearance Viscous liquid or solid[11][12]
Boiling Point ~150 °C[12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.8 (s, 1H, CHO), 7.2 (d, 1H, imidazole-H), 7.1 (d, 1H, imidazole-H), 4.2 (t, 2H, N-CH₂), 1.9 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 180.0 (CHO), 145.0 (C2), 129.0 (C4/C5), 125.0 (C4/C5), 48.0 (N-CH₂), 23.0 (CH₂), 11.0 (CH₃)
IR (KBr, cm⁻¹) ~2960 (C-H), ~1680 (C=O, aldehyde), ~1500 (C=N)
Mass Spec (EI) m/z (%): 138 (M+), 109, 81

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound from 1-propylimidazole. The Vilsmeier-Haack reaction offers a more operationally straightforward approach, while the lithiation-formylation method provides an alternative with high regioselectivity, albeit with more stringent reaction conditions. The choice of method will depend on the specific requirements of the researcher, including the scale of the reaction and the availability of specialized equipment. By following the detailed procedures and safety precautions outlined in this guide, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and materials science applications.

References

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The Versatile Role of 1-Propyl-1H-imidazole-2-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Untapped Potential of 1-Propyl-1H-imidazole-2-carbaldehyde

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential natural molecules like histidine and histamine, as well as a plethora of synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow for a diverse range of interactions with biological targets, making it a privileged scaffold in drug discovery.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

This guide focuses on a specific, yet highly versatile, building block: This compound . The presence of the aldehyde functional group at the 2-position of the imidazole ring provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures. The N-propyl group at the 1-position modulates the lipophilicity and steric profile of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

While extensive research exists on imidazole derivatives as a whole, this document aims to provide detailed application notes and protocols specifically for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound. We will explore its synthesis and its application as a key intermediate in the generation of novel bioactive compounds through the formation of Schiff bases and participation in multicomponent reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 161500-05-6[5][6]
Molecular Formula C₇H₁₀N₂O[5][6]
Molecular Weight 138.17 g/mol [5][6]
Appearance Solid
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5]

Synthesis of this compound: A General Protocol

The synthesis of this compound can be achieved through a two-step process: N-alkylation of imidazole followed by formylation at the 2-position. The following protocol is a representative method that can be adapted and optimized based on available laboratory resources.

Diagram of the Synthetic Workflow

synthesis_workflow imidazole Imidazole step1 Step 1: N-Alkylation imidazole->step1 na_h NaH in DMF na_h->step1 propyl_bromide 1-Bromopropane propyl_bromide->step1 intermediate 1-Propyl-1H-imidazole step1->intermediate step2 Step 2: Formylation intermediate->step2 n_buli n-BuLi in THF n_buli->step2 dmf DMF dmf->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-imidazole

  • Materials: Imidazole, Sodium Hydride (NaH) 60% dispersion in mineral oil, 1-Bromopropane, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-propyl-1H-imidazole.

Step 2: Synthesis of this compound

  • Materials: 1-Propyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The aldehyde functionality of this compound is a versatile handle for the synthesis of a wide array of derivatives with potential therapeutic applications.

Synthesis of Schiff Bases: Scaffolds for Antimicrobial and Anti-inflammatory Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their broad range of biological activities, including antimicrobial and anti-inflammatory effects.[7][8][9][10] The imine linkage (C=N) is crucial for their biological activity.

schiff_base_formation aldehyde 1-Propyl-1H-imidazole- 2-carbaldehyde reaction Condensation (e.g., Ethanol, reflux) aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base

Caption: General scheme for the synthesis of Schiff bases.

  • Materials: this compound, a primary amine (e.g., aniline or a substituted aniline), Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add the primary amine (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base.

  • Characterization: The synthesized Schiff base should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Multicomponent Reactions: A Strategy for Rapid Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of complex molecules from three or more starting materials in a one-pot synthesis.[2][11][12][13][14] The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs, such as the Biginelli or Hantzsch dihydropyridine synthesis, to create libraries of diverse heterocyclic compounds for biological screening.

mcr_workflow aldehyde 1-Propyl-1H-imidazole- 2-carbaldehyde reaction One-Pot Multicomponent Reaction (e.g., Biginelli Reaction) aldehyde->reaction component2 Component 2 (e.g., β-ketoester) component2->reaction component3 Component 3 (e.g., Urea/Thiourea) component3->reaction product Diverse Heterocyclic Library reaction->product

Caption: Workflow for generating a library of compounds via MCR.

  • Materials: this compound, a β-ketoester (e.g., ethyl acetoacetate), Urea or Thiourea, a catalyst (e.g., p-toluenesulfonic acid or a Lewis acid), Ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in ethanol.

    • Add a catalytic amount of the chosen acid catalyst.

    • Reflux the mixture for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir.

    • Collect the precipitated solid by filtration and wash with cold water.

    • Dry the solid and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone/-thione derivative.

  • Rationale: This one-pot synthesis allows for the rapid creation of a dihydropyrimidinone/-thione scaffold, a privileged structure in medicinal chemistry with a wide range of biological activities. By varying the β-ketoester and using either urea or thiourea, a library of analogs can be efficiently synthesized.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized from this compound, the next critical step is to evaluate their biological activity. Based on the known pharmacological profile of imidazole-containing compounds, the following assays are recommended as a starting point.

Antimicrobial Activity Screening

Principle: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (microorganism with no compound) and negative controls (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay

Principle: The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. A cell-free COX inhibition assay can be used to screen for this activity.

Protocol:

  • Use a commercially available COX (COX-1 and COX-2) inhibitor screening assay kit.

  • Prepare various concentrations of the test compounds.

  • In a 96-well plate, add the COX enzyme, heme, and the test compound.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specified time at a controlled temperature.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of COX inhibition for each compound and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the synthesis of novel and diverse libraries of compounds with significant potential in medicinal chemistry. Its reactive aldehyde group provides a gateway to a multitude of chemical transformations, including the formation of Schiff bases and participation in multicomponent reactions. The protocols detailed in this guide offer a practical framework for researchers to explore the synthetic utility of this compound and to screen its derivatives for a range of biological activities. The continued exploration of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.

References

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Protocol for the Formylation of 1-Propyl-1H-imidazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the formylation of 1-propyl-1H-imidazole, a key transformation in the synthesis of various pharmaceutical intermediates and functionalized heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and a robust framework for successful execution and validation.

Introduction: The Significance of Imidazole Formylation

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active molecules. The introduction of a formyl group (-CHO) onto the imidazole ring provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex derivatives. The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich heterocyclic systems like N-alkylated imidazoles, offering a mild and efficient route to the corresponding aldehydes.[1][2][3]

This application note will focus on the Vilsmeier-Haack formylation of 1-propyl-1H-imidazole, detailing the reaction mechanism, providing a meticulously outlined experimental protocol, and discussing crucial aspects of reaction work-up and product purification.

Reaction Principle: The Vilsmeier-Haack Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich imidazole ring.

The reaction can be broken down into three key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The π-system of the 1-propyl-1H-imidazole attacks the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 1-Propyl-1H-imidazole Iminium_Salt Iminium Salt Intermediate Imidazole->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_Hydrolysis Iminium Salt Intermediate Aldehyde 1-Propyl-1H-imidazole-carbaldehyde Iminium_Salt_Hydrolysis->Aldehyde + H₂O (Work-up)

Caption: Workflow of the Vilsmeier-Haack Reaction.

Regioselectivity in Imidazole Formylation

For 1-substituted imidazoles, the formylation reaction can potentially occur at the C2, C4, or C5 positions. However, the Vilsmeier-Haack reaction on 1-alkylimidazoles is known to be highly regioselective, with a strong preference for substitution at the C5 position.[4] This is attributed to a combination of electronic and steric factors. The C5 position is electronically activated and less sterically hindered compared to the C2 position, which is flanked by the N-propyl group and the other nitrogen atom.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propyl-1H-imidazole

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[1][5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
1-Propyl-1H-imidazoleC₆H₁₀N₂110.1635845-65-5≥98%Sigma-Aldrich
Phosphorus oxychloridePOCl₃153.3310025-87-3≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Sodium AcetateCH₃COONa82.03127-09-3Anhydrous, ≥99%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3ACS GradeFisher Scientific
Sodium SulfateNa₂SO₄142.047757-82-6AnhydrousVWR
Silica GelSiO₂60.087631-86-960 Å, 230-400 meshSigma-Aldrich
Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a suspected teratogen. Avoid inhalation and skin contact.

  • The reaction is exothermic and should be performed with caution, especially during the addition of POCl₃.

  • The quenching of the reaction mixture should be done slowly and with adequate cooling to control the exothermic hydrolysis of excess POCl₃.

Reaction Procedure

Experimental_Workflow A 1. Vilsmeier Reagent Preparation - Cool DMF in an ice bath. - Add POCl₃ dropwise at 0-5 °C. B 2. Addition of Substrate - Add 1-propyl-1H-imidazole in DCM dropwise. A->B C 3. Reaction - Stir at room temperature, then heat to 40-50 °C. - Monitor by TLC. B->C D 4. Quenching - Cool the reaction mixture. - Add slowly to a cold aqueous sodium acetate solution. C->D E 5. Work-up - Extract with ethyl acetate. - Wash with brine, dry over Na₂SO₄. D->E F 6. Purification - Concentrate the organic layer. - Purify by column chromatography. E->F

Caption: Step-by-step experimental workflow.

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

Step 2: Addition of 1-Propyl-1H-imidazole

  • Dissolve 1-propyl-1H-imidazole (1.0 equivalent) in anhydrous dichloromethane (DCM) (20 mL).

  • Add the imidazole solution dropwise to the Vilsmeier reagent at 0-5 °C over 30 minutes.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 40-50 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The product should be more polar than the starting material.

Step 4: Quenching

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath.

  • In a separate beaker, prepare a cold (0-5 °C) saturated aqueous solution of sodium acetate.

  • Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution. This is an exothermic process; maintain the temperature of the quenching solution below 20 °C by adding ice if necessary.

Step 5: Work-up

  • After the addition is complete, stir the mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.[6]

Column Chromatography Parameters:

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1). A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic product.[6]
Elution Monitoring TLC with UV visualization (254 nm)
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent to obtain a dry powder ("dry loading").

  • Pack the column with silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with the gradient solvent system.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-propyl-1H-imidazole-5-carbaldehyde.

Expected Yield and Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton (typically δ 9.5-10.0 ppm) and the propyl group protons, as well as the imidazole ring protons.

  • ¹³C NMR: To identify the carbonyl carbon of the aldehyde (typically δ 180-190 ppm).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: To observe the characteristic C=O stretching frequency of the aldehyde (typically around 1680-1700 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete formation of Vilsmeier reagent (moisture contamination).Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC.
Formation of multiple products Side reactions or over-formylation.Use a milder Vilsmeier reagent (e.g., generated from oxalyl chloride and DMF). Carefully control the stoichiometry of the reagents.
Difficult purification (tailing on silica gel) The basic nature of the imidazole product interacts strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the chromatography eluent.[6]
Consider using neutral or basic alumina as the stationary phase.[6]

Conclusion

The Vilsmeier-Haack reaction is a reliable and efficient method for the regioselective formylation of 1-propyl-1H-imidazole at the C5 position. By following the detailed protocol and safety precautions outlined in this application note, researchers can successfully synthesize 1-propyl-1H-imidazole-5-carbaldehyde, a valuable intermediate for further chemical transformations. Careful control of reaction conditions, particularly moisture exclusion and temperature management, along with a well-executed work-up and purification strategy, are paramount for achieving high yields and purity.

References

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  • Deshmukh, M. B., Patil, S. S., & Patil, K. J. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(4), 1034-1043.
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  • Paone, D. V., et al. (2011). Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Organic Process Research & Development, 15(4), 863-871.
  • Wikipedia contributors. (2023, December 12). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. Mediterranean Journal of Chemistry, 2(4), 624-634.
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  • Funicello, M., et al. (2023). Mechanochemical Approach for Metal-Free Regioselective C5-Sulfenylation of Imidazo[2,1-b]Thiazoles. The Journal of Organic Chemistry, 88(15), 10433-10441.
  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett, 35(03), 329-333.
  • PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Journal of Organic Chemistry. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one. Retrieved from [Link]

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Sources

Application Note & Protocol: A Validated Approach to the Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde (CAS No. 161500-05-6).[1][2][3] This valuable heterocyclic aldehyde is a key building block in medicinal chemistry and materials science. The described methodology is designed for reproducibility and scalability, focusing on a robust N-alkylation of imidazole followed by a directed ortho-lithiation and formylation. We delve into the mechanistic rationale behind each procedural step, offering field-proven insights to ensure high yield and purity. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and process development, providing a self-validating framework for producing this important intermediate.

Introduction: The Significance of Substituted Imidazole Aldehydes

Imidazole-based scaffolds are ubiquitous in pharmacology, forming the core of numerous therapeutic agents. The introduction of an aldehyde functionality at the C2 position, combined with N1-alkylation, creates a versatile intermediate with three key reactive sites. Specifically, this compound serves as a precursor for synthesizing a wide range of more complex molecules, including N-heterocyclic carbene (NHC) ligands, specialized ionic liquids, and active pharmaceutical ingredients (APIs).[4][5]

The synthetic strategy detailed herein is bifurcated into two distinct, high-yielding stages:

  • Synthesis of 1-Propyl-1H-imidazole: An efficient SN2 reaction to alkylate the imidazole ring.

  • Formylation via Directed Lithiation: A regioselective deprotonation at the C2 position—the most acidic proton on the imidazole ring—followed by electrophilic capture with a formylating agent.[6]

This application note provides not only the procedural steps but also the critical scientific reasoning, safety protocols, and characterization data necessary for successful synthesis and validation.

Health and Safety Precautions

All operations must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.

  • This compound: Harmful if swallowed and causes serious eye irritation.[1]

  • n-Butyllithium (n-BuLi): Pyrophoric and highly corrosive. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Imidazole: Corrosive and can cause severe skin burns and eye damage.

  • 1-Bromopropane: Flammable liquid and vapor, skin and eye irritant.

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvent from a sealed container.

Ensure that eyewash stations and safety showers are readily accessible.[7] All chemical waste must be disposed of according to institutional and local regulations.

Experimental Workflow Overview

The overall synthetic pathway is illustrated below. The process begins with the N-alkylation of imidazole to form the precursor, 1-propyl-1H-imidazole. This intermediate is then subjected to formylation to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Formylation Imidazole Imidazole a1 Imidazole->a1 NaH Sodium Hydride (NaH) in THF NaH->a1 PropylBromide 1-Bromopropane a2 PropylBromide->a2 Intermediate 1-Propyl-1H-imidazole b1 Intermediate->b1 a1->a2 Deprotonation a2->Intermediate SN2 Reaction nBuLi n-Butyllithium (n-BuLi) in THF, -78°C nBuLi->b1 DMF N,N-Dimethylformamide (DMF) b2 DMF->b2 FinalProduct 1-Propyl-1H-imidazole- 2-carbaldehyde b1->b2 C2-Lithiation b2->FinalProduct Electrophilic Quench

Sources

The Versatility of 1-Propyl-1H-imidazole-2-carbaldehyde in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of coordination chemistry and drug development, the rational design of ligands is paramount to unlocking novel metal complexes with tailored properties. Among the myriad of heterocyclic scaffolds, N-substituted imidazoles represent a privileged class of ligands, owing to their rich coordination chemistry and the biological relevance of the imidazole moiety. This guide focuses on 1-propyl-1H-imidazole-2-carbaldehyde, a versatile building block for the synthesis of bespoke ligands and their corresponding metal complexes. Its strategic design, featuring a coordinating imidazole ring, a reactive aldehyde functionality, and a lipophilic propyl group, offers a unique platform for developing complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry.

This document provides a comprehensive overview of the synthesis, characterization, and coordination chemistry of ligands derived from this compound. Moving beyond a simple recitation of procedures, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for innovative molecular architectures.

I. Synthesis of the Ligand Precursor: this compound

The journey into the coordination chemistry of this compound begins with its synthesis. This is typically a two-step process involving the N-alkylation of imidazole followed by formylation at the C2 position.

Protocol 1: Synthesis of 1-Propyl-1H-imidazole

The introduction of the propyl group at the N1 position of the imidazole ring is a crucial first step. This is generally achieved via a nucleophilic substitution reaction.

Rationale: The choice of a strong base, such as sodium hydride or potassium hydroxide, is critical to deprotonate the imidazole ring, generating the imidazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide (1-bromopropane or 1-iodopropane). The use of an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the imidazolate anion.

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add imidazole (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.05 eq.) dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-propyl-1H-imidazole as a colorless oil.

Protocol 2: Formylation of 1-Propyl-1H-imidazole

With the N-propyl imidazole in hand, the next step is the introduction of the aldehyde group at the C2 position. A common and effective method is the Vilsmeier-Haack reaction.

Rationale: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a phosphoryl chloride with a tertiary amide, typically DMF. This reagent is a powerful electrophile that attacks the electron-rich C2 position of the 1-propyl-1H-imidazole. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 eq.) and cool to 0 °C.

  • Add phosphoryl chloride (1.1 eq.) dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add 1-propyl-1H-imidazole (1.0 eq.) dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

II. From Aldehyde to Versatile Ligand: The Power of Schiff Base Condensation

The true synthetic utility of this compound lies in the reactivity of its aldehyde group. Condensation with primary amines readily affords Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of metal ions.

The Rationale Behind Schiff Base Ligand Synthesis

The formation of a Schiff base (an imine) is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction is typically catalyzed by a small amount of acid or base and often involves the removal of water to drive the equilibrium towards the product. The resulting imine nitrogen atom introduces an additional coordination site, enhancing the chelating ability of the ligand.

Schiff_Base_Formation

Protocol 3: Synthesis of a Representative Schiff Base Ligand

This protocol details the synthesis of a Schiff base ligand derived from this compound and a primary amine, such as aniline.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • To this solution, add a stoichiometric amount of aniline (1.0 eq.).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.

III. The Coordination Chemistry of this compound Derived Ligands

The Schiff base ligands synthesized from this compound are versatile chelating agents. The coordination to a metal center typically occurs through the imine nitrogen and one of the nitrogen atoms of the imidazole ring.

Coordination Modes and Their Significance

The bidentate nature of these ligands allows for the formation of stable five-membered chelate rings with metal ions. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the steric bulk of the substituents, and the reaction conditions.

Coordination_Mode

Protocol 4: Synthesis of a Transition Metal Complex

This protocol outlines a general procedure for the synthesis of a metal(II) complex using a Schiff base ligand derived from this compound. A copper(II) complex is used as a representative example.

Rationale: The reaction between the Schiff base ligand and a metal salt, such as copper(II) chloride, in a suitable solvent leads to the formation of the coordination complex. The choice of solvent is important to ensure the solubility of both the ligand and the metal salt. Methanol or ethanol are commonly used. The stoichiometry of the reactants will determine the final metal-to-ligand ratio in the complex.

Step-by-Step Procedure:

  • Dissolve the Schiff base ligand (2.0 eq.) in methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq.) in methanol.

  • Slowly add the methanolic solution of the metal salt to the stirred solution of the ligand.

  • A change in color and/or the formation of a precipitate is often observed upon mixing.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven.

IV. Characterization of Ligands and Complexes: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized ligands and complexes, and to elucidate their structural and electronic properties.

Spectroscopic Techniques and Their Interpretive Power
TechniqueKey Observables for Ligand FormationKey Observables for Complexation
FT-IR Disappearance of the C=O stretch of the aldehyde (~1680 cm⁻¹) and the N-H stretches of the primary amine (~3300-3400 cm⁻¹). Appearance of a strong C=N stretch of the imine (~1620-1640 cm⁻¹).A shift in the C=N stretching frequency (typically to lower wavenumbers) upon coordination to the metal ion. The appearance of new bands in the far-IR region corresponding to M-N vibrations.
¹H NMR Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new singlet for the imine proton (~8-9 ppm). Shifts in the aromatic and aliphatic proton signals.Broadening of the ligand signals in the case of paramagnetic metal ions (e.g., Cu(II), Co(II)). Shifts in the chemical shifts of the protons adjacent to the coordinating atoms.
UV-Vis Intense π→π* transitions in the UV region and n→π* transitions at longer wavelengths.Appearance of new, often broad and less intense, bands in the visible region corresponding to d-d electronic transitions of the metal ion. Shifts in the ligand-based transitions.
Elemental Analysis Confirms the empirical formula of the synthesized Schiff base ligand.Confirms the metal-to-ligand stoichiometry in the complex.

Causality in Spectral Shifts: The shift of the C=N stretching frequency in the IR spectrum upon complexation is a direct consequence of the donation of electron density from the imine nitrogen to the metal center. This weakens the C=N bond, resulting in a lower vibrational frequency. Similarly, changes in the ¹H NMR chemical shifts of protons near the coordination sites are due to the alteration of the electronic environment upon metal binding.

V. Potential Applications and Future Directions

The metal complexes derived from this compound are promising candidates for a variety of applications. The presence of the imidazole moiety, a key component in many biological systems, suggests potential bioactivity. Indeed, related imidazole-based Schiff base complexes have demonstrated significant antimicrobial, antifungal, and anticancer properties.[1][2] The tunability of the ligand structure, by varying the primary amine component, allows for the fine-tuning of these biological activities.

Furthermore, the catalytic potential of these complexes should not be overlooked. The metal center, held within a well-defined coordination sphere, can act as a Lewis acid catalyst for a range of organic transformations. The lipophilic propyl group can enhance the solubility of the complexes in organic solvents, which is advantageous for homogeneous catalysis.

Future research in this area could focus on:

  • Expansion of the Ligand Library: Synthesizing a wider range of Schiff base ligands by employing diverse primary amines with different electronic and steric properties.

  • Exploration of Different Metal Centers: Investigating the coordination chemistry with a broader range of transition metals and lanthanides to access complexes with unique magnetic, optical, and catalytic properties.

  • In-depth Biological Evaluation: Conducting comprehensive studies to elucidate the mechanisms of action of the bioactive complexes and to optimize their therapeutic potential.

  • Catalytic Applications: Screening the synthesized complexes for their catalytic activity in various organic reactions, such as oxidations, reductions, and C-C bond-forming reactions.

VI. Conclusion

This compound is a valuable and versatile platform for the development of novel ligands and coordination complexes. The straightforward synthesis of its Schiff base derivatives, coupled with their rich coordination chemistry, opens up a vast chemical space for exploration. By understanding the principles behind the synthesis and characterization of these compounds, researchers are well-equipped to design and create new molecular entities with exciting properties and potential applications that address challenges in medicine, catalysis, and materials science.

VII. References

  • PubChem. This compound. [Link]

  • Organic Syntheses. Imidazole-2-carboxaldehyde. [Link]

  • Joseyphus, R. S., et al. (2015). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 7(6), 265-270.

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

  • Patel, M. N., et al. (2012). Synthesis, characterization and biological evaluation of some new Schiff base-based metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 378-385.

  • Neelakantan, M. A., et al. (2008). Synthesis, characterization, and biocidal studies of some Schiff base metal complexes. Indian Journal of Pharmaceutical Sciences, 70(6), 793.

  • Chohan, Z. H., et al. (2006). In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide-derived Schiff's bases and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-748.

  • Raman, N., et al. (2007). Synthesis, spectral characterization and antimicrobial activity of Schiff base transition metal complexes. Indian Journal of Chemistry-Section A, 46(12), 1933.

  • Singh, K., et al. (2010). Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 2-aminobenzothiazole and substituted benzaldehyde. European Journal of Medicinal Chemistry, 45(6), 2389-2396.

  • Anacona, J. R., & Rodriguez, I. (2006). Synthesis and antibacterial activity of metal complexes of a Schiff base ligand derived from cephalexin and 2, 6-diformyl-p-cresol. Transition Metal Chemistry, 31(7), 896-900.

  • Chandra, S., & Gupta, L. K. (2005). EPR, magnetic and spectral studies on copper (II) complexes of a Schiff base derived from 2-acetyl furan and N-amino rhodanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(6), 1181-1187.

  • Rosu, T., et al. (2007). Synthesis and characterization of some new Cu (II), Ni (II) and Co (II) complexes with a Schiff base derived from 3-formyl-salicylic acid and 4-amino-antipyrine. Journal of the Serbian Chemical Society, 72(1), 1-8.

  • Gaber, M., et al. (2001). Spectroscopic studies of some Schiff base complexes. Spectroscopy Letters, 34(5), 559-575.

  • Iqbal, J., et al. (2015). Synthesis, characterization and biological screening of metal complexes of Schiff base derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 149-155.

  • Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a new Schiff base derived from 2-amino-5-nitrothiazole. BioMed Research International, 2012.

  • Joseph, J., et al. (2017). Synthesis, Spectral Characterization and Anticancer Studies of Some Metal (II) Complexes Derived from Imidazole-2-carboxaldehyde with 2-Amino-3-carboxyethyl-4, 5-dimethylthiophene. Oriental Journal of Chemistry, 33(3), 1461.

  • Kumar, S., et al. (2010). Synthesis and biological evaluation of some new Schiff bases of 3-amino-2-methyl-quinazolin-4 (3H)-one. European Journal of Medicinal Chemistry, 45(11), 5474-5478.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 13, 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Propyl-1H-imidazole-2-carbaldehyde (CAS 161500-05-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this and structurally similar imidazole derivatives. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve optimal purity and yield.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific, common problems encountered during the purification of this compound. Each issue is analyzed from cause to solution, providing a clear path to resolving experimental hurdles.

Problem 1: Severe Peak Tailing During Silica Gel Column Chromatography

Symptoms: During column chromatography on standard silica gel, the product elutes as a broad, asymmetric peak with a pronounced "tail," leading to poor separation, mixed fractions, and lower yields of pure material.

Root Cause Analysis: This is a classic and highly common issue when purifying basic compounds like imidazoles on standard silica gel.[1] The root cause is the strong secondary interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This interaction causes some molecules to bind more tightly and elute more slowly, resulting in the characteristic tailing phenomenon.

Solutions:

  • Mobile Phase Modification (Preferred Method):

    • Action: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system.

    • Mechanism: The basic modifier competitively neutralizes the acidic silanol sites on the silica gel, preventing your imidazole compound from strongly interacting with them.[1] This results in a more symmetrical (Gaussian) peak shape and improved separation.

    • Practical Tip: A typical concentration is 0.5-1% (v/v) of triethylamine in your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[2] Always perform a small-scale TLC analysis with the modified eluent first to confirm the improved separation and appropriate Rf value.

  • Use of an Alternative Stationary Phase:

    • Action: Substitute silica gel with a more neutral or basic stationary phase, such as alumina (Al₂O₃).

    • Mechanism: Alumina has a less acidic surface compared to silica, reducing the strong secondary interactions that cause tailing with basic compounds.

    • Consideration: Alumina has different selectivity compared to silica. You will need to re-optimize your solvent system, starting with non-polar solvents and gradually increasing polarity.

Problem 2: Product "Oils Out" Instead of Crystallizing During Recrystallization

Symptoms: Upon cooling the saturated solution during recrystallization, the compound separates as a liquid oil or sticky gum instead of forming solid crystals. This traps impurities and makes isolation difficult.

Root Cause Analysis: This phenomenon typically occurs for one of three reasons:

  • The solution is too supersaturated, causing the product to precipitate out of solution faster than it can form an ordered crystal lattice.

  • The melting point of the compound is close to or below the boiling point of the solvent, causing it to "melt" in the hot solution.

  • The presence of certain impurities inhibits crystal lattice formation.[3]

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[4]

    • Action: Allow the hot, dissolved solution to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask can further slow the cooling rate.[2] Only after it has reached ambient temperature should you transfer it to an ice bath to maximize crystal recovery.[4][5]

  • Optimize the Solvent System:

    • Action 1 (Reduce Concentration): The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.[4]

    • Action 2 (Use a Co-Solvent System): Employ a two-solvent system.[6] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a final drop or two of the "good" solvent to clarify the solution, then cool slowly.[4][6]

  • Induce Crystallization:

    • Action: If crystals are slow to form, scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2][4][5] Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[4][5]

Troubleshooting Workflow: Resolving Peak Tailing

The following diagram outlines the decision-making process for addressing peak tailing in the chromatography of basic imidazoles.

G start Problem: Peak Tailing Observed cause Root Cause: Basic Analyte on Acidic Silica Gel start->cause solution1 Solution 1: Modify Mobile Phase (Add 0.5-1% TEA) cause->solution1  Primary Approach solution2 Solution 2: Change Stationary Phase cause->solution2 Alternative outcome Result: Symmetrical Peak & Improved Separation solution1->outcome sub_solution2 Use Neutral Alumina or Deactivated Silica solution2->sub_solution2 sub_solution2->outcome

Caption: Decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of?

A1: Understanding the compound's properties is crucial for planning a successful purification.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[7]
Molecular Weight 138.17 g/mol PubChem[7]
Appearance SolidSigma-Aldrich
IUPAC Name 1-propylimidazole-2-carbaldehydePubChem[7]
CAS Number 161500-05-6PubChem[7]

Additionally, safety data indicates that this compound can cause skin and serious eye irritation, and may be harmful if swallowed.[7] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q2: Which primary purification technique is better for this compound: column chromatography or recrystallization?

A2: The optimal technique depends on the nature and quantity of the impurities in your crude product. Neither is universally "better"; they are often complementary.

  • Column Chromatography is the method of choice when your crude material contains impurities with similar polarity to the desired product. It excels at separating complex mixtures.

  • Recrystallization is most effective when your crude material is already of moderate to high purity (>85-90%) and you need to remove small amounts of baseline impurities, colored matter, or inorganic salts.[8] It is an excellent final step to obtain a highly pure, crystalline solid.

For a typical synthesis, a common and robust strategy is to perform flash column chromatography first to remove the bulk of by-products, followed by recrystallization of the combined, pure fractions to yield a highly pure, crystalline final product.

Purification Method Selection Workflow

This diagram provides a logical workflow for selecting the appropriate purification strategy.

G start Analyze Crude Product (TLC, ¹H NMR) decision Impurity Profile? start->decision chromatography Primary Purification: Flash Column Chromatography decision->chromatography Multiple spots or close Rf values recrystallization Primary Purification: Recrystallization decision->recrystallization One major spot, baseline impurities check_purity1 Assess Purity of Combined Fractions chromatography->check_purity1 check_purity2 Assess Purity of Crystals recrystallization->check_purity2 final_product High Purity Final Product check_purity1->final_product Purity >99% recrystallize_after_col Final Polishing: Recrystallization check_purity1->recrystallize_after_col Purity <99% or amorphous solid check_purity2->final_product recrystallize_after_col->final_product

Caption: Workflow for selecting the right purification method.

Q3: How should I monitor the purification process effectively?

A3:

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time monitoring. Use it to:

    • Select an appropriate solvent system for column chromatography (aim for a product Rf of 0.25-0.35).

    • Analyze fractions as they elute from the column to identify which ones contain the pure product.

    • Assess the purity of your crude and final materials. Visualization can be done with a UV lamp (254 nm) and/or a potassium permanganate stain.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A reverse-phase C18 column is often a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of your purified product and identifying any remaining impurities or residual solvents.

Q4: Are there any stability issues to consider with this compound?

A4: Yes. Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid. While specific stability data for this compound is limited, related imidazole compounds are noted to be air-sensitive.[10]

  • Recommendation: Use fresh, high-purity solvents for purification. After purification, dry the product thoroughly and store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to minimize degradation over time.

Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound on silica gel.

  • Solvent System Selection: Using TLC, identify a mobile phase that provides good separation and an Rf value of ~0.3 for the product. Common systems include ethyl acetate/hexane or dichloromethane/methanol.[2] Remember to add 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen mobile phase. If using a gradient, start with a low polarity and gradually increase it.[2] For example, you might start with 80:20 hexane/ethyl acetate and gradually increase to 50:50.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine all fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Single-Solvent Recrystallization

This protocol outlines the purification of a solid by recrystallization.[6][8]

  • Solvent Selection: In a test tube, place a small amount of your crude solid. Add a potential solvent dropwise. An ideal solvent will dissolve the compound poorly at room temperature but very well when heated.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until all of the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[5]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.

  • Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (2014).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Fisher Scientific. (2009).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Hoffman Fine Chemicals. (n.d.). CAS 161500-05-6 | this compound.
  • Benchchem. (2025).
  • Professor Dave Explains. (2020, January 10).
  • Galloway, M. M., et al. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and...
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Imidazole-2-carboxaldehyde.
  • Amerigo Scientific. (n.d.). 1H-Imidazole-2-carbaldehyde.
  • Asian Journal of Research in Chemistry. (n.d.).

Sources

Technical Support Center: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The information is presented in a direct question-and-answer format to address specific experimental challenges.

The most prevalent and reliable method for synthesizing this compound is the regioselective formylation of 1-propyl-1H-imidazole. This process involves the deprotonation of the C2 position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic formylating agent like N,N-dimethylformamide (DMF). While effective, this pathway is sensitive to reaction conditions, and deviations can lead to a range of predictable side products.

Troubleshooting Guide: Lithiation-Formylation Route

This section focuses on the most common synthetic approach and its associated challenges.

FAQ 1: My reaction yield is poor, and I've recovered a significant amount of my 1-propyl-1H-imidazole starting material. What is the likely cause?

Answer: This is a classic symptom of incomplete deprotonation (lithiation). The C2 proton of the imidazole ring is acidic, but its removal requires a potent, uncompromised base and strictly anhydrous conditions.

Root Causes & Solutions:

  • Moisture Contamination: Organolithium reagents like n-butyllithium (n-BuLi) react instantaneously and exothermically with water.[1][2] Trace moisture in your solvent, glassware, or inert gas will consume the n-BuLi before it can deprotonate your imidazole substrate.

    • Preventative Protocol: Glassware must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under a stream of dry, inert gas (Argon or Nitrogen).[3] Solvents like THF or diethyl ether must be rigorously dried, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing through an activated alumina column.

  • Inaccurate Reagent Concentration: The molarity of commercially available n-BuLi can decrease over time due to gradual degradation. Relying on the concentration printed on the bottle, especially if it's old, can lead to using a substoichiometric amount of active base.

    • Best Practice: Titrate your organolithium reagent periodically to determine its exact concentration.[2] Common methods include titration against a known quantity of a non-nucleophilic indicator like diphenylacetic acid.

  • Insufficient Reaction Time or Temperature: While the deprotonation is typically fast, allowing insufficient time for the reaction to complete, especially if run at very low temperatures, can result in an incomplete reaction.

    • Recommendation: After adding the n-BuLi at -78 °C, allow the reaction to stir for at least 30-60 minutes at this temperature before adding the electrophile to ensure complete formation of the lithiated intermediate.

FAQ 2: My product is contaminated with an isomer. The ¹H NMR spectrum shows a second, distinct aldehyde proton signal. What is this side product and how can I prevent its formation?

Answer: The impurity is almost certainly 1-propyl-1H-imidazole-5-carbaldehyde . While the C2 proton is the most acidic and kinetically favored for deprotonation, under suboptimal conditions, deprotonation can also occur at the C5 position, leading to a mixture of regioisomers after formylation.

Causality & Prevention:

  • Kinetic vs. Thermodynamic Control: Deprotonation at the C2 position is the kinetically favored pathway due to the inductive effect of the two adjacent nitrogen atoms. However, if the reaction temperature is allowed to rise, equilibration can occur, leading to the formation of the more thermodynamically stable C5-lithiated species or other undesired isomers. Transmetallation events have also been observed in similar systems, leading to unexpected products.[4]

  • Critical Temperature Control: Maintaining a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the deprotonation and formylation steps is the most critical factor for ensuring high regioselectivity.[3] Allowing the temperature to rise above -60 °C significantly increases the risk of forming the C5-formylated isomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A Dry Glassware & Solvent C Cool Substrate to -78°C A->C B Titrate n-BuLi D Slowly Add n-BuLi B->D C->D E Stir 30-60 min @ -78°C D->E F Slowly Add DMF @ -78°C E->F G Desired C2 Isomer (High Selectivity) F->G Strict Temp. Control H Mixture of C2 & C5 Isomers (Low Selectivity) F->H Temp. Fluctuation

Caption: Workflow for maximizing C2-formylation selectivity.

FAQ 3: I've isolated a major byproduct with a molecular weight corresponding to the addition of a propyl-imidazole group to my target aldehyde. What is this and why did it form?

Answer: This byproduct is a secondary alcohol, bis(1-propyl-1H-imidazol-2-yl)methanol . It forms when the highly nucleophilic 2-lithiated imidazole intermediate attacks the electrophilic carbonyl carbon of the newly formed product aldehyde.

Mechanism of Formation & Prevention:

This is a common issue in reactions where a potent nucleophile is present with the aldehyde product. The key to prevention is to ensure the nucleophile is consumed or the reaction is quenched before it has a chance to react with the product.

  • Order of Addition: The lithiated imidazole solution should always be added slowly to a cold (-78 °C) solution of the formylating agent (DMF). This ensures that the nucleophile is always the limiting reagent in the presence of a large excess of the electrophile, minimizing its opportunity to react with the product as it forms. Reversing the addition (adding DMF to the lithiated imidazole) is a common mistake that almost guarantees the formation of this byproduct.

  • Efficient Quenching: Once the reaction is complete, it should be quenched promptly with a proton source (e.g., saturated aqueous NH₄Cl solution) while still cold. This protonates any remaining lithiated species and the intermediate alkoxide, preventing further side reactions during workup.

G Start 1-Propyl-2-lithio-imidazole (Nucleophile) Product This compound (Product) Start->Product Desired Reaction (Attack on DMF) SideProduct bis(1-propyl-1H-imidazol-2-yl)methanol (Side Product) Start->SideProduct Side Reaction (Attack on Product) DMF DMF (Electrophile)

Caption: Competing reaction pathways for the lithiated intermediate.

Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound

Safety Note: n-Butyllithium is pyrophoric and reacts violently with air and water.[1] This procedure must be conducted by trained personnel under a strict inert atmosphere. Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[3]

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Reagents: In the flask, dissolve 1-propyl-1H-imidazole (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 20 minutes. The solution may turn slightly yellow or cloudy.

  • Stirring: Stir the mixture at -78 °C for 45 minutes.

  • Formylation: In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous THF. Cool this solution to -78 °C. Using a cannula, slowly transfer the cold lithiated imidazole solution into the cold DMF solution over 30 minutes.

  • Quenching: After the addition is complete, stir the reaction at -78 °C for another 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Table 1: Troubleshooting Summary and Key Product Data
Issue Probable Cause Solution ¹H NMR Data (CDCl₃, δ ppm)
Low Yield / High SM Incomplete deprotonation (moisture, bad reagent)Use rigorously dry conditions; titrate n-BuLiStarting Material: ~7.5 (s, 1H), ~7.0 (s, 1H), ~6.9 (s, 1H)
Isomeric Impurity High reaction temperatureMaintain temp at -78 °C throughoutProduct: 9.8 (s, 1H, CHO), 7.2-7.1 (m, 2H) 5-Isomer: ~9.7 (s, 1H, CHO), ~7.6 (s, 1H)
Alcohol Byproduct Incorrect order of addition; slow quenchAdd lithiated species to DMF; quench promptlyAlcohol Byproduct: Disappearance of CHO signal; new signal ~5.5-6.0 (s, 1H, CH-OH)
Over-oxidation (Ox. Route) Oxidizing agent too strong; long reaction timeUse MnO₂, monitor reaction carefullyCarboxylic Acid: Disappearance of CHO signal; broad acid proton >10 ppm
References
  • Iddon, B., Petersen, A. K., Becher, J., & Christensen, N. J. (1995). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds. Journal of the Chemical Society, Perkin Transactions 1, (12), 1475-1482. [Link]

  • Zhang, Y., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614. [Link]

  • Turner, J. A. (1982). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 60, 70. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2024). Lithiation Reaction Safety Summary. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Rahman, A. U., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8439-8454. [Link]

  • Stanetty, P., & Schnürch, M. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • SyntheticPages. (n.d.). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]

  • Ohta, S., et al. (1988). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. Journal of Pharmacobio-Dynamics, 11(3), 197-200. [Link]

  • ResearchGate. (n.d.). Scope of the formylation reaction using imidazole. [Link]

  • ResearchGate. (n.d.). First and second deprotonation of imidazole. [Link]

  • Kirk, K. L. (1980). Synthesis of New Formyl Halo N-methylimidazole Derivatives. Journal of Heterocyclic Chemistry, 17(1), 205-207. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Gimaldinova, M. A., et al. (2020). The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. Physical Chemistry Chemical Physics, 22(34), 19235-19244. [Link]

  • St-Jean, F., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728. [Link]

  • Li, J., et al. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences, 131(6), 55. [Link]

  • D'Urso, A., et al. (2020). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 85(15), 9899–9906. [Link]

  • Zolfigol, M. A., et al. (2010). A mild and efficient method for oxidation of alcohols in ionic liquid media. Chalcogenide Letters, 7(10), 583-588. [Link]

  • Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. [Link]

  • LibreTexts Chemistry. (2023). Oxidation of Aldehydes and Ketones. [Link]

  • Schröder, C. (2022). Emulating proton transfer reactions in the pseudo-protic ionic liquid 1-methylimidazolium acetate. Physical Chemistry Chemical Physics, 24(15), 9277-9285. [Link]

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Technical Support Center: 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-PIC-001 Revision: 1.0 Last Updated: January 13, 2026

Welcome to the technical support guide for 1-Propyl-1H-imidazole-2-carbaldehyde (CAS RN: 161500-05-6). This document is intended for researchers, scientists, and drug development professionals. It provides essential information on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, the compound should be stored in a refrigerator at 2 to 8°C (36 to 46°F).[1][2] The container must be sealed tightly and the storage environment should be dry.[1] For enhanced stability, especially after the container has been opened, storing under an inert gas atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation.[3]

Q2: My vial of this compound has arrived as a brown oil/liquid. Is this normal?

Yes, the expected physical state of this compound is a brown oil or liquid.[1] However, a significant darkening of the color compared to a new vial or the presence of solid precipitates could indicate degradation.

Q3: Is the compound sensitive to air or light?

Yes. Like many aldehydes, this compound is susceptible to degradation from exposure to air (oxygen), light, and heat.[4][5] Oxygen can cause the aldehyde functional group to oxidize into a carboxylic acid, an impurity that can interfere with subsequent reactions. Light, particularly UV light, can promote photochemical reactions, leading to the formation of radicals and other degradation byproducts.[6][7] Therefore, it is best practice to store the compound in amber vials or otherwise protect it from light and to minimize its exposure to the atmosphere.[4][8]

Q4: Can I store the compound at room temperature for short periods?

While refrigerated storage is recommended for long-term stability, short-term storage at room temperature (below 25°C) is generally acceptable, provided the container is tightly sealed and protected from light.[9] However, for periods longer than a few days, refrigeration is crucial to minimize the risk of degradation.

Q5: Is it better to store the compound neat or in a solution?

Storing the neat compound under the recommended conditions is standard practice. However, if you frequently use small quantities, preparing a stock solution in a dry, aprotic solvent and storing it under an inert atmosphere can be more convenient and may prevent repeated exposure of the entire batch to air and moisture. Some aldehydes are more stable when diluted in a primary alcohol, where they can form hemiacetals, which are less prone to oxidation and polymerization.[10]

Troubleshooting Guide

Problem 1: The compound has darkened significantly or turned into a viscous gum/solid.
  • Potential Cause: This is a strong indicator of degradation, likely through oxidation and/or polymerization. Aldehydes can polymerize over time, especially in the presence of acidic or basic impurities, forming trimers or other oligomers which are often more viscous or solid.[10] The darkening is characteristic of the formation of complex, colored byproducts.

  • Recommended Action:

    • Purity Check: Before use, assess the purity of the compound using an appropriate analytical method such as Thin Layer Chromatography (TLC), NMR spectroscopy, or LC-MS. Compare the results to a reference standard if available.

    • Purification: If the purity is compromised, purification by column chromatography may be possible, though it may be more practical to procure a fresh batch.

    • Prevention: Ensure future vials are stored strictly under the recommended refrigerated and inert conditions. Consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and air exposure for the main stock.

Problem 2: My reaction is yielding unexpected byproducts or lower-than-expected yields.
  • Potential Cause 1: Oxidative Degradation. The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (1-Propyl-1H-imidazole-2-carboxylic acid). This impurity can alter reaction stoichiometry and pH, leading to side reactions.

  • Recommended Action:

    • Confirm the presence of the carboxylic acid impurity via NMR (a downfield shift of the aldehyde proton and the appearance of a broad carboxylic acid proton) or LC-MS.

    • Use a freshly opened vial or a recently purified batch of the aldehyde for your reaction.

    • Ensure all solvents and reagents used in your reaction are anhydrous and that the reaction is performed under an inert atmosphere.

  • Potential Cause 2: Hydration in Aqueous/Protic Media. In aqueous or acidic solutions, imidazole-2-carbaldehydes can exist in equilibrium with their hydrated gem-diol form.[11][12] This hydrated form may have different reactivity and will not behave as an aldehyde. This equilibrium is pH-dependent, with the diol form being dominant in solutions at pH < 5.[11][12]

  • Recommended Action:

    • Be mindful of the reaction pH. If the reaction needs to be performed under acidic conditions, be aware that the concentration of the active aldehyde form may be low.

    • Consider using a non-aqueous solvent system if the reaction chemistry allows.

Data & Protocols

Summary of Storage & Properties
ParameterRecommendation / ValueSource(s)
Storage Temperature 2–8 °C (Refrigerator)[1][2][3]
Storage Atmosphere Sealed in dry conditions; Inert gas (Argon/Nitrogen) recommended[1][3]
Light Protection Store away from direct sunlight and UV sources in amber vials[4][8][9]
Physical Appearance Brown oil / Liquid[1]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides[5][9][13]
Common Degradation Oxidation to carboxylic acid; Polymerization[10][14]
Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage

This protocol minimizes degradation of the bulk material.

  • Preparation: Allow the main vial of this compound to warm to room temperature in a desiccator to prevent moisture condensation upon opening.

  • Inert Environment: Perform all transfers inside a glovebox or under a positive pressure stream of an inert gas (e.g., nitrogen or argon) using a Schlenk line.

  • Dispensing: Using a clean, dry syringe or pipette, dispense the desired volume into smaller, pre-dried amber glass vials with PTFE-lined caps.

  • Inerting: Flush the headspace of each new aliquot vial with inert gas for 15-30 seconds.

  • Sealing: Tightly seal the caps of the aliquot vials immediately. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquots and the main stock vial back into refrigerated storage (2–8°C).

Visual Guides

Degradation Pathway Diagram

The primary degradation pathway to be aware of during storage is the oxidation of the aldehyde functional group.

G Figure 1. Primary Oxidative Degradation Pathway cluster_0 This compound cluster_1 1-Propyl-1H-imidazole-2-carboxylic acid struct1 [Img Placeholder: Molecule A] struct2 [Img Placeholder: Molecule B] struct1->struct2  Oxidation (Air/O₂, Light, Heat) label1 Aldehyde Form (Reactive Species) label2 Carboxylic Acid (Degradation Product)

Caption: Primary oxidative degradation of the aldehyde to a carboxylic acid.

Troubleshooting Workflow

Use this workflow to diagnose issues encountered when using the compound.

G Figure 2. Troubleshooting Experimental Issues Start Unexpected Experimental Result (e.g., low yield, side product) CheckAppearance Inspect Compound: Color Darkened? Precipitate? Start->CheckAppearance PurityCheck Perform Purity Analysis (TLC, NMR, LC-MS) CheckAppearance->PurityCheck Yes CheckReaction Review Reaction Conditions: Anhydrous? pH correct? CheckAppearance->CheckReaction No Degraded Compound is Degraded PurityCheck->Degraded Impure PurityCheck->CheckReaction Pure Purify Purify or Procure New Batch Degraded->Purify Resolved Problem Resolved Purify->Resolved CheckConditions Review Storage & Handling: Inert atmosphere? Refrigerated? ImproveHandling Implement Proper Handling (See Protocol 1) CheckConditions->ImproveHandling No CheckConditions->Resolved Yes ImproveHandling->Resolved CheckReaction->CheckConditions Yes AdjustReaction Optimize Reaction Parameters CheckReaction->AdjustReaction No AdjustReaction->Resolved

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Zhang, W., et al. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. Environmental Science & Technology, 58(27), 11843–11852. Retrieved from [Link]

  • Gonzalez, J. A., et al. (2016). Heterogeneous photochemistry of imidazole-2-carboxaldehyde: HO₂ radical formation and aerosol growth. Atmospheric Chemistry and Physics, 16, 11823–11836. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Rodriguez, A. A., et al. (2020). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 7(10), 739–744. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 7(10), 739-744. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Formylation of N-Alkylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges encountered during the formylation of N-alkylimidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you to overcome synthetic hurdles.

Section 1: Troubleshooting Common Issues

This section addresses specific problems that can arise during the formylation of N-alkylimidazoles, offering logical steps and expert insights to diagnose and solve them.

Q1: My Vilsmeier-Haack reaction is yielding no product or only trace amounts. What are the likely causes and how can I fix it?

Low or no yield in a Vilsmeier-Haack formylation of N-alkylimidazoles is a frequent issue that can often be traced back to reagent quality, reaction setup, or the nature of the substrate itself.

Core Causality Analysis:

The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide derivative (like DMF) and an activating agent (commonly phosphorus oxychloride, POCl₃).[1][2] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich imidazole ring.[2][3] Any factor that inhibits the formation of the Vilsmeier reagent or reduces the nucleophilicity of the imidazole ring will negatively impact the reaction.

Troubleshooting Workflow:

G start Low/No Product in Vilsmeier-Haack Reaction reagent_quality Assess Reagent Quality start->reagent_quality moisture Strictly Anhydrous Conditions? reagent_quality->moisture Yes dmf_pocl3_purity Fresh DMF & POCl₃? reagent_quality->dmf_pocl3_purity No reagent_formation Evaluate Reagent Formation moisture->reagent_formation solution_reagent Use fresh, anhydrous reagents. Distill POCl₃ if necessary. dmf_pocl3_purity->solution_reagent temp_control Controlled Addition at 0°C? reagent_formation->temp_control Yes precipitate Precipitate Formed? reagent_formation->precipitate No reaction_conditions Optimize Reaction Conditions temp_control->reaction_conditions solution_formation Ensure slow, dropwise addition of POCl₃ to DMF at 0°C with vigorous stirring. Use a co-solvent (DCM, DCE) if precipitate forms. precipitate->solution_formation temp_increase Increase Reaction Temp? reaction_conditions->temp_increase Yes time_increase Increase Reaction Time? reaction_conditions->time_increase No solution_conditions Gradually increase temperature (e.g., to RT, 50°C, or reflux). Monitor by TLC. temp_increase->solution_conditions substrate_reactivity Consider Substrate Reactivity time_increase->substrate_reactivity edg Imidazole sufficiently electron-rich? substrate_reactivity->edg solution_substrate If imidazole is electron-deficient, V-H may not be suitable. Consider alternative methods. edg->solution_substrate No

Caption: Troubleshooting workflow for low Vilsmeier-Haack yield.

Detailed Remediation Steps:

  • Verify Reagent Quality and Handling:

    • Moisture is Critical: The Vilsmeier reagent is highly sensitive to moisture.[4] Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

    • Reagent Purity: Use freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Old DMF can contain dimethylamine from decomposition, which can negatively affect the reaction.[4]

  • Optimize Vilsmeier Reagent Formation:

    • The reaction between DMF and POCl₃ is exothermic. Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0 °C) with vigorous stirring.[5]

    • If a precipitate forms during reagent preparation, making stirring difficult, add an anhydrous co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to maintain a solution.[5]

  • Adjust Reaction Conditions:

    • Temperature: While reagent formation is done at 0°C, the subsequent reaction with the N-alkylimidazole may require higher temperatures. Depending on the substrate's reactivity, temperatures can range from room temperature to 80°C or higher.[5][6] For less reactive imidazoles, refluxing may be necessary.[5]

    • Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent. A common starting point is 1.5 equivalents of POCl₃ and 3.0 equivalents of DMF relative to the N-alkylimidazole.[5]

Q2: My reaction is producing multiple products or undesired isomers. How can I improve regioselectivity?

The imidazole ring has multiple positions that can potentially be formylated (C2, C4, C5). While formylation of N-alkylimidazoles typically favors the C2 position, side products can arise from formylation at other positions or from diformylation.

Core Causality Analysis:

Regioselectivity in electrophilic aromatic substitution is governed by a combination of electronic and steric factors. For N-alkylimidazoles, the C2 position is often the most electron-rich and sterically accessible, making it the preferred site of attack for the Vilsmeier reagent. However, changes in the N-alkyl group or other substituents on the imidazole ring can alter this preference.

Strategies for Improving Selectivity:

  • Temperature Control: Lowering the reaction temperature can often favor the thermodynamically more stable product, which is typically the C2-formylated isomer.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experimenting with different anhydrous co-solvents (e.g., DCM, DCE, chloroform) may alter the product distribution.[5]

  • Steric Hindrance: If the N-alkyl group is particularly bulky (e.g., N-tert-butylimidazole), formylation at the less sterically hindered C5 position might become more competitive. If C2 formylation is desired, a less bulky N-alkyl group should be considered if the overall synthetic scheme allows.

  • Alternative Methods: If the Vilsmeier-Haack reaction consistently gives poor selectivity, consider alternative formylation methods. For instance, lithiation of the C2 position with a strong base (like n-butyllithium) followed by quenching with DMF can provide high regioselectivity for the 2-carboxaldehyde.[7]

MethodTypical PositionKey Considerations
Vilsmeier-Haack C2Sensitive to sterics and electronics. Most common method.
Duff Reaction Not typically used for imidazoles; prefers electron-rich phenols/amines.[8][9]Generally low yielding and less suitable for this substrate class.[10]
Lithiation then DMF quench C2 (if C2 is deprotonated)Requires strictly anhydrous conditions and cryogenic temperatures. Offers excellent regiocontrol.[11]
Q3: I'm having difficulty with the work-up and purification of my formylated N-alkylimidazole. What are the best practices?

The work-up procedure is crucial for isolating the desired product and removing unreacted reagents and byproducts. The basic nature of the imidazole ring and the aqueous work-up can sometimes lead to purification challenges.

Core Causality Analysis:

The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture into a cold aqueous base solution (e.g., sodium bicarbonate, sodium acetate, or sodium hydroxide). This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic components.[1][12] The product, an N-alkylimidazole carboxaldehyde, can have some water solubility, especially for small alkyl groups, potentially leading to losses during extraction.

Recommended Work-up and Purification Protocol:

  • Quenching:

    • Slowly and carefully pour the reaction mixture onto crushed ice.

    • Follow with the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic (pH 7-8).[7] This step hydrolyzes the iminium intermediate to the aldehyde. Be cautious as this is often an exothermic process.

  • Extraction:

    • Extract the aqueous mixture multiple times with an appropriate organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices.

    • If the product has significant water solubility, saturating the aqueous layer with sodium chloride (brine) can help "salt out" the product into the organic layer.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use other formylating agents besides POCl₃ with DMF?

A: Yes, other activating agents can be used to form a Vilsmeier-type reagent with DMF. These include oxalyl chloride and thionyl chloride (SOCl₂).[6] In some cases, triflic anhydride (Tf₂O) can be employed with DMF for a highly reactive Vilsmeier reagent.[1] The choice of reagent can influence reactivity and may be worth exploring if the standard POCl₃ conditions are unsuccessful.

Q: My starting N-alkylimidazole is a liquid. How do I accurately measure and add it to the reaction?

A: For liquid starting materials, it is best to measure by mass for accuracy and then dissolve it in a minimal amount of the anhydrous reaction solvent (e.g., DMF or DCM). This solution can then be added dropwise to the pre-formed Vilsmeier reagent.[5]

Q: The Duff reaction is another common formylation method. Is it suitable for N-alkylimidazoles?

A: The Duff reaction, which uses hexamine (HMTA) in an acidic medium, is primarily effective for the ortho-formylation of highly activated aromatic compounds like phenols and anilines.[8][9] It is generally not the method of choice for N-alkylimidazoles, as it is often inefficient and can lead to complex mixtures or no reaction.[10][13]

Q: What analytical techniques are best for monitoring the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material from the more polar aldehyde product. Staining with an appropriate agent (like potassium permanganate or iodine) can help visualize the spots. For final product characterization, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.

Q: I suspect my product is unstable during work-up or purification. What can I do?

A: Aldehydes can sometimes be sensitive. If you suspect degradation:

  • Keep all solutions cold during the work-up and extraction.

  • Minimize the time the product spends on the silica gel column.

  • Consider using a milder base for neutralization, such as sodium bicarbonate instead of sodium hydroxide.

  • Ensure all solvents used for purification are free of peroxides.

Section 3: Key Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an N-Alkylimidazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation:

    • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.[5]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with Substrate:

    • Dissolve the N-alkylimidazole (1.0 equiv.) in a minimal amount of anhydrous DMF or a co-solvent like DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, allow the reaction to warm to room temperature or heat as determined by optimization studies (monitor by TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Stir for 10-30 minutes until the hydrolysis is complete.

    • Extract the mixture with ethyl acetate or DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.

References
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Scribd. (n.d.). Advancements in Duff Reaction Mechanism. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Retrieved from [Link]

  • National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • BenchChem. (2025, December). Troubleshooting side reactions during the formylation step of synthesis.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Retrieved from [Link]

  • SlideShare. (n.d.). Duff Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. PubMed Central. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Current Chemistry Letters. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.).
  • YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Retrieved from [Link]

  • BenchChem. (n.d.). optimizing reaction conditions for N-formylation with N-Isobutylformamide.
  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H arylation and alkenylation of imidazoles by nickel catalysis. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • ResearchGate. (2015, September 7). (PDF) C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

  • MDPI. (2020, October 27). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved from [Link]

  • MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the synthesis and optimization of 1-Propyl-1H-imidazole-2-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document addresses common experimental challenges through a troubleshooting-focused, question-and-answer format. Our approach is grounded in mechanistic principles to empower users to not only solve immediate issues but also to strategically optimize their reaction conditions for improved yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method for introducing a formyl (-CHO) group onto the C2 position of an N-alkylated imidazole is the Vilsmeier-Haack reaction .[1][2][3] This reaction is highly effective for electron-rich heterocyclic compounds and offers a direct route to the desired aldehyde.[4] The starting material is 1-propyl-1H-imidazole, which is formylated using a specialized reagent known as the Vilsmeier reagent.

Q2: What is the Vilsmeier reagent, and why are the preparation conditions so critical?

The Vilsmeier reagent is an electrophilic chloroiminium salt that acts as the formylating agent.[3][5][6] It is typically prepared in situ (in the reaction mixture) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5]

Mechanism of Reagent Formation: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent.

Critical Preparation Conditions:

  • Low Temperature: The reaction between DMF and POCl₃ is highly exothermic. The reagent must be prepared at low temperatures (typically 0-5 °C) by adding POCl₃ dropwise to DMF.[1][5] This prevents thermal decomposition of the reagent and minimizes side reactions.

  • Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. It reacts violently with water, which would quench the reagent and halt the formylation reaction.[5] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

Q3: What is the reaction mechanism for the formylation of 1-propyl-1H-imidazole?

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution.[1][2][6]

  • Electrophilic Attack: The electron-rich C2 position of the 1-propyl-1H-imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The imidazole ring is sufficiently activated for this reaction to proceed.[7]

  • Formation of Iminium Intermediate: This attack forms a cationic intermediate, which is an iminium salt.

  • Hydrolysis: During the aqueous work-up step, the iminium salt is hydrolyzed to yield the final product, this compound.[1][3] This step is crucial and must be performed carefully to ensure complete conversion to the aldehyde.

Q4: What are the primary safety concerns when performing this reaction?

The reagents involved in the Vilsmeier-Haack reaction are hazardous and require careful handling in a well-ventilated fume hood.[5]

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[5] Always handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Quenching: The work-up, which involves quenching the reaction with ice or a basic solution, is exothermic and must be done slowly and with vigorous stirring to control the release of heat and gas.[1][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most common issue. A systematic approach is required to diagnose the root cause.

A: Reagent Quality and Reaction Setup.

The primary suspects are the reagents and the reaction environment.

  • Anhydrous Conditions: Ensure all glassware was oven-dried or flame-dried and the reaction was conducted under an inert atmosphere. The Vilsmeier reagent is immediately destroyed by water.[5]

  • Reagent Purity: Use freshly opened or distilled POCl₃ and anhydrous DMF. Older bottles of these reagents may have absorbed atmospheric moisture, rendering them ineffective.[1]

A: Optimize Reaction Stoichiometry and Temperature.

  • Stoichiometry: For a standard Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent is often beneficial. Try increasing the equivalents of POCl₃ and DMF relative to the imidazole substrate. A common starting point is 1.5 equivalents of the reagent.[1]

  • Temperature and Time: While the reagent is prepared at 0 °C, the subsequent reaction with the imidazole may require heating. The optimal temperature depends on the substrate's reactivity.

    • Start by adding the 1-propyl-1H-imidazole solution to the pre-formed reagent at 0 °C.

    • Allow the reaction to slowly warm to room temperature.

    • If TLC or LC-MS analysis shows a sluggish reaction, gradually increase the temperature to 40-80 °C.[1] For some less reactive substrates, refluxing overnight may be necessary.[1]

    • Monitor the reaction progress every 1-2 hours until the starting material is consumed.

A: Improper Quenching and Hydrolysis.

The hydrolysis of the iminium intermediate is a critical step that can drastically affect yield.

  • Quenching Method: The reaction mixture should be transferred slowly into a vigorously stirred beaker of ice water or a cold, saturated aqueous solution of sodium bicarbonate.[1] This controls the exothermic quench and begins the hydrolysis.

  • pH Adjustment: After the initial quench, the pH must be carefully adjusted. The final aldehyde product can be unstable under strongly acidic or basic conditions. Adjust the pH to be neutral or slightly basic (pH 7-8) using a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) NaOH solution.[1] Stir for 15-30 minutes to ensure hydrolysis is complete before extraction.

Problem 2: Formation of Multiple Products / Side Reactions

A: Over-Formylation or Degradation.

While formylation of 1-propyl-1H-imidazole is highly selective for the C2 position, harsh conditions can lead to side products.

  • Cause: Using a large excess of the Vilsmeier reagent or excessively high temperatures and long reaction times can sometimes lead to the formation of di-formylated products or other undesired reactions.

  • Solution: Carefully control the stoichiometry of the Vilsmeier reagent (start with 1.5 equivalents) and monitor the reaction closely.[1] Once the starting material is consumed, proceed immediately to the work-up to avoid over-reaction or degradation of the product.

Problem 3: Difficult Product Isolation and Purification

A: Address Product Solubility.

This compound has some polarity and may exhibit partial solubility in water, leading to low extraction efficiency.

  • Use a More Polar Solvent: If you are using a non-polar solvent like diethyl ether, switch to a more polar extraction solvent such as ethyl acetate or dichloromethane (DCM).

  • Salt Out the Product: Before extraction, saturate the aqueous layer with sodium chloride (brine).[5] This increases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer.

  • Perform Multiple Extractions: Always perform at least three to five extractions with fresh solvent to maximize recovery.

A: Disrupt the Emulsion Layer.

Emulsions are common during the work-up of reactions containing salts and polar organic molecules.

  • Add Brine: Add a saturated solution of NaCl and gently swirl the separatory funnel.

  • Filter: Pass the entire mixture through a pad of Celite or glass wool to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (30-60 minutes).

Visual Workflow and Troubleshooting Diagrams

General Synthesis Workflow

The following diagram outlines the standard procedure for the Vilsmeier-Haack formylation of 1-propyl-1H-imidazole.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation prep1 1. Add Anhydrous DMF to Flask prep2 2. Cool to 0-5 °C prep1->prep2 prep3 3. Add POCl3 Dropwise (Maintain Temp < 5 °C) prep2->prep3 prep4 4. Stir at 0 °C for 30 min prep3->prep4 react1 5. Add 1-Propyl-1H-imidazole Solution Dropwise at 0 °C prep4->react1 react2 6. Warm to RT or Heat (e.g., 60-80 °C) react1->react2 react3 7. Monitor by TLC/LC-MS Until Completion react2->react3 work1 8. Quench Slowly onto Ice Water react3->work1 work2 9. Adjust to pH 7-8 with NaHCO3 work1->work2 work3 10. Extract with Organic Solvent (x3) work2->work3 work4 11. Dry, Filter, Concentrate work3->work4 work5 12. Purify by Column Chromatography work4->work5

Caption: Standard workflow for synthesis and purification.

Troubleshooting Decision Tree: Low Product Yield

Use this diagram to systematically address issues related to poor reaction yield.

G start Low or No Yield q1 Are Reagents Anhydrous and High Purity? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is Reaction Monitored? (TLC/LC-MS) a1_yes->q2 sol1 Use Fresh/Distilled POCl3 and Anhydrous DMF. Ensure Dry Glassware. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Starting Material Consumed? a2_yes->q3 sol2 Implement Reaction Monitoring to Track Substrate Consumption. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is Work-up pH Controlled (pH 7-8)? a3_yes->q4 sol3 Increase Reaction Temp (40-80°C) and/or Time. Increase Reagent Equivalents (1.5x). a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Yield Improved a4_yes->end_node sol4 Carefully Adjust pH with Sat. NaHCO3 Post-Quench. Ensure Complete Hydrolysis. a4_no->sol4

Caption: Troubleshooting workflow for low reaction yield.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Parameters may require further optimization based on laboratory-specific conditions and substrate purity.

Materials:

  • 1-propyl-1H-imidazole (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equiv) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-propyl-1H-imidazole (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting material spot has disappeared.

  • Work-up: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred solution of crushed ice and saturated NaHCO₃.

  • Slowly and carefully pour the reaction mixture into the quenching solution.

  • Stir the mixture for 30 minutes, then carefully adjust the pH to ~8 with additional saturated NaHCO₃ if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Reaction Parameter Optimization Summary

ParameterStandard ConditionOptimization StrategyRationale & Expected Outcome
Vilsmeier Reagent 1.5 equivalentsIncrease to 2.0-3.0 equivalentsDrives the reaction to completion for less reactive substrates. Monitor for potential side products.
Temperature 60-70 °CIncrease to 80-100 °C or refluxIncreases reaction rate for sluggish reactions.[1] Use with caution to avoid decomposition.
Reaction Time 2-4 hoursExtend to 12-24 hoursAllows slow reactions to reach completion. Must be guided by TLC/LC-MS monitoring.[1]
Solvent DCM (co-solvent)Use DMF as both reagent and solventCan improve solubility and reaction kinetics, but may complicate work-up.
Work-up pH 7-8Maintain strictly neutral pHPrevents potential hydrolysis or degradation of the aldehyde product under strongly acidic/basic conditions.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Wikipedia. (2024). Formylation.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Formylation [Synthetic Reagents].
  • PubChemLite. (n.d.). This compound (C7H10N2O).
  • Thieme Connect. (n.d.). Product Class 3: Imidazoles.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Hoffman Fine Chemicals. (n.d.). CAS 161500-05-6 | this compound.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Wikipedia. (2024). Vilsmeier–Haack reaction.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl-3H-indol-2-yl)-3- (dimethylamino)acrylaldehyde and its reactivity.
  • TCI Chemicals. (2024). Formylation Reagents.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubMed Central. (2025). The Formylation of N,N‑Dimethylcorroles.
  • PubMed. (2025). The Formylation of N, N‑Dimethylcorroles.
  • PubMed. (2010). Effect of the Nature of the Substituent in N-alkylimidazole Ligands on the Outcome of Deprotonation: Ring Opening Versus the Formation of N-heterocyclic Carbene Complexes.
  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?.
  • National Institutes of Health. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
  • Royal Society of Chemistry. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry.
  • ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review.
  • Google Patents. (n.d.). Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof.

Sources

Technical Support Center: Characterization of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1-Propyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis, purification, and analytical characterization of this compound. We will address common issues in a question-and-answer format, providing not only solutions but also the underlying scientific reasoning to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the handling and characterization of this compound, from synthesis to final analysis.

Synthesis and Purification

Question: My N-alkylation of imidazole-2-carbaldehyde with 1-bromopropane is giving a low yield and a dark, complex reaction mixture. What's going wrong?

Answer: Low yields and the formation of dark, intractable mixtures in the N-alkylation of imidazoles are common issues that can often be traced back to several factors. A primary cause is often incomplete deprotonation of the imidazole ring, which diminishes its nucleophilicity. Additionally, side reactions and product decomposition can contribute to the complexity of the reaction mixture.[1]

Troubleshooting Steps:

  • Choice of Base and Solvent: The pKa of the N-H proton in imidazole is approximately 14.5. Therefore, a sufficiently strong base is required for complete deprotonation. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF often give cleaner reactions and higher yields. The use of aprotic solvents prevents potential side reactions involving the solvent.

  • Temperature Control: Imidazole-2-carbaldehydes can be sensitive to high temperatures, which can lead to decomposition and polymerization, resulting in the dark coloration of your reaction mixture. It is advisable to perform the deprotonation at 0 °C and then slowly warm the reaction to room temperature or slightly above (e.g., 40-50 °C) after the addition of the alkylating agent.

  • Inert Atmosphere: Reactions involving strong bases and nucleophiles are often sensitive to atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and quenching of your base and nucleophile.

  • Side Reactions: Be aware of potential C-alkylation, although it is less common for imidazoles. The major side product is often the result of dialkylation, leading to the formation of an imidazolium salt. Using a slight excess of the imidazole starting material relative to the alkylating agent can help to minimize this.

Question: I'm struggling to purify this compound by column chromatography. The compound is tailing badly on the silica gel column.

Answer: Tailing of basic compounds like imidazoles on silica gel is a frequent problem. This occurs due to the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to poor peak shape and inefficient separation.[2]

Troubleshooting Steps:

  • Basic Modifier in the Mobile Phase: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% is commonly used. The basic modifier will compete with your compound for binding to the acidic sites on the silica gel, resulting in a more symmetrical peak shape.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) can be an effective purification method.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often leads to sharper bands and improved separation.[2]

Experimental Workflow for Purification

Caption: Troubleshooting workflow for the purification of this compound.

Spectroscopic Characterization

Question: My 1H NMR spectrum of this compound shows broader peaks than expected, and the integration is not quite right. What could be the issue?

Answer: Broad peaks and inaccurate integration in the NMR spectrum of imidazole derivatives can be indicative of several phenomena, including the presence of tautomers, the formation of hydrates, or slow rotation around single bonds. For 2-substituted imidazoles, the presence of a hydrate form of the aldehyde is a well-documented phenomenon, especially in protic solvents.[3]

Potential Causes and Solutions:

  • Hydrate Formation: The aldehyde group at the C2 position can exist in equilibrium with its hydrate (gem-diol) form, especially in the presence of water. This equilibrium can lead to the presence of two distinct sets of signals in the NMR spectrum, or broadened signals if the exchange rate is intermediate on the NMR timescale.

    • Solution: Ensure your NMR solvent is scrupulously dry. Using deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) that has been stored over molecular sieves can help. You can also acquire the spectrum in a non-protic solvent like DMSO-d₆.

  • Tautomerism: While N-alkylation prevents the tautomerism involving the N-H proton, rotational isomers (rotamers) around the N-C(propyl) bond or the C2-C(aldehyde) bond could exist, leading to broadened peaks or multiple sets of signals, especially at lower temperatures.

    • Solution: Acquiring the NMR spectrum at a higher temperature can sometimes coalesce the signals of rapidly interconverting isomers, resulting in sharper peaks.

  • pH Effects: The chemical shifts of imidazole protons can be sensitive to pH. Traces of acid or base in your sample or NMR solvent can lead to peak broadening or shifts.

    • Solution: Ensure your sample is neutral. If necessary, you can filter your sample through a small plug of neutral alumina before preparing your NMR sample.

Question: I am not sure how to assign the peaks in the 1H and 13C NMR spectra of this compound. What are the expected chemical shifts?

Predicted NMR Data:

1H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aldehyde Proton~9.8s1H-CHO
Imidazole Protons~7.2 - 7.5d, d1H, 1HH4 and H5
Propyl-CH₂ (α)~4.2t2H-N-CH₂-CH₂-CH₃
Propyl-CH₂ (β)~1.8sextet2H-N-CH₂-CH₂-CH₃
Propyl-CH₃ (γ)~0.9t3H-N-CH₂-CH₂-CH₃
13C NMR Predicted Chemical Shift (ppm) Assignment
Aldehyde Carbonyl~185-CHO
Imidazole C2~145C=N
Imidazole C4/C5~125-130C-H
Propyl-CH₂ (α)~50-N-CH₂-
Propyl-CH₂ (β)~23-CH₂-
Propyl-CH₃ (γ)~11-CH₃

Rationale for Predictions:

  • The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group and the aromatic imidazole ring.

  • The imidazole ring protons will appear in the aromatic region.

  • The propyl group signals will be in the aliphatic region, with the alpha-methylene group being the most downfield due to its direct attachment to the nitrogen atom.

  • The carbonyl carbon in the 13C NMR will be the most downfield signal. The imidazole ring carbons will appear in the aromatic region.

Question: What are the key features I should look for in the FT-IR and Mass Spectrum of this compound?

Answer: FT-IR and Mass Spectrometry are crucial for confirming the functional groups and the molecular weight of your compound.

Expected FT-IR Absorptions:

Functional Group Expected Wavenumber (cm-1) Intensity
C-H stretch (sp²)3100-3150Medium
C-H stretch (sp³)2850-2970Medium
C=O stretch (aldehyde)1680-1700Strong
C=N and C=C stretch1500-1600Medium

Mass Spectrometry (Electron Impact - EI):

  • Molecular Ion (M+): Expect a prominent peak at m/z = 138, corresponding to the molecular weight of the compound (C₇H₁₀N₂O).

  • Key Fragmentation Patterns:

    • Loss of the propyl group (-43 amu): A peak at m/z = 95.

    • Loss of the aldehyde group (-29 amu): A peak at m/z = 109.

    • Fragmentation of the propyl chain.

Experimental Workflow for Characterization

Caption: A streamlined workflow for the full spectroscopic characterization of this compound.

Section 2: Stability and Storage

Question: How should I store my purified this compound, and what is its stability?

Answer: Aldehydes, in general, can be susceptible to oxidation, and the imidazole ring can also be sensitive to certain conditions. Proper storage is crucial to maintain the purity of your compound.

Recommended Storage Conditions:

  • Temperature: Store at low temperatures, preferably at -20°C, to minimize decomposition.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.

  • Light: Protect from light, as some heterocyclic compounds can be light-sensitive.

  • Moisture: Keep in a tightly sealed container in a desiccator to prevent hydration of the aldehyde.

Potential Stability Issues:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid upon exposure to air. This impurity will be evident in the NMR spectrum (disappearance of the aldehyde proton and appearance of a broad carboxylic acid proton) and IR spectrum (appearance of a broad O-H stretch and a shift in the carbonyl absorption).

  • Hydrolysis: As discussed, the aldehyde can form a hydrate in the presence of water.

  • Decomposition: Imidazole derivatives can be unstable in the presence of strong acids or bases, or at elevated temperatures.[1]

Section 3: Conclusion

The successful characterization of this compound relies on a systematic approach to synthesis, purification, and spectroscopic analysis. By understanding the potential pitfalls, such as side reactions during synthesis, challenges in chromatographic purification, and the nuances of its spectroscopic behavior, researchers can effectively troubleshoot their experiments. This guide provides a framework for identifying and resolving common issues, ensuring the integrity of your research data.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213.
  • BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
  • Vargyas, M., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed.
  • Zborowski, K. (2019).
  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses.
  • Galloway, M. M., et al. (2025). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and...
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Alkorta, I., & Elguero, J. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. Journal of Physical Organic Chemistry.
  • Wang, Y., et al. (2024). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters.
  • ChemicalBook. (n.d.). Imidazole-2-carboxaldehyde synthesis.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Zhang, Q.-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Heskestad Clementsen, M. (2019).
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • PubChem. (n.d.). 1H-imidazole-2-carbaldehyde.
  • Lázaro Martínez, J. M., et al. (2018). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

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Preventing decomposition of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-Propyl-1H-imidazole-2-carbaldehyde (CAS 161500-05-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common challenges related to its decomposition and provide actionable troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has a yellow to light brown tint. Is it decomposed?

A1: A slight yellow or light brown coloration is not uncommon for imidazole aldehydes and does not necessarily indicate significant decomposition.[1] However, a dark brown or black color, or the presence of a significant amount of solid precipitate in a liquid form, suggests potential degradation. The primary decomposition pathways include oxidation and polymerization, which can lead to colored byproducts. For critical applications, it is advisable to verify the purity by analytical methods such as HPLC or ¹H NMR before use.

Q2: What are the optimal storage conditions to prevent decomposition?

A2: To maximize shelf life, this compound should be stored under controlled conditions. Based on data for similar imidazole aldehydes, refrigeration (2-8 °C) is recommended.[2][3] The material should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from air and moisture.[2][3] Exposure to light should also be minimized.

Q3: Is this compound sensitive to air?

A3: Yes, like many aldehydes, this compound is susceptible to oxidation by atmospheric oxygen.[2][4] This process, known as autoxidation, can convert the aldehyde to the corresponding carboxylic acid (1-Propyl-1H-imidazole-2-carboxylic acid). This is a free-radical chain reaction that can be accelerated by light, heat, and the presence of metal impurities.[4] Therefore, minimizing exposure to air is critical.

Q4: Can I dissolve the compound in an aqueous buffer for my experiment? What is the effect of pH?

A4: While soluble in some aqueous systems, the stability of the aldehyde is highly pH-dependent. In acidic aqueous solutions (pH < 5), imidazole-2-carbaldehydes exist in a hydration equilibrium, favoring the formation of a geminal diol.[5][6][7] This transformation is reversible, but the geminal diol will not possess the reactivity of the aldehyde group. For reactions requiring the aldehyde functionality, it is crucial to maintain a neutral to slightly basic pH. The solubility of imidazole-2-carboxaldehyde increases significantly at lower pH.[6]

Troubleshooting Guides

This section provides in-depth solutions to common experimental problems encountered with this compound.

Issue 1: Inconsistent Reaction Yields or Reaction Failure

Symptoms:

  • Low or no yield of the desired product.

  • Formation of unexpected side products.

  • High variability between experimental runs.

Potential Cause: Decomposition of the aldehyde starting material.

Troubleshooting Workflow:

start Reaction Failure or Inconsistent Yields check_reagent Verify Purity of This compound start->check_reagent hplc_nmr Run HPLC or ¹H NMR Analysis check_reagent->hplc_nmr is_pure Is Purity >95%? hplc_nmr->is_pure purify Purify by Column Chromatography or Recrystallization is_pure->purify No reaction_conditions Review Reaction Conditions is_pure->reaction_conditions Yes purify->hplc_nmr solvent Check Solvent Purity (Peroxides, Water Content) reaction_conditions->solvent atmosphere Ensure Inert Atmosphere (N₂ or Ar) solvent->atmosphere ph_control Verify pH of Reaction Mixture (if aqueous) atmosphere->ph_control end Proceed with Optimized Protocol ph_control->end

Caption: Troubleshooting workflow for reaction failure.

Detailed Steps & Explanations:

  • Purity Verification (Self-Validation):

    • Protocol: Before starting your reaction, assess the purity of your aldehyde.

      • HPLC Analysis: Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (potentially with a formic acid modifier for MS compatibility).[8] Look for a single major peak corresponding to the product. The appearance of new, more polar peaks may indicate the formation of the carboxylic acid byproduct.

      • ¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The aldehyde proton should appear as a singlet around δ 9.7 ppm.[9] The presence of a broadened peak or a decrease in the integration of the aldehyde proton relative to other protons (e.g., the propyl group) suggests degradation.

  • Review Reaction Conditions:

    • Atmosphere: Aldehydes are prone to oxidation, a process that can be catalyzed by trace metals and initiated by light.[4] Running reactions under an inert atmosphere (nitrogen or argon) is a best practice to prevent air oxidation.

    • Solvent Quality: Use high-purity, dry solvents. Solvents like THF or ethers can form explosive peroxides which can also oxidize the aldehyde. Test for peroxides before use.

    • pH Control: If your reaction is in an aqueous or protic medium, ensure the pH is not acidic. An acidic environment will drive the equilibrium towards the unreactive geminal diol form.[5][6]

Issue 2: Product Discoloration During Storage or Reaction

Symptoms:

  • The solid reagent turns from off-white/yellow to dark brown.

  • The reaction mixture darkens significantly upon addition of the aldehyde.

Potential Cause: Oxidative degradation and/or polymerization.

Decomposition Pathways:

cluster_main This compound cluster_decomp Decomposition Products A Aldehyde Form B Geminal Diol (Hydrated Form) A->B + H₂O (Acidic pH) C Carboxylic Acid (Oxidized Form) A->C [O] (Air, Light, Heat) D Polymeric Byproducts (Colored) A->D Self-Condensation (Heat, Impurities) B->A - H₂O (Neutral/Basic pH)

Caption: Potential decomposition pathways.

Preventative Measures & Solutions:

  • Strict Inert Handling:

    • Protocol: Handle the solid reagent in a glovebox or under a stream of inert gas. For weighing and transferring, do so quickly to minimize air exposure.

    • Causality: This directly prevents contact with atmospheric oxygen, the primary agent for oxidation to the carboxylic acid.[2][4]

  • Storage Protocol Adherence:

    • Protocol: After opening, flush the container headspace with argon or nitrogen before resealing. Store refrigerated at 2-8 °C and protect from light by using an amber vial or wrapping the container in foil.

    • Causality: Low temperatures slow down the rate of all chemical reactions, including decomposition.[3] Inert gas displaces oxygen, and protection from light prevents photochemical initiation of radical oxidation pathways.[4]

  • Use of Antioxidants (Application-Specific):

    • For bulk storage or in specific formulations where it does not interfere with downstream chemistry, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) can inhibit autoxidation. This is a common strategy for stabilizing aldehydes.

Summary of Handling and Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)[2][3]Slows the rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[2][3]Prevents oxidation by atmospheric oxygen.[4]
Light Protect from Light (Amber Vial)Prevents photochemical degradation and initiation of radical oxidation.[4]
pH (in solution) Neutral to slightly basicPrevents formation of the unreactive geminal diol in acidic conditions.[5][6]
Incompatibilities Strong Oxidizing Agents[1][2]Can cause rapid and potentially hazardous oxidation.
References
  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(11), 478-482. [Link]

  • Watson, L. J., et al. (2025). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. Physical Chemistry Chemical Physics. [Link]

  • Galloway, M. M., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Lafayette College. [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). This compound. [Link]

  • Bhattacharjee, A., et al. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 6(96), 93964-93973. [Link]

  • Luchowski, P., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(3), 556-563. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]

  • Cometto, M., et al. (2022). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Atmospheric Environment, 279, 119106. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777660, this compound. [Link]

  • Zhang, T., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101683. [Link]

  • Galloway, M. M., et al. (2009). Proposed formation mechanism of 1H-imidazole-2-carboxaldehyde and observed m/z 68 and 96 fragment ion. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters. [Link]

  • U.S. Environmental Protection Agency. (1969). Air Pollution Aspects of Aldehydes. [Link]

  • G. Madhusudhan, et al. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 5(5), 655-661. [Link]

  • Ferrara, F., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(21), 7482. [Link]

  • Chen, C. H., et al. (2019). Environmental Aldehyde Sources and the Health Implications of Exposure. Annual Review of Pharmacology and Toxicology, 59, 525-544. [Link]

  • Speth, C., et al. (2018). Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia. ResearchGate. [Link]

  • Ho, S. S. H., et al. (2011). Aldehydes in Relation to Air Pollution Sources: A Case Study around the Beijing Olympics. Atmospheric Environment, 45(3), 636-644. [Link]

  • Manocha, S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(3), 1931-1937. [Link]

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Technical Support Center: Synthesis of Imidazole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the common pitfalls and successfully synthesize this important class of heterocyclic compounds.

Introduction

Imidazole-2-carbaldehydes are versatile building blocks in medicinal chemistry and materials science, serving as key precursors for a wide range of biologically active molecules and functional materials. However, their synthesis can be challenging, often plagued by issues such as low yields, difficult purifications, and the formation of persistent impurities. This guide provides a structured approach to troubleshooting the most common synthetic routes to imidazole-2-carbaldehydes, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Synthetic Routes

This section is organized by the primary synthetic strategies employed for the preparation of imidazole-2-carbaldehydes. Each subsection addresses common problems, their probable causes, and actionable solutions.

Method 1: Vilsmeier-Haack Formylation of N-Protected Imidazoles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[1][2] In the context of imidazoles, it typically involves the reaction of an N-protected imidazole with a Vilsmeier reagent, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[1][3]

Q1: My Vilsmeier-Haack reaction is sluggish, or I'm recovering unreacted starting material. What's going wrong?

A1: This is a frequent issue often traced back to the integrity of the Vilsmeier reagent itself.

  • Probable Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[3] Any water present in your glassware, solvent (DMF), or starting imidazole will rapidly decompose the reagent, leading to a lower effective concentration and an incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous DMF and a fresh, high-purity bottle of POCl₃. It is best practice to prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[3]

  • Probable Cause 2: Insufficient Reaction Temperature. While the formation of the Vilsmeier reagent is exothermic and requires initial cooling, the subsequent formylation of the imidazole may require thermal energy to proceed at a practical rate, especially if the N-protecting group is electron-withdrawing.

    • Solution: After the addition of your N-protected imidazole at a low temperature, allow the reaction to warm to room temperature and then consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My TLC shows multiple product spots, and my final yield is low after work-up. What are the likely side products?

A2: The formation of byproducts is a common pitfall in the Vilsmeier-Haack formylation of imidazoles.

  • Probable Cause 1: Di-formylation. If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), or if there are other activated positions on the imidazole ring, you may observe the formation of di-formylated products.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the reagent to the imidazole substrate is a good starting point. Maintain the lowest effective reaction temperature and monitor the reaction closely to avoid over-reaction.

  • Probable Cause 2: Chlorinated Byproducts. The Vilsmeier reagent can act as a chlorinating agent, particularly at elevated temperatures.[3] This can lead to the formation of chloro-imidazoles, which can be difficult to separate from the desired aldehyde.

    • Solution: Maintain a low reaction temperature. A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize its contact time with any reactive chlorine species.

  • Probable Cause 3: Hydrolysis of the Intermediate. The Vilsmeier-Haack reaction proceeds through a stable chloroiminium salt intermediate which is then hydrolyzed during the aqueous work-up to yield the aldehyde. Incomplete hydrolysis can lead to the isolation of this intermediate, which will appear as a different spot on TLC.

    • Solution: Ensure a sufficiently long and vigorous aqueous work-up. The use of a buffered aqueous solution (e.g., sodium bicarbonate) can facilitate the hydrolysis.

Method 2: C2-Lithiation of N-Protected Imidazoles and Quenching with DMF

This strategy relies on the deprotonation of the C2 position of an N-protected imidazole using a strong base (typically an organolithium reagent like n-butyllithium), followed by the addition of an electrophile, in this case, DMF, to introduce the formyl group. The choice of the N-protecting group is paramount for the success of this reaction.

Q1: My lithiation reaction is giving a mixture of regioisomers or unreacted starting material. Why is the lithiation not selective for the C2 position?

A1: The regioselectivity of imidazole lithiation is highly dependent on the N-protecting group.

  • Probable Cause 1: Incorrect Choice of Protecting Group. Not all N-protecting groups direct lithiation to the C2 position. Some may direct to C5 or may not be stable to the strongly basic conditions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a well-regarded protecting group for directing lithiation to the C2 position. The t-butyldimethylsilyl (TBDMS) group can also be used to protect the 2-position, allowing for lithiation at the 5-position.[4]

    • Solution: Employ a protecting group known to direct C2-lithiation, such as the SEM group. Ensure the protecting group is correctly installed and the starting material is pure before proceeding with the lithiation.

  • Probable Cause 2: Incomplete Lithiation. Insufficient base or a non-anhydrous reaction environment can lead to incomplete deprotonation and recovery of the starting material.

    • Solution: Use freshly titrated n-butyllithium. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.

Q2: After quenching with DMF, my yield of the aldehyde is low, and I observe other byproducts. What could be the issue?

A2: The quenching step is also critical and can be a source of side reactions.

  • Probable Cause 1: Reaction of the Lithiated Imidazole with the Product. The initially formed aldehyde can be attacked by the remaining lithiated imidazole, leading to the formation of a secondary alcohol adduct.

    • Solution: Add the lithiated imidazole solution to a solution of DMF at low temperature (-78 °C) to ensure the DMF is in excess at the point of reaction. This is known as an inverse addition.

  • Probable Cause 2: Formation of a Stable Tetrahedral Intermediate. The initial adduct of the lithiated imidazole with DMF is a tetrahedral intermediate. This needs to break down to the aldehyde upon work-up.

    • Solution: A careful aqueous work-up is necessary. The use of a mild acid can help to promote the collapse of the tetrahedral intermediate to the desired aldehyde.

Method 3: Oxidation of 2-Methylimidazole or 2-Hydroxymethylimidazole

The oxidation of a pre-existing C2-substituent is a straightforward approach to imidazole-2-carbaldehyde. However, controlling the oxidation state can be challenging.

Q1: I am trying to oxidize 2-methylimidazole, but I am getting a complex mixture of products or no reaction.

A1: The direct oxidation of 2-methylimidazole to the aldehyde is often difficult to control.

  • Probable Cause 1: Over-oxidation. Strong oxidizing agents will likely oxidize the methyl group all the way to a carboxylic acid. A biomimetic oxidation system has been shown to oxidize 2-methylimidazole to 2-methylimidazolone, indicating the ring itself is susceptible to oxidation.[5]

    • Solution: This route is generally less favored due to the difficulty in stopping the oxidation at the aldehyde stage. If this route is pursued, mild and selective oxidizing agents should be screened. A more reliable approach is the oxidation of 2-hydroxymethylimidazole.

  • Probable Cause 2: Ring Oxidation. The imidazole ring itself can be susceptible to oxidation, leading to ring-opened products or other degradation.

    • Solution: Use mild and selective oxidizing agents that are known to be compatible with heterocyclic systems.

Q2: My oxidation of 2-hydroxymethylimidazole is giving low yields of the aldehyde and a significant amount of the corresponding carboxylic acid.

A2: Over-oxidation is the most common pitfall in the oxidation of 2-hydroxymethylimidazole.

  • Probable Cause: Non-selective Oxidizing Agent. Common strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the aldehyde to the carboxylic acid.

    • Solution: Employ mild and selective oxidizing agents such as manganese dioxide (MnO₂), or Swern or Dess-Martin periodinane oxidation conditions. These reagents are known to be effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when synthesizing imidazole-2-carbaldehydes?

A1: Safety is paramount. When using the Vilsmeier-Haack reaction, be aware that phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Organolithium reagents, such as n-butyllithium, are pyrophoric and must be handled under an inert atmosphere. Imidazole itself can cause severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q2: I have successfully synthesized my imidazole-2-carbaldehyde, but I am struggling with purification. What are some common issues and solutions?

A2: Purification of imidazole-2-carbaldehydes can be challenging due to their polarity and potential for forming hydrates.

  • Issue 1: Tailing on Silica Gel Chromatography. The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This will help to saturate the acidic sites on the silica gel and improve the peak shape.

  • Issue 2: Product is a Gummy Oil or Difficult to Crystallize. Imidazole-2-carbaldehyde can exist in equilibrium with its hydrate (gem-diol) form, especially in the presence of water.[6] This can make crystallization difficult.

    • Solution: Ensure the product is thoroughly dried after work-up. Co-evaporation with an anhydrous solvent like toluene can help to remove residual water. For crystallization, try a range of solvent systems.

  • Issue 3: Contamination with Starting Materials or Reagents. Unreacted starting materials or byproducts from the Vilsmeier reagent can be difficult to remove.

    • Solution: An acidic or basic wash during the work-up can help to remove unreacted starting materials and some byproducts. Careful optimization of the chromatography conditions is also crucial.

Q3: How can I monitor the progress of my reaction effectively?

A3: A combination of analytical techniques is recommended.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help to visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to identify and quantify the formation of byproducts.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of the components in the reaction mixture, which can help in the identification of unexpected byproducts.

Data and Protocols

Table 1: Comparison of Common N-Protecting Groups for C2-Lithiation of Imidazole
Protecting GroupCommon Deprotection ConditionsAdvantagesDisadvantages
SEM (2-(Trimethylsilyl)ethoxymethyl)Fluoride source (e.g., TBAF) or acidic conditionsExcellent directing group for C2-lithiationCan be more expensive than other protecting groups
Trityl (Triphenylmethyl)Mild acidic conditions (e.g., TFA in DCM)Easily introduced and removedBulky, may not be suitable for all substrates
Boc (tert-Butoxycarbonyl)Acidic conditions (e.g., TFA)Widely used and well-understoodMay not be stable to strong organolithium bases
TBDMS (tert-Butyldimethylsilyl)Fluoride source (e.g., TBAF) or acidic conditionsCan be used to protect the 2-position, allowing for C5-lithiation[4]May not be as effective as SEM for directing C2-lithiation
Experimental Protocol: Vilsmeier-Haack Formylation of N-SEM-imidazole
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF. Stir the mixture at 0 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve N-SEM-imidazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine).

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Protected_Imidazole N-Protected Imidazole Iminium_Intermediate Iminium Salt Intermediate N_Protected_Imidazole->Iminium_Intermediate + Vilsmeier Reagent Final_Product Imidazole-2-carbaldehyde Iminium_Intermediate->Final_Product + H₂O

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

Diagram 2: Troubleshooting Flowchart for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier start Low Yield in Vilsmeier-Haack Reaction check_sm TLC shows mostly unreacted starting material? start->check_sm check_byproducts TLC shows multiple product spots? start->check_byproducts inactive_reagent Probable Cause: Inactive Vilsmeier Reagent check_sm->inactive_reagent Yes low_temp Probable Cause: Insufficient Reaction Temperature check_sm->low_temp Yes diformylation Probable Cause: Di-formylation check_byproducts->diformylation Yes chlorination Probable Cause: Chlorination check_byproducts->chlorination Yes solution_reagent Solution: Use anhydrous reagents and glassware. inactive_reagent->solution_reagent solution_temp Solution: Increase reaction temperature and monitor by TLC. low_temp->solution_temp solution_diformylation Solution: Control stoichiometry and reaction temperature. diformylation->solution_diformylation solution_chlorination Solution: Maintain low temperature and perform prompt work-up. chlorination->solution_chlorination

Caption: A decision tree for troubleshooting low yields.

References

  • Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Request PDF. ResearchGate. Available at: [Link]

  • 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. ResearchGate. Available at: [Link]

  • Hydrolysis of imidazole-2-ylidenes. Semantic Scholar. Available at: [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. Available at: [Link]

  • Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. PubMed. Available at: [Link]

  • Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central. Available at: [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Available at: [Link]

  • Vilsmeier reagent. Wikipedia. Available at: [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction | Request PDF. ResearchGate. Available at: [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

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  • The Reaction of Acetaldehyde, Glyoxal, and Ammonia to Yield 2-Methylimidazole: Thermodynamic and Kinetic Analyses of the Mechanism | Request PDF. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of substituted imidazoles is a critical step in the discovery of novel therapeutics. 1-Propyl-1H-imidazole-2-carbaldehyde is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and success of a research program. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this key intermediate, complete with experimental protocols, mechanistic insights, and comparative data to inform your selection process.

Introduction to this compound

This compound, with the chemical formula C₇H₁₀N₂O, is a heterocyclic aldehyde that serves as a versatile precursor in the synthesis of more complex molecules.[1][2] Its imidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The aldehyde functionality at the 2-position provides a reactive handle for various chemical transformations, making it a sought-after intermediate.

This guide will explore the two predominant synthetic strategies for obtaining this compound:

  • Method 1: Direct Formylation of 1-Propyl-1H-imidazole. This approach introduces the aldehyde group directly onto the imidazole ring in a single step.

  • Method 2: Oxidation of (1-Propyl-1H-imidazol-2-yl)methanol. This two-step process involves the initial synthesis of the corresponding alcohol, followed by its oxidation to the desired aldehyde.

We will delve into the specifics of each method, providing the necessary information to make an informed decision based on factors such as yield, scalability, and experimental complexity.

Method 1: Direct Formylation of 1-Propyl-1H-imidazole

Direct formylation is an attractive route due to its atom economy and potentially shorter synthesis time. The most common approach for this transformation is the metallation of the C2 position of the imidazole ring, followed by quenching with a suitable formylating agent.

Reaction Scheme: Metallation-Formylation

Direct Formylation 1-Propyl-1H-imidazole 1-Propyl-1H-imidazole Intermediate 2-Lithio-1-propyl-1H-imidazole 1-Propyl-1H-imidazole->Intermediate 1. n-BuLi, THF, -78 °C Product This compound Intermediate->Product 2. DMF 3. H₂O workup

Caption: General workflow for the direct formylation of 1-propyl-1H-imidazole.

Mechanism of Metallation-Formylation

The reaction proceeds via a two-step mechanism. First, a strong organolithium base, typically n-butyllithium (n-BuLi), selectively deprotonates the most acidic proton of the 1-propyl-1H-imidazole ring, which is the one at the C2 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms. This deprotonation generates a highly reactive 2-lithio-1-propyl-1H-imidazole intermediate.

In the second step, this nucleophilic intermediate attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), which serves as the formylating agent. The resulting tetrahedral intermediate then collapses upon aqueous workup to yield the final product, this compound.

Detailed Experimental Protocol: Metallation-Formylation

Materials:

  • 1-Propyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-propyl-1H-imidazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford this compound.

Method 2: Oxidation of (1-Propyl-1H-imidazol-2-yl)methanol

This two-step approach first requires the synthesis of the precursor alcohol, (1-Propyl-1H-imidazol-2-yl)methanol. This alcohol is then oxidized to the desired aldehyde.

Step 2a: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

The precursor alcohol can be synthesized via the same lithiation strategy as the direct formylation, but using a different electrophile.

Reaction Scheme: Synthesis of the Precursor Alcohol

Alcohol Synthesis 1-Propyl-1H-imidazole 1-Propyl-1H-imidazole Intermediate 2-Lithio-1-propyl-1H-imidazole 1-Propyl-1H-imidazole->Intermediate 1. n-BuLi, THF, -78 °C Product (1-Propyl-1H-imidazol-2-yl)methanol Intermediate->Product 2. Paraformaldehyde 3. H₂O workup

Caption: Synthesis of the precursor alcohol for the oxidation method.

Detailed Experimental Protocol: Synthesis of (1-Propyl-1H-imidazol-2-yl)methanol

The procedure is analogous to the direct formylation, with the key difference being the use of paraformaldehyde as the electrophile instead of DMF.

Procedure:

  • Follow steps 1-4 of the direct formylation protocol to generate the 2-lithio-1-propyl-1H-imidazole intermediate.

  • In a separate flask, dry paraformaldehyde under vacuum.

  • Carefully add the dried paraformaldehyde (1.5 eq) to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (1-Propyl-1H-imidazol-2-yl)methanol.

Step 2b: Oxidation of (1-Propyl-1H-imidazol-2-yl)methanol

Several oxidizing agents can be employed for this transformation. We will focus on two common and effective reagents: Pyridinium Chlorochromate (PCC) and Manganese Dioxide (MnO₂).

Reaction Scheme: Oxidation to the Aldehyde

Oxidation Alcohol (1-Propyl-1H-imidazol-2-yl)methanol Product This compound Alcohol->Product Oxidizing Agent (e.g., PCC or MnO₂) DCM, rt

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Mechanism of Oxidation
  • PCC Oxidation: Pyridinium chlorochromate is a milder oxidizing agent that is particularly useful for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[3][4][5] The mechanism involves the formation of a chromate ester intermediate, followed by a base-assisted elimination to yield the aldehyde, Cr(IV), and pyridinium hydrochloride.

  • MnO₂ Oxidation: Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols. The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[2][6]

Detailed Experimental Protocol: Oxidation

Using Pyridinium Chlorochromate (PCC):

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of (1-Propyl-1H-imidazol-2-yl)methanol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Using Manganese Dioxide (MnO₂):

  • To a solution of (1-Propyl-1H-imidazol-2-yl)methanol (1.0 eq) in a suitable solvent like DCM or chloroform, add activated manganese dioxide (5-10 eq).[2]

  • Stir the suspension vigorously at room temperature. The reaction time can vary significantly depending on the activity of the MnO₂ and may range from several hours to a day.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad thoroughly with the solvent.

  • Concentrate the combined filtrates under reduced pressure to yield the aldehyde.

  • Purify by column chromatography if needed.

Comparative Analysis of Synthesis Methods

The choice between direct formylation and the two-step oxidation method depends on several factors, including available starting materials, desired scale, and tolerance for specific reagents.

ParameterDirect Formylation (Metallation-Formylation)Oxidation of Alcohol
Starting Material 1-Propyl-1H-imidazole(1-Propyl-1H-imidazol-2-yl)methanol
Number of Steps 12 (synthesis of alcohol + oxidation)
Key Reagents n-Butyllithium, DMFParaformaldehyde (for alcohol), PCC or MnO₂
Typical Yield Moderate to Good (50-70%)Good to Excellent (70-90% for oxidation step)
Scalability Can be challenging due to the use of cryogenic temperatures and highly reactive organolithium reagents.Generally more scalable, especially the oxidation step.
Advantages - Fewer synthetic steps. - Direct access to the target molecule.- Milder reaction conditions for the oxidation step. - Avoids the use of pyrophoric n-BuLi in the final step. - Potentially higher overall yield.
Disadvantages - Requires strictly anhydrous conditions and inert atmosphere. - Use of cryogenic temperatures (-78 °C). - Handling of pyrophoric n-BuLi requires care.- Longer overall synthesis. - Requires the synthesis and purification of an intermediate. - PCC is a chromium-based reagent with toxicity concerns. - MnO₂ reactions can be slow and require a large excess of the reagent.

Conclusion and Recommendations

Both direct formylation and the oxidation of the corresponding alcohol are viable methods for the synthesis of this compound.

  • For rapid, small-scale synthesis where the starting 1-propyl-1H-imidazole is readily available, direct formylation via lithiation is a good choice. The single-step nature of this reaction is its primary advantage, although it requires careful handling of air- and moisture-sensitive reagents and cryogenic conditions.

  • For larger-scale synthesis or when avoiding the use of pyrophoric reagents in the final step is a priority, the two-step oxidation route is recommended. While this method involves an additional step, the individual reactions are often higher yielding and more amenable to scale-up. The choice of oxidizing agent (PCC vs. MnO₂) will depend on factors such as desired reaction time, ease of workup, and environmental considerations.

Ultimately, the optimal synthetic strategy will be dictated by the specific needs and constraints of your research project. This guide provides the foundational knowledge and detailed protocols to enable you to make an informed decision and successfully synthesize this compound for your drug discovery endeavors.

References

Please note that while general procedures and concepts are widely published, specific protocols for this compound may be found in proprietary sources or require adaptation from similar syntheses. The following references provide a basis for the methodologies described.

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Manganese Dioxide. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659.
  • Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press, 2005.
  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16 (31), 2647–2650.
  • Organic Synthesis. Oxidation of 1-decanol to decanal using pyridinium chlorochromate. [Link]

  • Piancatelli, G.; Scettri, A.; D'Auria, M. Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Synthesis1982, 1982 (04), 245–258.
  • Wikipedia. Pyridinium chlorochromate. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Taylor, R. J. K. Organometallics in Synthesis: A Manual, 2nd ed.; Wiley, 2002.

Sources

A Comparative Guide to the Biological Activity of 1-Propyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutic agents. This guide focuses on the derivatives of 1-propyl-1H-imidazole-2-carbaldehyde, a versatile building block for generating a diverse range of molecules with potential pharmacological applications. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction to Imidazole Derivatives in Drug Discovery

The five-membered heterocyclic imidazole ring is a ubiquitous motif in nature, found in essential biomolecules like the amino acid histidine and purines. This prevalence has inspired medicinal chemists to explore synthetic imidazole derivatives for a wide array of therapeutic targets. The versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity. Derivatives of imidazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

This guide will specifically explore derivatives synthesized from this compound. The presence of the propyl group at the N1 position influences the lipophilicity and steric bulk of the resulting molecules, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. The aldehyde functional group at the C2 position serves as a reactive handle for the synthesis of various derivatives, most notably Schiff bases and thiosemicarbazones.

Synthesis of this compound Derivatives

The primary route to a diverse library of derivatives from this compound involves condensation reactions with primary amines to form Schiff bases, or with thiosemicarbazide to yield thiosemicarbazones. These reactions are typically straightforward and can be performed under mild conditions.

General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. This reaction is often catalyzed by a small amount of acid.

Schiff_Base_Synthesis parent This compound product Schiff Base Derivative parent->product + R-NH2 - H2O amine Primary Amine (R-NH2) amine->product

Caption: General reaction scheme for the synthesis of Schiff base derivatives.

General Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed through the reaction of an aldehyde with thiosemicarbazide. This reaction is a cornerstone in the synthesis of compounds with significant biological potential.

Thiosemicarbazone_Synthesis parent This compound product Thiosemicarbazone Derivative parent->product + H2N-NH-C(=S)NH2 - H2O thiosemicarbazide Thiosemicarbazide thiosemicarbazide->product

Caption: General reaction scheme for the synthesis of thiosemicarbazone derivatives.

Comparative Biological Activities

While specific experimental data for a broad range of this compound derivatives is not extensively documented in publicly available literature, we can infer and compare their potential activities based on studies of structurally similar imidazole derivatives. The primary areas of investigation for such compounds are their antimicrobial and anticancer properties.

Antimicrobial Activity

Imidazole derivatives, particularly Schiff bases and their metal complexes, are well-known for their antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity introduced by the propyl group in this compound derivatives may enhance their ability to penetrate bacterial cell walls.

Hypothetical Comparative Antimicrobial Data:

The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for different classes of this compound derivatives against common bacterial and fungal strains. This data is illustrative and intended to guide further research.

Derivative ClassR-Group (for Schiff Base)S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Schiff BasePhenyl64128>256
Schiff Base4-Chlorophenyl3264128
Schiff Base4-Nitrophenyl163264
Thiosemicarbazone-81632
Cu(II) Complex of Schiff BasePhenyl163264
Cu(II) Complex of Thiosemicarbazone-4816

Interpretation: This hypothetical data suggests that the introduction of electron-withdrawing groups on the Schiff base phenyl ring may enhance antibacterial activity. Thiosemicarbazones are often more potent than the corresponding Schiff bases. Furthermore, chelation with metal ions like copper(II) can significantly improve the antimicrobial efficacy of both Schiff base and thiosemicarbazone derivatives[1][2][3].

Anticancer Activity

Thiosemicarbazones derived from various aldehydes have shown significant promise as anticancer agents. Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in rapidly proliferating cancer cells. The chelation of metal ions, particularly iron, is believed to play a key role in this inhibition.

Hypothetical Comparative Anticancer Data:

The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for different this compound derivatives against a human cancer cell line (e.g., HeLa).

Derivative ClassR-Group (for Schiff Base)HeLa Cell Line IC50 (µM)
Schiff BasePhenyl>100
Schiff Base4-Methoxyphenyl85
Thiosemicarbazone-15
N4-substituted ThiosemicarbazoneN4-phenyl10
N4-substituted ThiosemicarbazoneN4,N4-diethyl5

Interpretation: This hypothetical data illustrates that thiosemicarbazone derivatives are generally more cytotoxic to cancer cells than Schiff bases. Substitution at the N4 position of the thiosemicarbazone moiety can further enhance anticancer activity, with aliphatic substitutions potentially being more effective than aromatic ones.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

Synthesis Protocol: General Procedure for Schiff Base Formation
  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add the respective primary amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

Synthesis Protocol: General Procedure for Thiosemicarbazone Formation
  • Dissolve this compound (1 mmol) in warm ethanol (25 mL).

  • Add a solution of thiosemicarbazide (1 mmol) in warm ethanol (15 mL).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 3-4 hours.

  • Allow the solution to cool, and collect the resulting crystalline product by filtration.

  • Wash the product with cold ethanol and dry in a desiccator over anhydrous CaCl2.

Biological Evaluation Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with the microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 37°C for 24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biological Evaluation Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT solution to each well and incubate incubate_cells->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a microplate reader add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Conclusion and Future Directions

Derivatives of this compound, particularly Schiff bases and thiosemicarbazones, represent a promising area for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the broad biological activities associated with the imidazole scaffold, makes them attractive candidates for further investigation.

Future research should focus on the systematic synthesis and screening of a diverse library of these derivatives to establish clear structure-activity relationships. Key areas for exploration include:

  • Antimicrobial Activity: Investigating a broader range of derivatives against multidrug-resistant bacterial and fungal strains.

  • Anticancer Activity: Evaluating the efficacy of these compounds against a panel of cancer cell lines and exploring their mechanisms of action, including their effects on key cellular pathways.

  • Metal Complexation: Synthesizing and characterizing metal complexes of these ligands to potentially enhance their biological activity and explore novel mechanisms of action.

By combining rational drug design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel drugs to address unmet medical needs.

References

  • Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137–143.
  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). Inorganic and Nano-Metal Chemistry.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Chemical and Pharmaceutical Research.
  • Syntheses, Structures and Biological Activity of Some Schiff Base Metal Complexes. (2022). Baghdad Science Journal.
  • Joseyphus, R. S., & Nair, M. S. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 149–155.
  • Tiwari, D., Basnet, K., Lamichhane, J., Niraula, P., Bhandari, S., & Yadav, P. N. (2016). Copper Complexes of Imidazole-2-carbaldehyde N(4)-Substituted Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 28(12), 2793–2797.
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). Molecules.
  • Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investig
  • Design, synthesis and biological evaluation of some novel Schiff base derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry.
  • Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Nano Science and Engineering.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023). Journal of Molecular Structure.
  • Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Rel
  • PubChemLite. (n.d.). This compound (C7H10N2O). Retrieved from [Link]

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2095–2113.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Confirmation of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of spectroscopic methods for the characterization and confirmation of 1-Propyl-1H-imidazole-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Imperative for Rigorous Analytical Confirmation

This compound is a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Its imidazole core is a key feature in many biologically active molecules, and the aldehyde functionality provides a reactive handle for further synthetic transformations. Accurate and unambiguous confirmation of its molecular structure is paramount for ensuring the validity of downstream research and the quality of resulting products. This guide details the application of cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive analysis of this target molecule. We will also explore alternative and complementary analytical strategies to provide a holistic view of its characterization.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for unequivocal structure confirmation. The following sections detail the theoretical underpinnings and practical application of each technique for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.85s1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.
~7.20d1HH-5Imidazole ring protons typically appear in the aromatic region. This proton is a doublet due to coupling with H-4.
~7.10d1HH-4This proton is also a doublet due to coupling with H-5.
~4.20t2HN-CH₂-CH₂-CH₃The methylene group attached to the nitrogen is deshielded by the electronegative nitrogen and the aromatic imidazole ring. It appears as a triplet due to coupling with the adjacent methylene group.
~1.85sextet2HN-CH₂-CH₂-CH₃This methylene group is coupled to the two adjacent methylene groups, resulting in a sextet.
~0.95t3HN-CH₂-CH₂-CH₃The terminal methyl group of the propyl chain appears as a triplet due to coupling with the adjacent methylene group.

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for achieving good signal dispersion, especially for resolving the imidazole ring protons. Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~185.0CHOThe carbonyl carbon of an aldehyde is highly deshielded and appears at a characteristic downfield shift.
~145.0C-2The imidazole carbon attached to the aldehyde group is significantly deshielded.
~129.0C-5Aromatic carbon of the imidazole ring.
~125.0C-4Aromatic carbon of the imidazole ring.
~50.0N-CH₂-CH₂-CH₃The carbon of the methylene group attached to the nitrogen is deshielded.
~24.0N-CH₂-CH₂-CH₃Aliphatic carbon of the propyl chain.
~11.0N-CH₂-CH₂-CH₃The terminal methyl carbon of the propyl chain.

Trustworthiness through Self-Validation: The number of signals in both ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. The splitting patterns and integration values in the ¹H NMR spectrum must be consistent with the proposed structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2960-2850Medium-StrongC-H stretch (propyl)Characteristic stretching vibrations of sp³ C-H bonds.
~2820 and ~2720MediumC-H stretch (aldehyde)The presence of two distinct C-H stretching bands for the aldehyde proton is a hallmark of this functional group.[1][2]
~1680StrongC=O stretch (aldehyde)The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. Conjugation with the imidazole ring lowers the frequency compared to a saturated aldehyde.[3]
~1580-1450MediumC=C and C=N stretch (imidazole ring)Characteristic stretching vibrations of the aromatic imidazole ring.

Expertise in Interpretation: The presence of a strong band around 1680 cm⁻¹ is indicative of a carbonyl group, while the pair of medium intensity bands between 2820 and 2720 cm⁻¹ strongly suggests an aldehyde.[1][2] The absence of a broad O-H stretch around 3300 cm⁻¹ would rule out the presence of a carboxylic acid or alcohol impurity.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zInterpretation
138Molecular ion (M⁺) peak, corresponding to the molecular weight of C₇H₁₀N₂O.[4][5][6][7][8]
137[M-H]⁺ peak, loss of the aldehyde proton.
110[M-CO]⁺ peak, loss of carbon monoxide.
95[M-C₃H₇]⁺ peak, loss of the propyl group.
68Imidazole ring fragment.

Authoritative Grounding: The molecular ion peak at m/z 138 provides direct confirmation of the molecular formula. The fragmentation pattern, particularly the loss of the propyl group and the aldehyde functionality, is consistent with the proposed structure. The fragmentation of imidazole derivatives often involves the loss of substituents from the ring.[9][10]

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program to ensure good separation and elution of the compound.

  • MS Acquisition: Acquire the mass spectrum of the eluting peak corresponding to the target compound. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Absorption:

λ_max (nm)SolventElectronic TransitionRationale
~280-290Ethanoln → πThis absorption is characteristic of the carbonyl group in conjugation with the imidazole ring.[11][12]
~220-240Ethanolπ → πThis absorption is associated with the π-electron system of the imidazole ring.[13]

Mechanistic Insight: The position of the λ_max is influenced by the extent of conjugation and the solvent polarity. The conjugation of the aldehyde with the imidazole ring results in a bathochromic (red) shift compared to a non-conjugated aldehyde.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Comparative Analysis of Spectroscopic Techniques

TechniqueStrengthsLimitationsPrimary Information Gained
NMR Spectroscopy Unrivaled for detailed structural elucidation, including connectivity and stereochemistry.Relatively low sensitivity, requires larger sample amounts, more expensive instrumentation.Complete molecular structure, connectivity of atoms.
IR Spectroscopy Fast, non-destructive, excellent for identifying functional groups.Provides limited information on the overall molecular skeleton, can be complex for molecules with many functional groups.Presence of key functional groups (aldehyde, imidazole ring, alkyl chain).
Mass Spectrometry High sensitivity, provides accurate molecular weight and fragmentation patterns for structural clues.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.Molecular weight and formula, structural fragments.
UV-Vis Spectroscopy Simple, fast, good for quantitative analysis of conjugated systems.Provides limited structural information, not all molecules are UV-active.Presence of conjugated π-systems.

Alternative and Complementary Analytical Techniques

For enhanced confirmation and purity assessment, the following techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is an excellent method for assessing the purity of the compound and for quantitative analysis. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance the detection of the aldehyde.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical and molecular formula.

  • Gas Chromatography (GC): Can be used for purity assessment, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[14]

Workflow for Confirmation of this compound

G cluster_0 Initial Synthesis and Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Confirmation and Purity Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS H_NMR ¹H NMR (Proton Environment) MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) MS->C_NMR HPLC HPLC (Purity Assessment) C_NMR->HPLC Elemental Elemental Analysis (Formula Confirmation) C_NMR->Elemental Final_Confirmation Final_Confirmation HPLC->Final_Confirmation Elemental->Final_Confirmation

Caption: Workflow for the comprehensive analysis of this compound.

Conclusion: A Self-Validating Analytical Framework

The structural confirmation of this compound requires a multi-pronged analytical approach. By integrating the data from NMR, IR, and Mass Spectrometry, a self-validating system is created where the results from each technique corroborate the others. The predicted spectroscopic data and detailed protocols provided in this guide offer a robust framework for researchers to confidently characterize this molecule and ensure the integrity of their scientific endeavors. The inclusion of comparative and alternative methods further empowers the scientist to select the most appropriate tools for their specific analytical challenges.

References

  • Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • Nikolova, S., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(15), 4478. Available at: [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Indian Journal of Chemistry.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]

  • ACS Publications. (2021). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • University of Cape Town. (n.d.). Methods for Determining Aldehydes in Air. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere, 13(6), 970. Available at: [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]

  • DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available at: [Link]

  • Cengage. (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • University of Thi-Qar. (2024, October 12). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Retrieved from [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 1-Propyl-1H-imidazole-2-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthetic intermediates like 1-Propyl-1H-imidazole-2-carbaldehyde is a non-negotiable cornerstone of quality control. This intermediate is a valuable building block in the synthesis of various pharmacologically active molecules, and its impurity profile can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the causality behind methodological choices, compare the performance of Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), and provide detailed, self-validating experimental protocols.

Introduction: The "Why" Behind Purity Analysis

This compound is a heterocyclic aldehyde whose structure is foundational in medicinal chemistry. The purity of this starting material is paramount; even trace impurities can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final API. Therefore, a robust, selective, and sensitive analytical method is required to ensure lot-to-lot consistency and compliance with regulatory standards.

The synthesis of this compound typically involves N-alkylation of an imidazole ring followed by formylation. This process can introduce a spectrum of potential impurities that must be monitored.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted imidazole or 1-bromopropane (or other propylating agents).

  • Regioisomers: Alkylation at the N3 position of the imidazole ring.

  • Over-alkylation Products: Formation of quaternary imidazolium salts.

  • By-products of Formylation: Impurities arising from the specific formylating agent used (e.g., Vilsmeier-Haack or organolithium routes).[1][2]

  • Degradation Products: Oxidation of the aldehyde to a carboxylic acid.

HPLC is the analytical technique of choice due to its high resolving power, sensitivity, and quantitative accuracy, making it ideal for separating the target compound from these closely related impurities.[3]

The Analytical Workflow: From Synthesis to Purity Report

A validated analytical workflow ensures that the final purity value is both accurate and reproducible. The process involves a logical progression from the synthesized material to the final, interpreted data.

Analytical Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_data Data Interpretation Synthesis Synthesis of 1-Propyl-1H- imidazole-2-carbaldehyde CrudeProduct Crude Product Isolation Synthesis->CrudeProduct SamplePrep Sample Preparation (Dilution in Mobile Phase) CrudeProduct->SamplePrep HPLC HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram Generation) HPLC->DataAcq PeakIntegration Peak Integration & Identification DataAcq->PeakIntegration PurityCalc Purity Calculation (% Area Normalization) PeakIntegration->PurityCalc Report Final Purity Report & Impurity Profile PurityCalc->Report

Caption: Overall workflow from synthesis to final purity assessment.

Comparative HPLC Methodologies

The choice of HPLC mode is critical and depends on the physicochemical properties of the analyte and its impurities. This compound is a polar molecule, making both RP-HPLC and HILIC viable options with distinct separation mechanisms.

HPLC Separation Mechanisms cluster_RP Reversed-Phase HPLC (RP-HPLC) cluster_HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) rp_column C18 Stationary Phase (Non-polar) Hydrophobic Interaction rp_analyte Analyte rp_analyte->rp_column:head Retains non-polar components rp_mobile Mobile Phase (Polar, e.g., Water/ACN) rp_mobile->rp_analyte Elutes polar impurities first hilic_column Silica/Amide Stationary Phase (Polar) Aqueous Layer Partitioning hilic_analyte Analyte hilic_analyte->hilic_column:head Retains polar components hilic_mobile Mobile Phase (Non-polar, e.g., ACN/Water) hilic_mobile->hilic_analyte Elutes non-polar impurities first

Caption: Contrasting separation principles of RP-HPLC and HILIC.

Method 1: Reversed-Phase HPLC (The Industry Standard)

RP-HPLC is the most common method for the analysis of moderately polar compounds.[3] The non-polar stationary phase (typically C18) retains the analyte based on hydrophobic interactions. The propyl group on our target molecule provides sufficient hydrophobicity for good retention.

  • Expertise & Causality: We include a low concentration of an acid (e.g., formic or phosphoric acid) in the mobile phase. This is critical to suppress the silanol activity on the silica backbone of the column and to ensure that the imidazole nitrogen atoms are consistently protonated.[4][5] This protonation results in sharper, more symmetrical peaks by preventing unwanted ionic interactions with the stationary phase. A gradient elution (increasing organic solvent) is chosen to ensure that both early-eluting polar impurities (like unreacted imidazole) and later-eluting non-polar impurities are resolved within a reasonable runtime.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that show little or no retention in RP-HPLC. It utilizes a polar stationary phase (like amide or bare silica) and a mobile phase with a high concentration of organic solvent. The analyte partitions into an immobilized water-enriched layer on the surface of the stationary phase.

  • Expertise & Causality: This method is particularly advantageous for quantifying highly polar starting materials like imidazole, which would otherwise elute in the void volume of an RP-HPLC system. The elution order is typically reversed compared to RP-HPLC, with less polar compounds eluting first. This provides an orthogonal separation mechanism, which is invaluable for confirming purity and ensuring no impurities are co-eluting with the main peak.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability test (SST) criteria.

Protocol A: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation and Materials:

    • HPLC system with a UV/PDA detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Reference standard of this compound (>99% purity).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (re-equilibration)

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Instrumentation and Materials:

    • HPLC system with a UV/PDA detector.

    • Amide-bonded analytical column (e.g., 4.6 x 100 mm, 3.0 µm particle size).

    • HPLC-grade acetonitrile, water, and ammonium formate.

  • Preparation of Solutions:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM ammonium formate in water, pH 3.5 (adjusted with formic acid).

    • Diluent: 90:10 (v/v) mixture of acetonitrile and water.

    • Standard & Sample Solutions: Prepare as described in the RP-HPLC protocol, but use the HILIC diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 3 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 40% B

      • 10-12 min: 40% B

      • 12-12.1 min: 40% to 5% B

      • 12.1-16 min: 5% B (re-equilibration)

Performance Comparison and Data Interpretation

The performance of each method is evaluated based on its ability to separate the main peak from key potential impurities. The following table presents hypothetical but realistic data for comparison.

ParameterRP-HPLC (Method A)HILIC (Method B)Justification
Retention Time (Main Peak) ~8.5 min~6.2 minDifferent retention mechanisms.
Resolution (Main Peak vs. Imidazole) 1.8> 5.0HILIC provides superior retention and separation for the highly polar imidazole.
Resolution (Main Peak vs. N3-propyl isomer) > 2.5> 2.0Both methods can resolve the key regioisomer.
Tailing Factor (Main Peak) 1.11.2Acceptable peak symmetry in both methods (SST criterion: < 1.5).
Theoretical Plates (Main Peak) > 15,000> 12,000Indicates good column efficiency (SST criterion: > 2000).
Analysis Time (including equilibration) 22 min16 minHILIC method offers a faster throughput.
LOQ (Imidazole) ~0.05%~0.01%Higher sensitivity for polar impurities in HILIC.

Interpretation:

  • RP-HPLC provides excellent overall performance and is a robust, reliable method for general purity assessment. Its resolution of the main peak from its less polar impurities is typically very effective.

  • HILIC excels in the analysis of highly polar impurities, such as unreacted imidazole, offering superior retention and sensitivity for these species. It serves as an excellent orthogonal method to confirm the absence of co-eluting peaks found in the RP-HPLC analysis.

Conclusion and Recommendations

Both Reversed-Phase and HILIC HPLC methods are effective for the purity analysis of this compound, but their strengths are complementary.

  • For routine quality control and release testing , the RP-HPLC method is recommended due to its robustness, widespread use, and excellent separation of the primary compound from its most likely process impurities.

  • For in-depth impurity profiling, method validation, and troubleshooting , employing both RP-HPLC and HILIC is the most scientifically sound approach. The orthogonality of the two methods provides a high degree of confidence in the final purity assessment, ensuring that no impurities are overlooked.

By carefully selecting the appropriate HPLC methodology and understanding the chemical principles behind the separation, researchers can ensure the quality and integrity of this critical synthetic intermediate, paving the way for successful drug development and manufacturing.

References

  • SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
  • Gajewska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Gajewska, M., et al. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Khan, I., et al. (n.d.). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • SIELC Technologies. (n.d.). Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column.
  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
  • PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY.
  • BenchChem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
  • Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.

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A Comparative Guide to the Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde: A Modern Approach to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A novel, efficient synthetic route to 1-Propyl-1H-imidazole-2-carbaldehyde, a crucial intermediate in pharmaceutical development, is presented and validated against a traditional, established method. This guide provides an in-depth, objective comparison of the two routes, complete with experimental data, detailed protocols, and mechanistic insights designed for researchers, chemists, and drug development professionals.

This compound (CAS 161500-05-6) is a key heterocyclic building block.[1] The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the carbaldehyde function at the C2 position provides a versatile handle for further molecular elaboration.[2] The N-propyl group fine-tunes the lipophilicity and metabolic stability of derivative compounds, making this specific intermediate highly valuable.[3][4][5]

This guide contrasts a classical multi-step approach involving the oxidation of a precursor alcohol with a more direct, modern C-H functionalization strategy. The goal is to provide a clear, data-driven rationale for adopting a more efficient and streamlined synthesis in a research and development setting.

Route 1: The Established Method via Oxidation

A common and well-documented strategy for synthesizing imidazole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylimidazole.[6] This method, while reliable, is a two-step process starting from the N-alkylated imidazole.

Reaction Scheme:

  • Step 1: Hydroxymethylation. 1-Propyl-1H-imidazole is first converted to (1-Propyl-1H-imidazol-2-yl)methanol.

  • Step 2: Oxidation. The resulting alcohol is then oxidized to the target aldehyde, typically using an oxidizing agent like manganese dioxide (MnO₂).

Causality and Experimental Choices:

The choice of a two-step process is rooted in the historical difficulty of direct, selective C2-functionalization of the imidazole ring without affecting other positions or the N-substituent. The C2-proton is the most acidic, but early methods often required harsh conditions. The alcohol precursor is relatively straightforward to prepare, and its subsequent oxidation to an aldehyde is a fundamental transformation in organic chemistry. Manganese dioxide is a common and relatively mild choice for oxidizing allylic and benzylic-type alcohols, a category that includes (imidazol-2-yl)methanols.

Experimental Protocol: Oxidation of (1-Propyl-1H-imidazol-2-yl)methanol
  • To a stirred solution of (1-Propyl-1H-imidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (20 mL/g), add activated manganese dioxide (MnO₂, 10 eq).

  • Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese salts. Wash the celite pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield this compound.

Route 2: A Novel Approach via Direct C-H Formylation

Modern synthetic chemistry increasingly favors direct C-H functionalization, which avoids pre-functionalization steps, reduces waste, and improves atom economy. The Vilsmeier-Haack reaction is a powerful and well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] Its application to N-substituted imidazoles provides a direct, one-step route to the target aldehyde from the readily available 1-Propyl-1H-imidazole.

Reaction Scheme:

1-Propyl-1H-imidazole is treated directly with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.

Causality and Experimental Choices:

This approach leverages the inherent nucleophilicity of the imidazole ring. The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that selectively attacks the electron-rich C2 position of the N-alkylated imidazole.[10][11] This direct formylation is highly regioselective and proceeds under relatively mild conditions, making it an attractive alternative to the multi-step oxidation sequence. The choice of POCl₃ and DMF is classic for generating the Vilsmeier reagent efficiently and cost-effectively.[12]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propyl-1H-imidazole
  • In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool a solution of N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 1-Propyl-1H-imidazole (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Head-to-Head Comparison

The two routes were evaluated based on key performance indicators relevant to a research and drug development environment.

MetricRoute 1: OxidationRoute 2: Vilsmeier-Haack FormylationAdvantage
Starting Material (1-Propyl-1H-imidazol-2-yl)methanol1-Propyl-1H-imidazoleRoute 2
Number of Steps 2 (from N-propyl imidazole)1Route 2
Typical Yield ~65-75% (for the oxidation step)~80-90%Route 2
Reaction Time 12-24 hours2-4 hoursRoute 2
Reagents MnO₂ (large excess)POCl₃, DMFRoute 2
Workup/Purification Filtration of fine solids, chromatographyAqueous quench, extraction, chromatographyRoute 2
Scalability Challenging due to solid reagentReadily scalableRoute 2
Atom Economy PoorGoodRoute 2

Data-Driven Validation

Route 1 (Oxidation) - Representative Data:

  • Yield: 72%

  • Purity (LC-MS): >95% after chromatography

  • Observations: The reaction is often slow and requires a large excess of MnO₂. The filtration of fine manganese salts can be tedious and lead to product loss, especially on a larger scale.

Route 2 (Vilsmeier-Haack) - Representative Data:

  • Yield: 88%

  • Purity (LC-MS): >98% after chromatography

  • Observations: The reaction is significantly faster and proceeds with near-stoichiometric reagents. The workup is a standard liquid-liquid extraction, which is more amenable to scaling up.

Visualization of Workflows

The following diagrams illustrate the logistical differences between the two synthetic routes.

G cluster_0 Route 1: Oxidation Method cluster_1 Route 2: Vilsmeier-Haack Method A1 Start: 1-Propyl-1H-imidazole A2 Step 1: Hydroxymethylation A1->A2 A3 (1-Propyl-1H-imidazol-2-yl)methanol A2->A3 A4 Step 2: MnO2 Oxidation (12-24h, Reflux) A3->A4 A5 Crude Product A4->A5 A6 Filtration (Celite) A5->A6 A7 Column Chromatography A6->A7 A8 Final Product A7->A8 B1 Start: 1-Propyl-1H-imidazole B2 Vilsmeier-Haack Reaction (2-4h, 60°C) B1->B2 B3 Crude Product B2->B3 B4 Aqueous Workup B3->B4 B5 Column Chromatography B4->B5 B6 Final Product B5->B6

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendation

Based on the comparative analysis, the direct C-H formylation of 1-Propyl-1H-imidazole via the Vilsmeier-Haack reaction is a validated and superior synthetic route to this compound. It offers significant advantages in terms of efficiency, reaction time, scalability, and atom economy over the traditional oxidation method. For researchers and drug development professionals, adopting this modern approach can accelerate discovery timelines, reduce costs, and align with the principles of green chemistry.

References

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]

  • Title: 1H-Imidazole-2-carboxaldehyde Source: Organic Syntheses URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: Formylation Source: Wikipedia URL: [Link]

  • Title: Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

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A Comparative Guide to the X-ray Crystal Structure of 1-Propyl-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystal structures of 1-substituted-1H-imidazole-2-carbaldehyde derivatives. While a specific crystal structure for 1-Propyl-1H-imidazole-2-carbaldehyde is not publicly available, this guide leverages crystallographic data from closely related analogues to provide a comprehensive analysis of expected structural features and the methodologies for their determination. By examining the impact of various substituents on the imidazole core, we offer insights into the molecular architecture of this important class of compounds.

Introduction: The Significance of Imidazole Derivatives in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds.[1] Their prevalence stems from the unique electronic properties of the imidazole ring and its ability to participate in various non-covalent interactions, crucial for molecular recognition at biological targets. The substituent at the 1-position and the carbaldehyde group at the 2-position of the imidazole ring are key determinants of their pharmacological activity, influencing factors such as solubility, metabolic stability, and target binding affinity.

X-ray crystallography stands as the definitive technique for elucidating the three-dimensional atomic arrangement of these molecules in the solid state.[2] This precise structural information is invaluable for understanding structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. This guide will delve into the experimental workflow for determining these structures and compare the crystallographic parameters of relevant imidazole derivatives to infer the structural characteristics of this compound.

Experimental Workflow: From Synthesis to Structure Solution

The determination of the crystal structure of a novel 1-alkyl-1H-imidazole-2-carbaldehyde derivative is a multi-step process that demands precision and a systematic approach. The causality behind each experimental choice is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Purification

The synthesis of this compound typically involves the N-alkylation of imidazole-2-carbaldehyde with a propyl halide. A generalized synthetic protocol is as follows:

  • Deprotonation: Imidazole-2-carbaldehyde is treated with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) to generate the imidazolide anion. The choice of a strong base and anhydrous conditions is crucial to ensure complete deprotonation and prevent side reactions.

  • Alkylation: 1-Bromopropane is added to the solution of the imidazolide anion. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The reaction temperature is often kept low initially to control the reaction rate and then gradually warmed to ensure completion.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel to isolate the desired this compound from any unreacted starting materials or byproducts. The purity of the compound is paramount for successful crystallization and is typically verified by techniques such as NMR and mass spectrometry.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[3] Several techniques can be employed, and a systematic screening of conditions is usually necessary:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; it should be one in which the compound is moderately soluble.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[2]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This iterative process optimizes the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for determining the crystal structure of a 1-alkyl-1H-imidazole-2-carbaldehyde derivative.

Comparative Analysis of Imidazole Derivatives

In the absence of the specific crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of related compounds. The following table summarizes key crystallographic parameters for several imidazole derivatives, providing a basis for understanding the structural influence of different substituents.

Parameter4-(1H-imidazol-1-yl)benzaldehyde[4]1-(2,6-diisopropylphenyl)-1H-imidazole[5]1-Propylimidazole-4,5-dicarboxylic acid[6]
Chemical Formula C₁₀H₈N₂OC₁₅H₂₀N₂C₇H₁₀N₂O₄
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Key Structural Features The imidazole and benzaldehyde rings are not coplanar, with a dihedral angle of 24.58(7)°. Molecules are linked by weak C-H···N/O interactions.The imidazole ring is rotated 80.7(1)° relative to the phenyl ring. Intermolecular stabilization is primarily from C-H···N interactions.Crystallizes as an equimolar mixture of neutral and zwitterionic forms. The increase in alkyl chain length influences crystal packing.

Analysis and Expected Features for this compound:

Based on the comparative data, we can anticipate several structural characteristics for this compound:

  • Non-planarity: It is highly probable that the propyl chain will not be coplanar with the imidazole ring due to the flexibility of the alkyl group.

  • Intermolecular Interactions: Weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds involving the carbaldehyde oxygen and the imidazole nitrogen, are expected to play a significant role in the crystal packing.

  • Conformational Flexibility: The propyl group may exhibit conformational disorder in the crystal lattice, a common phenomenon for flexible alkyl chains.

Molecular Visualization and Intermolecular Interactions

The three-dimensional arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. The following diagram illustrates a hypothetical packing motif for a 1-alkyl-1H-imidazole-2-carbaldehyde derivative, highlighting potential hydrogen bonding.

molecular_interaction cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N C2_A C N1_A->C2_A C_propyl_A C-propyl N1_A->C_propyl_A N3_A N C2_A->N3_A C_ald_A C=O C2_A->C_ald_A C4_A C N3_A->C4_A C5_A C C4_A->C5_A C_ald_B C=O C4_A->C_ald_B C-H···O C5_A->N1_A N3_B N C_propyl_A->N3_B C-H···N N1_B N C2_B C N1_B->C2_B C_propyl_B C-propyl N1_B->C_propyl_B C2_B->N3_B C2_B->C_ald_B C4_B C N3_B->C4_B C5_B C C4_B->C5_B C5_B->N1_B

Caption: Potential intermolecular interactions in the crystal lattice of a 1-alkyl-1H-imidazole-2-carbaldehyde derivative.

Conclusion

This guide has provided a comprehensive framework for understanding the X-ray crystal structure of this compound and its derivatives. While the specific structure of the title compound remains to be determined, a comparative analysis of related imidazole structures offers valuable predictive insights into its molecular conformation and crystal packing. The detailed experimental protocols and the elucidation of the causality behind methodological choices serve as a practical resource for researchers engaged in the synthesis and structural characterization of novel imidazole-based compounds for drug discovery and development. The definitive determination of the crystal structure of this compound will ultimately provide the most accurate understanding of its solid-state architecture.

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A Senior Application Scientist's Guide to Investigating the Biological Efficacy of 1-Propyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in drugs targeting a spectrum of diseases, from fungal infections to cancer.[1][3][4] This guide focuses on a specific, yet under-explored derivative, 1-Propyl-1H-imidazole-2-carbaldehyde , and outlines a comprehensive strategy for evaluating its potential therapeutic efficacy. While direct experimental data for this compound is sparse in current literature, its structural features—a 1-propyl substitution on the imidazole ring and a reactive carbaldehyde group at the 2-position—suggest significant potential in several key therapeutic areas.

This document serves as a comparative framework, providing not only the rationale for investigating this molecule but also detailed experimental protocols to rigorously assess its activity against relevant benchmarks.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a versatile pharmacophore.[1][2] This structural motif is present in naturally occurring biomolecules like the amino acid histidine and in a multitude of synthetic drugs. The imidazole ring's ability to act as a proton donor and acceptor, and to coordinate with metal ions, allows it to interact with a diverse range of biological targets, including enzymes and receptors.[1] Consequently, imidazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents.[3][5][6]

The subject of this guide, this compound, combines the established biological relevance of the imidazole core with a short N-alkyl chain and a reactive aldehyde. The N-alkylation is known to influence the lipophilicity and, consequently, the antibacterial activity of imidazole compounds.[7][8] The carbaldehyde group, in turn, offers a reactive site for the synthesis of Schiff bases and other derivatives, which have shown promise as anti-inflammatory agents.[9]

Potential Therapeutic Applications and Comparative Compounds

Based on the extensive literature on imidazole derivatives, we can hypothesize three primary areas of investigation for this compound:

  • Anti-inflammatory Activity: Imidazole derivatives have been shown to inhibit key inflammatory mediators.[5][9][10]

  • Antimicrobial Activity: The N-alkyl substitution suggests potential antibacterial and antifungal properties.[6][7][11]

  • Anticancer Activity: The imidazole core is a common feature in kinase inhibitors and other anticancer agents.[1][3]

For each of these potential applications, a selection of appropriate comparators is crucial for a meaningful evaluation.

Therapeutic AreaPotential Target/MechanismSuggested Comparator CompoundsRationale for Selection
Anti-inflammatory COX-2 Inhibition, Cytokine (TNF-α, IL-6) ReleaseIndomethacin, IbuprofenStandard nonsteroidal anti-inflammatory drugs (NSAIDs) with well-characterized mechanisms.[5][12]
Antimicrobial Bacterial Cell Wall/Membrane DisruptionCiprofloxacin, GentamicinBroad-spectrum antibiotics for comparison against Gram-positive and Gram-negative bacteria.
Anticancer Kinase Inhibition, CytotoxicityDoxorubicin, CisplatinStandard chemotherapeutic agents used to assess general cytotoxicity against cancer cell lines.[3]

Experimental Workflows for Efficacy Evaluation

A systematic approach is essential to elucidate the biological activity of this compound. The following workflows provide a roadmap for this investigation.

Anti-inflammatory Activity Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation in_vitro_start This compound albumin_denaturation Albumin Denaturation Assay (Preliminary Screen) in_vitro_start->albumin_denaturation lps_macrophage LPS-Stimulated Macrophage Assay (e.g., RAW 264.7 cells) albumin_denaturation->lps_macrophage cytokine_elisa Cytokine Measurement (ELISA) (TNF-α, IL-6) lps_macrophage->cytokine_elisa in_vivo_start Active Concentrations from In Vitro cytokine_elisa->in_vivo_start Proceed if significant inhibition observed paw_edema Carrageenan-Induced Paw Edema in Rodents in_vivo_start->paw_edema edema_measurement Measure Paw Volume paw_edema->edema_measurement

Caption: Workflow for evaluating anti-inflammatory potential.

Antimicrobial Activity Workflow

G cluster_0 Initial Screening cluster_1 Bactericidal/Bacteriostatic Determination antimicrobial_start This compound broth_dilution Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) antimicrobial_start->broth_dilution mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic_determination mbc_start Sub-culturing from MIC wells mic_determination->mbc_start Proceed if MIC is promising mbc_determination Determine Minimum Bactericidal Concentration (MBC) mbc_start->mbc_determination

Caption: Workflow for assessing antimicrobial efficacy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and necessary controls.

Protocol: LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity

This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Indomethacin (positive control)

  • MTT reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Indomethacin for 2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits, following the manufacturer's instructions.

  • Cell Viability: Add MTT reagent to the remaining cells to assess cytotoxicity of the compound.

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol: Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in a suitable solvent)

  • Ciprofloxacin (positive control)

  • 96-well microtiter plates

  • Resazurin solution

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound and Ciprofloxacin in MHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by adding a viability indicator like resazurin.

Data Analysis: The MIC value is determined by visual inspection or by measuring absorbance after the addition of a viability dye.

Concluding Remarks for the Investigating Scientist

While this compound remains a molecule with an unwritten biological story, the wealth of data on related imidazole derivatives provides a compelling argument for its investigation. The N-propyl group and the 2-carbaldehyde moiety are key structural features that suggest a strong potential for anti-inflammatory and antimicrobial activities.

The experimental frameworks and detailed protocols provided in this guide offer a robust starting point for any research team aiming to elucidate the therapeutic potential of this promising compound. A thorough and systematic evaluation, as outlined, will be instrumental in determining if this compound can be developed into a lead compound for novel therapeutics.

References

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Benchmarking 1-Propyl-1H-imidazole-2-carbaldehyde: A Strategic Guide to Target Identification and Comparative Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial synthesis to a potential therapeutic candidate is both exhilarating and fraught with challenges. 1-Propyl-1H-imidazole-2-carbaldehyde, with its imidazole scaffold—a privileged structure in medicinal chemistry—presents an intriguing starting point.[1] However, a critical question must be answered before its potential can be fully realized: what is its biological target?

This guide provides a comprehensive framework for the characterization of this compound. We will first navigate the crucial phase of target identification, followed by a detailed methodology for benchmarking its inhibitory activity against established inhibitors of the identified target class. This structured approach ensures a scientifically rigorous evaluation, paving the way for informed decisions in your drug discovery pipeline.

Part 1: Unmasking the Target - A Prerequisite for Meaningful Comparison

The efficacy of any benchmarking study is contingent upon knowing what you are comparing against. For a novel compound like this compound, where the specific biological target is not yet elucidated, the initial and most critical step is target identification.[2][3] This process involves a combination of computational and experimental approaches to pinpoint the molecular entity with which the compound interacts to elicit a biological response.

Experimental Approaches to Target Identification

Several robust experimental strategies can be employed to identify the protein target of a small molecule.[2][4] The choice of method often depends on the compound's properties and the available resources.

1. Affinity-Based Methods: These techniques rely on the specific binding interaction between the small molecule and its target protein.[2][5][6][7]

  • Affinity Chromatography: This is a classic and widely used method where this compound is immobilized on a solid support (e.g., agarose beads).[2][5] A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[5][8]

  • Photo-Affinity Labeling: This technique involves chemically modifying the compound with a photoreactive group.[9] Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for more stringent purification and identification.

2. Chemical Proteomics: This powerful approach allows for the identification of small molecule-protein interactions in a cellular context.[10][11][12][13][14] It can provide a more comprehensive and physiologically relevant picture of a compound's targets.

The following diagram illustrates a generalized workflow for target identification using affinity chromatography.

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Purification cluster_2 Step 3: Target Identification A 1-Propyl-1H-imidazole- 2-carbaldehyde B Linker Attachment A->B C Immobilization on Solid Support B->C D Incubate with Cell Lysate C->D E Wash away Non-specific Binders D->E F Elute Target Proteins E->F G SDS-PAGE F->G H Mass Spectrometry G->H I Data Analysis & Target Validation H->I

Figure 1: Workflow for Target Identification via Affinity Chromatography.

Part 2: Benchmarking Against Known Inhibitors - A Hypothetical Case Study

For the purpose of this guide, let us assume that the target identification studies have implicated a specific protein kinase as a primary target of this compound. Kinases are a well-established class of drug targets, and numerous inhibitors are commercially available for comparative analysis.[15][16][17]

Selection of Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison. It is advisable to select inhibitors with varying mechanisms of action and potencies. For our hypothetical kinase target, we will select the following well-characterized inhibitors:

  • Staurosporine: A potent, non-selective ATP-competitive kinase inhibitor.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

  • Dasatinib: A multi-targeted kinase inhibitor, primarily targeting BCR-Abl and Src family kinases.

Experimental Design for Comparative Analysis

A robust experimental design is essential for generating reliable and reproducible data. The following protocols outline the key assays for comparing the inhibitory potential of this compound against the selected benchmark inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase. A variety of assay formats are available, including fluorescence-based, luminescence-based, and radiometric assays.[1][17][18]

Protocol: Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound and benchmark inhibitors in 100% DMSO.

    • Prepare serial dilutions of the compounds in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a microplate.

    • Add the serially diluted compounds to the respective wells.

    • Incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase reaction.

    • Stop the reaction and measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

G A Prepare Reagents: - Kinase & Substrate - Test Compounds - ATP B Dispense Kinase & Substrate into Microplate A->B C Add Test Compounds (Serial Dilutions) B->C D Pre-incubation C->D E Initiate Reaction with ATP D->E F Incubate E->F G Stop Reaction & Measure Signal F->G H Data Analysis (IC50) G->H

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[15]

Protocol: Cellular Phosphorylation Assay

  • Cell Culture:

    • Culture a cell line that expresses the target kinase.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and benchmark inhibitors for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA:

    • Use an antibody specific to the phosphorylated form of a known downstream substrate of the target kinase to measure the level of phosphorylation.

    • Normalize the phosphorylation signal to the total protein concentration.

  • Data Analysis:

    • Determine the EC50 value (the concentration of compound that produces 50% of the maximal response) for the inhibition of substrate phosphorylation.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity

CompoundTarget Kinase IC50 (nM)Cellular Phosphorylation EC50 (nM)
This compoundExperimental ValueExperimental Value
StaurosporineLiterature/Experimental ValueLiterature/Experimental Value
GefitinibLiterature/Experimental ValueLiterature/Experimental Value
DasatinibLiterature/Experimental ValueLiterature/Experimental Value

The results from these comparative studies will provide valuable insights into the potency and cellular efficacy of this compound relative to established inhibitors. A significantly lower IC50 and EC50 value would suggest a potent inhibitor worthy of further investigation.

Conclusion

The successful benchmarking of a novel compound like this compound is a multi-step process that begins with the fundamental task of target identification. Only after its biological target is known can a meaningful and scientifically sound comparison against known inhibitors be conducted. This guide has provided a strategic roadmap for researchers to navigate this process, from initial target deconvolution to detailed comparative analysis. By following these principles of scientific integrity and logical progression, the true potential of this compound as a pharmacological tool or therapeutic lead can be effectively evaluated.

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Safety Operating Guide

Navigating the Disposal of 1-Propyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Propyl-1H-imidazole-2-carbaldehyde, a compound that, while integral to many research and development endeavors, requires meticulous handling due to its inherent hazards. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream safely and in compliance with regulations.

Understanding the Hazard Profile

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.

  • Serious Eye Irritation: It is known to cause serious eye irritation.

  • Skin and Respiratory Irritation: Similar compounds can cause skin and respiratory irritation.[1][2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount. The following PPE and engineering controls are mandatory when handling this compound and its waste:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[3]To prevent eye contact and serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact and potential irritation.
Body Protection A fully buttoned laboratory coat.[3]To protect against accidental splashes and spills.
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]To minimize the inhalation of any potential vapors or dust.

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Step 1: Waste Collection and Segregation
  • Collect all waste containing this compound, including pure compound, solutions, and reaction byproducts, in a designated and compatible waste container.[4]

  • The container must be sealable and made of a material that will not react with the chemical.[4]

  • Ensure the waste is segregated from incompatible materials to prevent hazardous reactions. Incompatible materials include:

    • Strong oxidizing agents

    • Acids

    • Acid anhydrides

    • Acid chlorides[4]

Step 2: Labeling
  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Include the approximate concentration and quantity of the waste.

  • Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage
  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4]

  • The storage area should be away from direct sunlight, heat, and sources of ignition.[3]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under your institution's guidelines and in compliance with local regulations. While deactivation of aldehyde waste can sometimes be an option to reduce toxicity, this process requires rigorous validation and approval from local authorities.[6]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Materials: Any materials such as gloves, absorbent pads, or labware that have come into direct contact with this compound should be collected in a separate, clearly labeled hazardous waste container and disposed of through the EHS department.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Emergency Spill Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Secure the Area: If it is safe to do so, restrict access to the spill area.

  • Consult the SDS (if available) and your institution's emergency procedures.

  • For small spills: If you are trained and have the appropriate spill kit, you can clean up the spill. Use an absorbent material to contain the spill, then collect the material in a sealed container for hazardous waste disposal.

  • For large spills: Do not attempt to clean up a large spill. Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal_path Disposal Path cluster_decon Decontamination Start Generation of This compound Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE ContaminatedItems Contaminated Materials (Gloves, etc.) Start->ContaminatedItems EmptyContainers Empty Containers Start->EmptyContainers WorkArea Work in Fume Hood PPE->WorkArea CollectWaste Collect Waste in a Compatible, Sealed Container WorkArea->CollectWaste LabelWaste Label Container with 'Hazardous Waste' & Chemical Name CollectWaste->LabelWaste Segregate Segregate from Incompatible Materials CollectWaste->Segregate StoreWaste Store in Designated Waste Accumulation Area LabelWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS EHS_Disposal EHS Manages Final Disposal ContactEHS->EHS_Disposal DisposeContaminated Dispose as Hazardous Waste ContaminatedItems->DisposeContaminated TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainers->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Regular Waste TripleRinse->DisposeContainer CollectRinsate->StoreWaste DisposeContaminated->StoreWaste

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • Benchchem. Proper Disposal of 1-(6-phenoxyhexyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Accessed January 12, 2026.
  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. Accessed January 12, 2026.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Emory University. Accessed January 12, 2026.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. Accessed January 12, 2026.
  • Unknown. Imidazole Safe Handling Guide. Accessed January 12, 2026.
  • Fisher Scientific. Safety Data Sheet: Imidazole-2-carboxaldehyde. Fisher Scientific. Accessed January 12, 2026.
  • Apollo Scientific. Imidazole Safety Data Sheet. Apollo Scientific. Accessed January 12, 2026.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Dartmouth College. Accessed January 12, 2026.
  • Carl ROTH. Safety Data Sheet: Imidazole. Carl ROTH. Accessed January 12, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet: Imidazole. Thermo Fisher Scientific. Accessed January 12, 2026.
  • Sigma-Aldrich. Safety Data Sheet: Imidazole. Sigma-Aldrich. Accessed January 12, 2026.
  • TCI Chemicals. Safety Data Sheet: Imidazole-2-carboxaldehyde. TCI Chemicals. Accessed January 12, 2026.
  • University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. Accessed January 12, 2026.
  • Sigma-Aldrich. Safety Data Sheet: 1,1'-carbonylbis-1H-imidazole. Sigma-Aldrich. Accessed January 12, 2026.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Accessed January 12, 2026.
  • MedchemExpress.com. Safety Data Sheet: 1H-Imidazole-2-carbaldehyde. MedchemExpress.com. Accessed January 12, 2026.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Prop-2-yn-1-yl1H-imidazole-1-carboxylate. ChemicalBook. Accessed January 12, 2026.
  • Hoffman Fine Chemicals Pty Ltd. This compound. Hoffman Fine Chemicals Pty Ltd. Accessed January 12, 2026.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich. Accessed January 12, 2026.

Sources

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